molecular formula C16H20FN3O4S B2534268 PNU-101603 CAS No. 168828-60-2

PNU-101603

货号: B2534268
CAS 编号: 168828-60-2
分子量: 369.4 g/mol
InChI 键: WNRIDZUNMXATND-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PNU-101603 is a useful research compound. Its molecular formula is C16H20FN3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4S/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-25(23)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRIDZUNMXATND-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-60-2
Record name Sutezolid sulfoxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26337G9CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PNU-101603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of the oxazolidinone antimicrobial agent sutezolid (B1681842) (PNU-100480), a compound developed for the treatment of tuberculosis. As a member of the oxazolidinone class, this compound shares a core mechanism of action with drugs like linezolid, targeting bacterial protein synthesis. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound, characteristic of the oxazolidinone class, is the inhibition of bacterial protein synthesis. This occurs at the initiation phase, a critical early step in the translation of messenger RNA (mRNA) into protein.

Binding to the 50S Ribosomal Subunit

This compound exerts its effect by binding to the 50S subunit of the bacterial ribosome. The binding site is located within the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA). This strategic location allows it to interfere with the proper formation of the translation initiation complex.

Interference with Initiation Complex Formation

The initiation of protein synthesis in bacteria involves the assembly of the 30S and 50S ribosomal subunits, mRNA, and the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), at the start codon of the mRNA. This compound, by binding to the 50S subunit, sterically hinders the correct positioning of the fMet-tRNA in the P-site of the ribosome. This prevents the formation of a functional 70S initiation complex, thereby halting the entire process of protein synthesis before it can begin.

cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Factors 50S_Subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_Subunit->Initiation_Complex 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex This compound This compound This compound->50S_Subunit Binds to 23S rRNA Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents

Signaling pathway of this compound action.

Differential Activity Against Mycobacterium tuberculosis

A key feature of this compound is its differential activity against Mycobacterium tuberculosis (Mtb) compared to its parent compound, sutezolid. While sutezolid is more potent against intracellular Mtb, this compound is the primary driver of bactericidal activity against extracellular Mtb.[1][2] This suggests that this compound plays a crucial role in targeting bacteria that are not enclosed within host cells, such as in the caseous necrotic material of tuberculous lung lesions.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueOrganism/SystemReference
Minimum Inhibitory Concentration (MIC) 0.062 - 4.0 µg/mLMycobacterium tuberculosis[1][3]
Apparent 50% Inhibitory Concentration (IC50) for intracellular M. tuberculosis 17-fold greater than sutezolidMycobacterium tuberculosis in ex vivo whole-blood cultures[4]
Median Plasma Concentration Ratio (this compound/sutezolid) 7.1 (range: 1 to 28)Human plasma[4]

Experimental Protocols

The characterization of this compound's anti-tuberculosis activity relies on several key experimental protocols.

Minimal Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Prepare sterile stock solutions of this compound (e.g., 10 mg/ml in DMSO).

  • Perform serial 2-fold dilutions of the stock solution in mycobacterial growth medium (e.g., Middlebrook 7H9 broth) to achieve a range of concentrations (e.g., 4.0 to 0.062 µg/ml).

  • Inoculate the drug-containing tubes with a standardized suspension of M. tuberculosis.

  • Include a positive growth control (inoculum in drug-free medium) and a negative control (drug-free medium without inoculum).

  • Incubate the tubes at 37°C.

  • Monitor for growth using a suitable method, such as the Mycobacterial Growth Indicator Tube (MGIT) system.

  • The MIC is defined as the lowest drug concentration that shows no bacterial growth when growth is clearly visible in the positive control.[1][3]

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilutions Perform Serial Dilutions in Growth Medium Prepare_Stock->Serial_Dilutions Inoculate_Mtb Inoculate with M. tuberculosis Serial_Dilutions->Inoculate_Mtb Incubate Incubate at 37°C Inoculate_Mtb->Incubate Monitor_Growth Monitor for Bacterial Growth Incubate->Monitor_Growth Determine_MIC Determine MIC Monitor_Growth->Determine_MIC End End Determine_MIC->End

Experimental workflow for MIC determination.
Whole-Blood Bactericidal Activity (WBA) Assay

Objective: To measure the bactericidal activity of this compound in the context of whole blood, which includes both the drug's direct effect and the host immune response.

Methodology:

  • Obtain heparinized whole blood from healthy volunteers or tuberculosis patients.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Add the bacterial inoculum to aliquots of whole blood.

  • For ex vivo studies, blood is drawn from patients at various time points after receiving sutezolid, thus containing this compound. For in vitro studies, this compound can be added directly to the blood cultures.

  • Incubate the cultures at 37°C with gentle rotation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), lyse the blood cells to release intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions on solid media and counting colony-forming units (CFU) or by using a liquid culture system like BACTEC.

  • Calculate the change in log10 CFU over time to determine the bactericidal activity.

Hollow Fiber Model of Tuberculosis

Objective: To simulate human pharmacokinetics of this compound and evaluate its long-term bactericidal and resistance-suppressing effects.

Methodology:

  • A hollow fiber cartridge, containing semi-permeable fibers, is inoculated with M. tuberculosis.

  • The bacteria are contained within the extracapillary space of the cartridge.

  • A central reservoir containing culture medium is continuously circulated through the intracapillary space.

  • This compound (often as part of the metabolic profile of sutezolid) is infused into the central reservoir to mimic the concentration-time profile observed in human plasma.

  • The drug diffuses across the hollow fibers to the bacteria.

  • The system allows for the simulation of drug absorption, distribution, metabolism, and elimination.

  • Samples are taken from the extracapillary space over an extended period (days to weeks) to measure the bacterial load and assess the emergence of drug resistance.

Conclusion

This compound is a critical active metabolite of sutezolid that contributes significantly to the anti-tuberculosis effect, particularly against extracellular bacteria. Its mechanism of action, consistent with the oxazolidinone class, involves the targeted inhibition of bacterial protein synthesis at the initiation stage through binding to the 50S ribosomal subunit. The differential activity of this compound and its parent compound highlights the complexity of tuberculosis treatment and the importance of understanding the distinct roles of drug metabolites. Further research to elucidate the precise binding kinetics and interactions of this compound with the mycobacterial ribosome will be valuable for the development of next-generation oxazolidinones.

References

PNU-101603: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-101603, the sulfoxide (B87167) metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480), is a significant contributor to the antimycobacterial activity of its parent compound. This technical guide provides an in-depth overview of the discovery, synthesis, and biological properties of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new treatments for tuberculosis. This document details the metabolic pathway leading to the formation of this compound, outlines a likely synthetic route based on the synthesis of its parent compound, and presents its mechanism of action. Furthermore, it compiles and presents key quantitative data in structured tables and provides detailed experimental protocols for the evaluation of its biological activity.

Discovery and Background

This compound was identified as the major and active metabolite of Sutezolid (PNU-100480), an oxazolidinone antimicrobial developed for the treatment of tuberculosis.[1][2] Following oral administration, Sutezolid undergoes rapid oxidation in vivo to form this compound.[1] This metabolic conversion is primarily mediated by flavin-containing monooxygenases (FMOs) and to a lesser extent by cytochrome P450 enzymes, particularly CYP3A4/5.[2][3] Notably, plasma concentrations of this compound in humans can be several-fold higher than those of the parent Sutezolid.[1]

Initial studies revealed that this compound itself possesses potent antimycobacterial activity.[4] Further investigations have delineated a differentiated activity profile between Sutezolid and this compound. While Sutezolid is more effective against intracellular Mycobacterium tuberculosis, this compound is thought to be a major driver of activity against extracellular bacteria.[5][6]

Synthesis of this compound

A direct, de novo synthesis of this compound is not extensively detailed in the public literature. However, based on the established synthesis of Sutezolid and the chemical nature of this compound as its sulfoxide, a two-stage synthetic approach is logical: the synthesis of Sutezolid followed by a controlled oxidation.

Stage 1: Synthesis of Sutezolid (PNU-100480)

A plausible synthetic route for Sutezolid, based on published methods, is outlined below.[][8]

Experimental Protocol: Synthesis of Sutezolid

  • Formation of the Oxazolidinone Ring: The synthesis can commence with the construction of the core oxazolidinone ring structure. One approach involves the use of a chiral pool synthesis, starting from a suitable chiral precursor to establish the correct stereochemistry at the C5 position.[8] An alternative method utilizes a proline-catalyzed α-aminoxylation of an aldehyde to create a key intermediate for the oxazolidinone ring formation.[]

  • Introduction of the Thiomorpholine (B91149) Moiety: The thiomorpholine group is typically introduced via a nucleophilic aromatic substitution reaction on a fluorinated aromatic precursor.[8]

  • Side Chain Elaboration: The final step involves the elaboration of the C5 side chain to introduce the N-acetyl group. This can be achieved through a sequence of reactions, including the conversion of a hydroxyl group to an azide, followed by reduction to an amine and subsequent acetylation.[][8] A detailed example of the final steps involves the deprotection of a protected amine intermediate followed by acetylation with acetic anhydride.[]

Stage 2: Oxidation of Sutezolid to this compound

The conversion of the sulfide (B99878) (thiomorpholine) in Sutezolid to the sulfoxide (this compound) can be achieved through chemical oxidation.

Experimental Protocol: Oxidation of Sutezolid

  • Dissolution: Dissolve Sutezolid in a suitable organic solvent, such as methanol (B129727) or dichloromethane.

  • Oxidation: Treat the solution with a controlled amount of an oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction temperature should be carefully monitored, often starting at low temperatures (e.g., 0°C) and gradually warming to room temperature.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material and to minimize over-oxidation to the corresponding sulfone (PNU-101244).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Mechanism of Action

As an oxazolidinone, this compound shares the same mechanism of action as its parent compound and other members of this antibiotic class.[9] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9] Specifically, it interacts with the 23S rRNA at the peptidyl transferase center (PTC).[9][10] This binding event obstructs the proper positioning of aminoacyl-tRNA, thereby preventing the formation of the initiation complex and subsequent peptide bond formation.[11]

PNU-101603_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) 30S_subunit 30S Subunit This compound This compound This compound->23S_rRNA Binds to Protein_Synthesis Protein Synthesis 23S_rRNA->Protein_Synthesis Blocks initiation complex formation Inhibition Inhibition

Mechanism of action of this compound.

Biological Activity and Quantitative Data

In Vitro Activity

This compound demonstrates significant in vitro activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) has been determined in various studies.

Compound Organism MIC (µg/mL) Reference
This compoundM. tuberculosis H37Rv≤0.125[4]
This compoundM. tuberculosis (clinical isolates)0.25[1]
This compoundM. tuberculosis (baseline in patients)0.500 (median)[6]
Pharmacokinetic Properties

Pharmacokinetic studies in humans have provided key data on the absorption, distribution, metabolism, and excretion of this compound following the administration of Sutezolid.

Parameter Value Dosing Regimen (Sutezolid) Reference
Cmax (ng/mL) 3558 (geometric mean)1000 mg single dose[12]
AUC (µg·h/mL) ---
Plasma Protein Binding ~4%-[13]
Median Concentration Ratio (this compound/Sutezolid) 7.1Multiple doses[1]

Note: AUC data for this compound alone is not consistently reported across the reviewed literature; often, combined exposure with Sutezolid is considered.

In Vivo Efficacy and Pharmacodynamics

Pharmacodynamic studies have aimed to understand the relationship between drug concentration and its bactericidal effect.

Parameter Value Context Reference
IC50 (µg/mL) 17-fold greater than SutezolidAgainst intracellular M. tuberculosis[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol: MIC Testing using Mycobacteria Growth Indicator Tube (MGIT) [5]

  • Preparation of Drug Solutions: Prepare a sterile stock solution of this compound (e.g., 10 mg/mL in DMSO). Perform a series of 2-fold serial dilutions to achieve the desired concentration range (e.g., 4.0 to 0.062 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv. For comparison, a positive growth control should be prepared by diluting the inoculum 1:100 in saline.

  • Incubation: Inoculate the drug-containing MGIT tubes and the control tubes with the prepared inoculum. Incubate the tubes at 37°C in a BACTEC MGIT 960 instrument.

  • Data Analysis: Monitor the tubes for growth. The MIC is defined as the lowest concentration of this compound that shows no growth (Growth Units < 100) at the time when growth is detected in the 1:100 diluted positive control.

Pharmacokinetic Analysis

Protocol: Determination of Plasma Concentrations using LC-MS/MS [1]

  • Sample Collection: Collect blood samples from subjects at various time points following drug administration. Immediately separate the plasma by centrifugation and store at -20°C or lower until analysis.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances and isolate the analyte of interest (this compound).

  • LC-MS/MS Analysis: Inject the prepared samples into a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

    • Chromatography: Use a suitable C18 column and a gradient mobile phase to achieve chromatographic separation of this compound from other plasma components and its parent drug.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its unique parent-to-daughter ion transition.

  • Data Quantification: Generate a standard curve using known concentrations of this compound and use it to quantify the concentration of the analyte in the unknown plasma samples.

Signaling Pathways and Workflows

Metabolic Pathway of Sutezolid

The primary metabolic pathway of Sutezolid involves its oxidation to this compound, which can be further oxidized to a sulfone metabolite, PNU-101244.

Sutezolid_Metabolism Sutezolid Sutezolid (PNU-100480) This compound This compound (Sulfoxide Metabolite) Sutezolid->this compound Oxidation PNU-101244 PNU-101244 (Sulfone Metabolite) This compound->PNU-101244 Further Oxidation Excretion Renal Excretion This compound->Excretion Enzymes FMOs, CYP3A4/5 Enzymes->Sutezolid

Metabolic pathway of Sutezolid.
Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis is a standardized procedure.

MIC_Determination_Workflow Start Start Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Prepare_Inoculum Prepare Standardized M. tuberculosis Inoculum Start->Prepare_Inoculum Inoculate Inoculate MGIT Tubes Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Monitor Monitor for Bacterial Growth (BACTEC MGIT 960) Incubate->Monitor Determine_MIC Determine MIC Monitor->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Conclusion

This compound is a critical component in the overall efficacy of Sutezolid for the treatment of tuberculosis. Its discovery as an active metabolite with high plasma concentrations has been pivotal in understanding the pharmacodynamics of its parent drug. While a dedicated synthesis protocol is not widely published, a logical approach via the oxidation of Sutezolid is feasible for research purposes. The compiled data and experimental protocols in this guide offer a valuable resource for the scientific community engaged in the development of novel oxazolidinone-based therapies. Further research into the specific contributions of this compound to the treatment of tuberculosis, particularly in drug-resistant strains, is warranted.

References

The Symbiotic Efficacy of Sutezolid and its Primary Metabolite, PNU-101606, in Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sutezolid (PNU-100480) is a next-generation oxazolidinone antibiotic demonstrating potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis. A critical aspect of Sutezolid's efficacy lies in its metabolic conversion to PNU-101606, an active sulfoxide (B87167) metabolite. This document provides a comprehensive analysis of the role of PNU-101606 in the overall antimycobacterial activity of Sutezolid, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Metabolism of Sutezolid to PNU-101606

Sutezolid is metabolized in vivo by flavin-containing monooxygenases to its active sulfoxide metabolite, PNU-101606. This metabolic conversion is a key determinant of the drug's pharmacokinetic profile and its multifaceted efficacy.

Metabolic Pathway of Sutezolid Sutezolid Sutezolid (PNU-100480) PNU_101606 PNU-101606 (Sulfoxide Metabolite) Sutezolid->PNU_101606 Oxidation Enzyme Flavin-containing Monooxygenases Enzyme->Sutezolid

Metabolic conversion of Sutezolid to PNU-101606.

Comparative In Vitro Efficacy: MIC Data

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. Both Sutezolid and PNU-101606 exhibit significant activity against M. tuberculosis.

CompoundM. tuberculosis StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Sutezolid (PNU-100480) H37Rv0.25--[1]
Clinical Isolates (DS-TB)-0.06250.125[2]
Clinical Isolates (MDR-TB)-0.06250.125[2]
Pre-XDR-TB Isolates-0.1250.25[3]
PNU-101606 H37Rv0.25--[1]
Clinical Isolates0.062 - 4.0--[4]

DS-TB: Drug-Susceptible Tuberculosis; MDR-TB: Multidrug-Resistant Tuberculosis; Pre-XDR-TB: Pre-Extensively Drug-Resistant Tuberculosis.

Pharmacokinetic Profiles: A Tale of Two Molecules

Following oral administration, Sutezolid is rapidly absorbed and metabolized. Notably, the plasma concentrations of PNU-101606 are several-fold higher than those of the parent drug.

Table 2: Pharmacokinetic Parameters in Humans (1200 mg QD Dose)

ParameterSutezolid (PNU-100480)PNU-101606Reference
Cmax (µg/mL) 1.1 ± 0.45.3 ± 1.1[5]
AUC0-24 (µg·h/mL) 10.9 ± 3.479.5 ± 17.0[5]

Table 3: Pharmacokinetic Parameters in Mice (100 mg/kg Dose)

ParameterSutezolid (PNU-100480)PNU-101606Reference
Cmax (µg/mL) 2.58 ± 0.354.38 ± 0.62[1]
AUC0-24 (µg·h/mL) 13.9 ± 1.868.9 ± 8.7[1]

The Dichotomous Role in Efficacy: Intracellular vs. Extracellular Activity

A key finding in the study of Sutezolid and PNU-101606 is their differential activity based on the location of the mycobacteria. Sutezolid is more potent against intracellular bacteria, while PNU-101606 is the primary driver of activity against extracellular bacilli.[4][6] This complementary action is crucial for eradicating M. tuberculosis in different host environments.

A population pharmacokinetic/pharmacodynamic analysis revealed that the apparent 50% inhibitory concentration (IC50) of PNU-101606 for intracellular M. tuberculosis was 17-fold greater than that of Sutezolid, highlighting the parent drug's superior intracellular potency.[7] Despite the higher plasma concentrations of PNU-101606, Sutezolid accounted for the majority of the cumulative intracellular activity.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Drug Solutions: Stock solutions of Sutezolid and PNU-101606 are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the drugs are made in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is defined as the lowest drug concentration that inhibits visible growth of the bacteria.[2][4]

MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug_Prep Prepare Drug Stock Solutions Serial_Dilution Perform Serial Dilutions in Plate Drug_Prep->Serial_Dilution Inoculation Inoculate Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read MIC Incubation->Reading

Workflow for MIC determination.
Ex Vivo Whole-Blood Bactericidal Activity (WBA) Assay

This assay measures the combined effect of a drug and the host immune response on intracellular mycobacteria.

  • Blood Collection: Heparinized whole blood is collected from healthy volunteers or patients.

  • Infection: The blood is infected with a known concentration of M. tuberculosis.

  • Drug Addition: Sutezolid, PNU-101606, or a combination is added to the infected blood at various concentrations.

  • Incubation: The cultures are incubated at 37°C with gentle rotation.

  • Sampling and Lysis: Aliquots are taken at different time points, and the blood cells are lysed to release the intracellular bacteria.

  • Quantification: The number of viable bacteria is determined by plating serial dilutions on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFUs) after incubation.

  • Data Analysis: The change in log10 CFU/mL over time is calculated to determine the bactericidal activity.

Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetics.

  • System Setup: The HFIM consists of a central reservoir connected to a hollow-fiber cartridge. The cartridge contains semi-permeable fibers that allow nutrients and drugs to diffuse but retain the bacteria.

  • Inoculation: The extracapillary space of the hollow-fiber cartridge is inoculated with M. tuberculosis.

  • Pharmacokinetic Simulation: A computer-controlled syringe pump infuses the drug into the central reservoir to mimic the desired human plasma concentration-time profile of Sutezolid and PNU-101606.

  • Sampling: Samples are collected from the extracapillary space over time to measure the bacterial load (CFU/mL).

  • Data Analysis: The rate of bacterial killing and the emergence of drug resistance are evaluated.

Conclusion

The efficacy of Sutezolid against Mycobacterium tuberculosis is a result of the synergistic interplay between the parent drug and its primary metabolite, PNU-101606. Sutezolid's strength lies in its ability to target intracellular mycobacteria, while PNU-101606, present at higher concentrations in the plasma, effectively combats extracellular bacteria. This dual mode of action, coupled with a favorable pharmacokinetic profile, positions Sutezolid as a promising candidate for future tuberculosis treatment regimens. Understanding the distinct yet complementary roles of Sutezolid and PNU-101606 is paramount for optimizing its clinical development and application.

References

PNU-101603 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-101603 is the active sulfoxide (B87167) metabolite of Sutezolid (PNU-100480), an oxazolidinone antimicrobial under investigation for the treatment of tuberculosis. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a summary of its physicochemical characteristics, details of its metabolic generation from Sutezolid, and an in-depth look at its mechanism of action at the bacterial ribosome. Experimental methodologies for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of this compound's role in combating Mycobacterium tuberculosis.

Chemical Structure and Properties

This compound, with the IUPAC name N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, is a key metabolite of the antitubercular drug candidate Sutezolid.[1] Its chemical and physical properties are summarized in the tables below.

Identity and Chemical Properties
PropertyValueSource
Molecular Formula C₁₆H₂₀FN₃O₄S[1][2]
Molecular Weight 369.41 g/mol [1][2]
IUPAC Name N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[1]
CAS Number 168828-60-2[1]
Synonyms Sutezolid metabolite, U-603[2][3]
Physicochemical Properties
PropertyValueSource
Boiling Point 698.8±55.0 °C (Predicted)[1]
Density 1.46±0.1 g/cm³ (Predicted)[1]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Low solubility in nonpolar solvents.[1]
Stability Stable for at least one year under appropriate storage conditions.[2]

Note: Specific experimental values for melting point, pKa, and logP were not available in the reviewed literature.

Pharmacology

This compound is an active metabolite of Sutezolid and contributes significantly to its overall antimycobacterial activity, particularly against extracellular Mycobacterium tuberculosis.[3][4]

Pharmacokinetic Profile

Following oral administration, Sutezolid is rapidly oxidized in vivo to this compound.[3] Plasma concentrations of this compound can reach levels several times higher than those of the parent compound, Sutezolid.[3][5]

ParameterValueConditionSource
Cmax (Geometric Mean) 3558 ng/mLAfter a single 1000 mg oral dose of Sutezolid in healthy volunteers.[6][]
Pharmacodynamic Profile

This compound exhibits potent activity against Mycobacterium tuberculosis.

ParameterValueOrganism/StrainSource
Minimum Inhibitory Concentration (MIC) ~0.25 µg/mLM. tuberculosis reference strains[3]

Metabolic Pathway and Mechanism of Action

Metabolic Conversion of Sutezolid to this compound

Sutezolid undergoes hepatic metabolism to form its active sulfoxide metabolite, this compound. This oxidation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5, and flavin-containing monooxygenases (FMOs).[8][9]

metabolic_pathway Sutezolid Sutezolid (PNU-100480) PNU101603 This compound (Sulfoxide Metabolite) Sutezolid->PNU101603 Metabolism Enzymes CYP3A4/5 & FMOs (Hepatic Oxidation) Enzymes->Sutezolid

Metabolic conversion of Sutezolid to this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] Specifically, it interacts with the 23S rRNA at the peptidyl transferase center (PTC).[1] This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the initiation complex and halting protein synthesis.[2][10]

mechanism_of_action cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Initiation_Complex Inhibition of Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents proper binding at P-site P_site P-site A_site A-site PNU101603 This compound PNU101603->23S_rRNA Binds to fMet_tRNA Initiator fMet-tRNA fMet_tRNA->P_site Attempts to bind Protein_Synthesis Protein Synthesis Halted Initiation_Complex->Protein_Synthesis Leads to

Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is typically determined using the broth microdilution method in a 96-well plate format or an agar (B569324) dilution method.[11][12]

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[11]

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific turbidity, corresponding to a known cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

mic_workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read and Record Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the bactericidal activity of a drug in the presence of human whole blood, providing a more physiologically relevant assessment of its efficacy.

  • Blood Collection: Whole blood is collected from healthy volunteers or patients.

  • Drug Addition: this compound is added to the blood samples at various concentrations.

  • Inoculation: The blood is inoculated with a known quantity of M. tuberculosis.

  • Incubation: The inoculated blood is incubated with gentle rotation.

  • Lysis and Plating: At specified time points, aliquots of the blood are removed, and the red blood cells are lysed to release the bacteria. The lysate is then serially diluted and plated on solid agar medium.

  • Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the reduction in bacterial viability over time.

Quantification in Plasma

The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][13]

  • Sample Preparation: Plasma samples are prepared by protein precipitation, followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatograph, where this compound is separated from other plasma components on a suitable analytical column.

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. This compound is ionized, and specific parent-daughter ion transitions are monitored for quantification.

  • Data Analysis: The concentration of this compound in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of the analyte.

References

PNU-101603: A Technical Overview of the Sutezolid Metabolite for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PNU-101603, an active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480). This document details its chemical properties, metabolic generation, mechanism of action, and key experimental protocols relevant to its investigation as a potential anti-tuberculosis agent.

Core Compound Data

This compound is a critical metabolite in the study of Sutezolid's efficacy against Mycobacterium tuberculosis. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 168828-60-2
Molecular Formula C₁₆H₂₀FN₃O₄S
Molecular Weight 369.41 g/mol

Metabolic Pathway of Sutezolid to this compound

Sutezolid is orally administered and rapidly oxidized in vivo to form its active sulfoxide metabolite, this compound.[1] This metabolic conversion is primarily carried out by Cytochrome P450 3A4/5 (CYP3A4/5) and Flavin-containing monooxygenases (FMOs). This compound can be further metabolized to a sulfone metabolite, PNU-101244.

Sutezolid Metabolism Sutezolid Sutezolid (PNU-100480) PNU101603 This compound (Sulfoxide Metabolite) Sutezolid->PNU101603 PNU101244 PNU-101244 (Sulfone Metabolite) PNU101603->PNU101244 Excretion Renal Excretion PNU101603->Excretion Enzymes CYP3A4/5 & FMOs Enzymes->Sutezolid

Metabolic conversion of Sutezolid to its metabolites.

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, this compound, like its parent compound Sutezolid, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. This binding action blocks the formation of the initiation complex, a critical step in the translation process, thereby preventing the synthesis of essential bacterial proteins.

Experimental Protocols

Chemical Synthesis Overview

While detailed, proprietary synthesis protocols for this compound are not publicly available, a general approach can be inferred from the synthesis of Sutezolid and other oxazolidinones. The synthesis would likely involve the oxidation of the sulfur atom in the thiomorpholine (B91149) ring of Sutezolid to a sulfoxide. A plausible conceptual workflow is outlined below.

This compound Synthesis Workflow cluster_0 Conceptual Synthesis Sutezolid Sutezolid Oxidation Oxidation Reaction (e.g., with a peroxy acid) Sutezolid->Oxidation Purification Purification (e.g., Chromatography) Oxidation->Purification PNU101603 This compound Purification->PNU101603

Conceptual workflow for the chemical synthesis of this compound.
Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay is a critical ex vivo method to determine the bactericidal effect of an antimicrobial agent in the presence of host immune factors.

Methodology:

  • Blood Collection: Whole blood is collected from subjects at specified time points after drug administration.

  • Inoculation: An equal volume of RPMI 1640 tissue culture medium is added to the heparinized blood. This mixture is then inoculated with a standardized culture of Mycobacterium tuberculosis H37Rv.

  • Incubation: The inoculated whole-blood cultures are incubated, typically with gentle rotation, to allow for interaction between the bacteria, the drug present in the blood, and the host's immune cells.

  • Lysis and Plating: At the end of the incubation period, the blood cells are lysed to release intracellular bacteria. The lysate is then serially diluted and plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).

  • Colony Forming Unit (CFU) Counting: After a further incubation period, the number of CFUs is counted to determine the change in bacterial viability compared to pre-incubation levels.

Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, the BACTEC MGIT (Mycobacterial Growth Indicator Tube) 960 system is a commonly used method.

Methodology:

  • Drug Preparation: Stock solutions of this compound are prepared and serially diluted to achieve a range of final concentrations in the MGIT tubes.

  • Inoculation: Each MGIT tube, containing the specified drug concentration and a growth supplement, is inoculated with a standardized suspension of M. tuberculosis. A drug-free tube serves as a growth control.

  • Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which continuously monitors for an increase in fluorescence, indicating bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that shows no significant increase in fluorescence compared to the control at the time the growth control reaches a predetermined level of fluorescence.

Quantification in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma.

General Protocol:

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger molecules. This is often followed by solid-phase extraction (SPE) or liquid-liquid extraction for further cleanup and concentration of the analyte. An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate this compound from other components in the sample based on its physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the molecular weight of this compound is selected and fragmented. Specific product ions are then monitored for quantification, providing high selectivity.

  • Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

References

In Vitro Activity of PNU-101603 Against Mycobacterium tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent with potent activity against Mycobacterium tuberculosis. Following oral administration, sutezolid is rapidly converted to this compound, which circulates in plasma at concentrations several times higher than the parent compound.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of this compound against M. tuberculosis, focusing on its quantitative efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative In Vitro Efficacy

The in vitro potency of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria. While data specifically for this compound is often presented in conjunction with its parent compound, sutezolid, it is recognized as a significant contributor to the overall antimycobacterial effect.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Sutezolid (PNU-100480) and other Oxazolidinones against M. tuberculosis

CompoundM. tuberculosis Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Sutezolid (PNU-100480)Clinical Isolates0.0625 - 1Not ReportedNot Reported[3]
Sutezolid (PNU-100480)Reference and Clinical Isolates≤0.062 - 0.25Not ReportedNot Reported[1]
LinezolidMultidrug-Resistant (MDR) IsolatesNot Reported0.250.25[3]
DelpazolidMultidrug-Resistant (MDR) IsolatesNot ReportedNot Reported0.5[4]
DelpazolidExtensively Drug-Resistant (XDR) IsolatesNot ReportedNot Reported1.0[4]

Note: MIC values for this compound are often reported in the context of sutezolid's overall activity, as it is the primary metabolite. Some studies have indicated that the activity of this compound is approximately two times lower than that of the parent compound, sutezolid.

Experimental Protocols

The in vitro activity of this compound and other oxazolidinones against M. tuberculosis is assessed using standardized and specialized methodologies. The following are detailed descriptions of key experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against M. tuberculosis.

1. Inoculum Preparation:

  • M. tuberculosis isolates are cultured on a solid medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen) or in a liquid medium (e.g., Middlebrook 7H9 broth).

  • A suspension of the bacterial colonies is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are made in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microtiter plate. The final concentrations typically range from 0.0625 to 4.0 µg/mL.

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plate is sealed and incubated at 37°C for 7 to 21 days, or until growth is clearly visible in the growth control well.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or using a spectrophotometer to measure optical density.

Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the combined effect of a drug and the host's immune components on the survival of M. tuberculosis.

1. Blood Collection and Inoculation:

  • Whole blood is collected from healthy volunteers or tuberculosis patients at various time points after administration of the drug (e.g., sutezolid).

  • A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to the blood samples.

2. Incubation:

  • The inoculated blood samples are incubated at 37°C with gentle rotation for a specified period, typically 24 to 72 hours.

3. Determination of Bacterial Viability:

  • After incubation, the blood cells are lysed to release the intracellular bacteria.

  • The number of viable mycobacteria is determined by plating serial dilutions of the lysate onto solid media and counting the resulting colonies (CFU).

4. Calculation of Bactericidal Activity:

  • The change in the number of viable bacteria over the incubation period is calculated and expressed as a log10 change in CFU. A negative value indicates bactericidal activity.

Mechanism of Action and Visualizations

This compound, like other oxazolidinones, exerts its antimycobacterial effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is distinct from that of many other antituberculosis drugs, making it a valuable agent against drug-resistant strains.

Below are diagrams illustrating the experimental workflow for MIC determination and the mechanism of action of oxazolidinones.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: M. tuberculosis Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C (7-21 days) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

Oxazolidinone_MOA cluster_translation Protein Synthesis ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex (fMet-tRNA, mRNA) ribosome_50S->initiation_complex Prevents Formation ribosome_30S 30S Subunit protein Protein Elongation initiation_complex->protein Initiates functional_protein Functional Protein protein->functional_protein PNU101603 This compound PNU101603->ribosome_50S Binds to

References

A Comprehensive Technical Guide on the Pharmacokinetics and Metabolism of Sutezolid to PNU-101603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sutezolid (B1681842) (PNU-100480) is a promising oxazolidinone antibiotic, a structural analog of linezolid, under development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] Like other oxazolidinones, sutezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1] A key feature of its pharmacology is its extensive in vivo metabolism to an active sulfoxide (B87167) metabolite, PNU-101603.[3][4][5] This metabolite contributes significantly to the overall antibacterial effect of the drug.[1] Understanding the pharmacokinetics and the metabolic conversion of sutezolid to this compound is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Metabolism of Sutezolid to this compound

Sutezolid undergoes rapid and extensive first-pass metabolism in vivo. The primary metabolic pathway is the oxidation of the thiomorpholine (B91149) sulfur atom to form the active sulfoxide metabolite, this compound.[2][3] This conversion is primarily mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenases, with each contributing to 20-30% of its metabolism.[2][3] A further oxidation to a less prevalent but also active sulfone metabolite, PNU-101244, also occurs.[4] However, this compound is the major circulating metabolite, with plasma concentrations several-fold higher than the parent drug.[3][5]

Sutezolid Sutezolid (PNU-100480) PNU101603 This compound (Sulfoxide Metabolite) Sutezolid->PNU101603 Oxidation PNU101244 PNU-101244 (Sulfone Metabolite) PNU101603->PNU101244 Oxidation Enzymes CYP3A4 & Flavin-containing monooxygenases Enzymes->Sutezolid

Caption: Metabolic pathway of Sutezolid.

Pharmacokinetics of Sutezolid and this compound

The pharmacokinetic profiles of sutezolid and its primary metabolite this compound have been characterized in healthy adult subjects and tuberculosis patients. Following oral administration, sutezolid is absorbed, with time to maximum concentration (Tmax) typically occurring within 1.75 to 2.50 hours.[4] The plasma concentrations of this compound are consistently higher than those of the parent compound, with a median metabolite-to-parent drug concentration ratio of approximately 7.1.[5]

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for sutezolid and this compound from a single ascending dose study in healthy adults and a multiple-dose study in tuberculosis patients.

Table 1: Mean Pharmacokinetic Parameters of Sutezolid in Healthy Adults (Single Ascending Dose) [4]

DoseCmax (ng/mL)Tmax (h)AUCinf (h·ng/mL)t1/2 (h)
300 mg 4081.751,8804.08
600 mg 7392.004,2805.30
1200 mg 1,1702.509,1807.91
1800 mg 1,5502.0014,10011.7

Table 2: Mean Pharmacokinetic Parameters of this compound in Healthy Adults Following Single Ascending Doses of Sutezolid [4]

Sutezolid DoseCmax (ng/mL)Tmax (h)AUCinf (h·ng/mL)t1/2 (h)
300 mg 1,3703.0012,9006.13
600 mg 2,7403.0029,8006.84
1200 mg 5,0304.0064,8008.82
1800 mg 6,0104.0094,80011.4

Table 3: Median Steady-State Pharmacokinetic Parameters of Sutezolid and this compound in TB Patients (Day 14) [6]

AnalyteDosing RegimenCmax (ng/mL)Tmax (h)AUC0-24 (h·ng/mL)
Sutezolid 600 mg BID6822.15,471
1200 mg QD1,4462.06,560
This compound 600 mg BID3,1242.943,842
1200 mg QD5,2353.042,912

Experimental Protocols

Single Ascending Dose Pharmacokinetic Study in Healthy Adults
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[7] Four cohorts of eight subjects each received either sutezolid (n=6) or a placebo (n=2).[4][7] The doses administered were 300 mg, 600 mg, 1,200 mg, and 1,800 mg.[4]

  • Subject Population: Healthy adult subjects under fasting conditions.[4]

  • Sample Collection: Serial blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profiles of sutezolid and its metabolites.[7]

  • Bioanalytical Method: Plasma concentrations of sutezolid, this compound, and PNU-101244 were determined using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[8]

Multiple Dose Pharmacokinetic Study in Tuberculosis Patients
  • Study Design: A phase 2a open-label, randomized trial.[5] Patients were randomized to receive either 600 mg of sutezolid twice daily (BID) or 1200 mg once daily (QD) for 14 days.[6]

  • Subject Population: Patients with newly diagnosed, drug-sensitive pulmonary tuberculosis.[6]

  • Sample Collection: Blood samples for pharmacokinetic analysis were collected on day 13 and 14 at 0, 1, 2, 3, 6, 8, and 12 hours post-dosing.[3][9]

  • Bioanalytical Method: Total plasma concentrations of sutezolid (PNU-100480) and this compound were determined using a validated LC-MS/MS method.[6]

cluster_screening Screening & Enrollment cluster_dosing Dosing & Sampling cluster_analysis Analysis Screening Subject Screening Enrollment Enrollment & Randomization Screening->Enrollment Dosing Sutezolid Administration Enrollment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Results Results PK_Analysis->Results Data Interpretation

Caption: Experimental workflow for a clinical pharmacokinetic study.

Relative Contribution of Sutezolid and this compound to Efficacy

Both sutezolid and this compound are microbiologically active against Mycobacterium tuberculosis. However, their relative contributions to the overall therapeutic effect appear to differ based on the location of the bacteria. Studies have indicated that the parent drug, sutezolid, is primarily responsible for the bactericidal activity against intracellular mycobacteria.[5] In contrast, the more abundant metabolite, this compound, is thought to be a significant driver of activity against extracellular bacteria.[5] This differential activity suggests that both the parent compound and its major metabolite are important for the effective treatment of tuberculosis.

Conclusion

The pharmacokinetics of sutezolid are characterized by rapid absorption and extensive metabolism to the active sulfoxide metabolite, this compound. This metabolite circulates at significantly higher concentrations than the parent drug and contributes substantially to the overall anti-tuberculosis activity, particularly against extracellular bacilli. The parent drug, sutezolid, is more critical for eliminating intracellular bacteria. A thorough understanding of this parent-metabolite pharmacokinetic relationship is essential for the ongoing clinical development of sutezolid, including dose optimization and the design of effective combination therapies for all forms of tuberculosis.

References

Early-Stage Research on PNU-101603: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on PNU-101603, an active metabolite of the oxazolidinone antibiotic sutezolid (B1681842) (PNU-100480). This compound is under investigation for its potential role in the treatment of tuberculosis. This document synthesizes available preclinical and early clinical data, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Concepts: Mechanism of Action

This compound is a member of the oxazolidinone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] Unlike many other antibiotic classes that target protein synthesis, oxazolidinones act at a very early stage of this process.

This compound binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA).[2][3][4] This binding occurs at the peptidyl transferase center (PTC), interfering with the proper positioning of initiator transfer RNA (tRNA) and preventing the formation of the initiation complex, which is essential for the commencement of protein synthesis.[5][6][7] This unique mechanism of action means there is no known cross-resistance with other classes of anti-tuberculosis drugs.[8]

Metabolic Pathway

This compound is the active sulfoxide (B87167) metabolite of sutezolid (PNU-100480) following oral administration.[8][9][10] Sutezolid undergoes extensive first-pass metabolism, with plasma concentrations of this compound being several times higher than the parent compound.[1][10] The metabolism of sutezolid to this compound is primarily mediated by Cytochrome P450 3A4/5 (CYP3A4/5) and Flavin-containing monooxygenases (FMOs).[1][9] this compound can be further metabolized to a less prevalent but also active sulfone metabolite, PNU-101244.[8][9]

Metabolic Pathway of Sutezolid Sutezolid Sutezolid (PNU-100480) PNU101603 This compound (Sulfoxide Metabolite) Sutezolid->PNU101603 Oxidation (CYP3A4/5, FMOs) PNU101244 PNU-101244 (Sulfone Metabolite) PNU101603->PNU101244 Oxidation Excretion Renal Excretion PNU101603->Excretion

Metabolic conversion of Sutezolid to its metabolites.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early-stage research on this compound and its parent compound, sutezolid.

Table 1: In Vitro Activity against Mycobacterium tuberculosis
CompoundStrainAssay TypeMIC (µg/mL)
Sutezolid (PNU-100480)H37RvMABA0.080 - 0.115
Sutezolid (PNU-100480)Clinical IsolatesBACTEC MGIT 960≤0.062 (median)
This compoundReference StrainsNot Specified0.25
This compoundClinical IsolatesNot Specified0.25

MABA: Microplate AlamarBlue Assay; MIC: Minimum Inhibitory Concentration

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults Following Single Oral Doses of Sutezolid
Sutezolid DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
300 mg10304.018800
600 mg18304.036300
1200 mg28906.066500
1800 mg34406.085700

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and sutezolid against Mycobacterium tuberculosis is determined using a broth microdilution method, such as the Microplate AlamarBlue Assay (MABA).[11][12]

Objective: To determine the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Test compounds (this compound, sutezolid) dissolved in an appropriate solvent (e.g., DMSO)

  • AlamarBlue reagent

  • Positive control (no drug) and negative control (no bacteria) wells

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis and adjust the concentration to a final density of approximately 2 x 10^5 CFU/mL in each well.[11]

  • Incubate the plates at 37°C for 7 days.

  • Add AlamarBlue reagent to each well and re-incubate for 16-24 hours.[11]

  • Read the fluorescence or observe the color change. A change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change.

Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the combined effect of the drug and the host's immune components on the survival of M. tuberculosis.[13][14][15]

Objective: To determine the bactericidal activity of drug-containing whole blood against intracellular M. tuberculosis.

Procedure:

  • Blood Collection: Collect whole blood from subjects at various time points after drug administration in heparinized tubes.

  • Inoculum Preparation: Prepare a standardized culture of M. tuberculosis (e.g., H37Rv).

  • Infection: Inoculate aliquots of the collected whole blood with the M. tuberculosis suspension.

  • Incubation: Incubate the infected blood cultures at 37°C.

  • Lysis and Plating: At specified time points (e.g., 0, 24, 48, 72 hours), lyse the white blood cells in a sample of the culture to release intracellular bacteria.

  • CFU Determination: Plate serial dilutions of the lysate onto Middlebrook 7H10 agar.

  • Enumeration: After incubation, count the number of colony-forming units (CFU) to determine the change in bacterial viability over time.

WBA Assay Workflow cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical A Collect whole blood from subject C Inoculate blood with bacteria A->C B Prepare M. tuberculosis inoculum B->C D Incubate at 37°C C->D E Sample at time points D->E F Lyse white blood cells E->F G Plate serial dilutions F->G H Incubate plates G->H I Count Colony Forming Units (CFU) H->I J Calculate log change in viability I->J

Workflow for the Whole-Blood Bactericidal Activity (WBA) Assay.
Pharmacokinetic Analysis using HPLC-MS/MS

The concentrations of sutezolid and its metabolites, including this compound, in plasma are quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8][10][16]

Objective: To accurately measure the concentration of the analyte in a biological matrix.

General Procedure:

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by centrifugation to remove proteins.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analytes from other plasma components. A specific mobile phase gradient is used for elution.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and specific parent-product ion transitions are monitored for quantification, providing high selectivity and sensitivity.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.

Conclusion

This compound, as the primary active metabolite of sutezolid, is a key component in the antitubercular activity of its parent drug. Its mechanism of action via inhibition of bacterial protein synthesis at the ribosomal level offers a promising avenue for combating drug-resistant tuberculosis. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research and development of this and other oxazolidinone antibiotics. Continued investigation into its efficacy, safety, and pharmacokinetic/pharmacodynamic profile is essential for its potential clinical application.

References

An In-depth Technical Guide to PNU-100480 (Sutezolid) and its Active Metabolite PNU-101603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxazolidinone antimicrobial agent PNU-100480, also known as Sutezolid (B1681842), and its primary active metabolite, PNU-101603. This document details their mechanism of action, pharmacological properties, and key experimental findings, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

PNU-100480 (Sutezolid) is a thiomorpholinyl analog of linezolid, the first clinically approved oxazolidinone antibiotic.[1][2] Developed as a next-generation agent, Sutezolid exhibits potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3] Its therapeutic potential is augmented by its rapid conversion to the active sulfoxide (B87167) metabolite, this compound.[2][4] This guide will explore the synergistic and distinct roles of both the parent drug and its metabolite in combating tuberculosis.

Mechanism of Action

Both PNU-100480 and this compound belong to the oxazolidinone class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3] This binding event interferes with the formation of the initiation complex, a critical early step in translation, thereby halting the production of essential bacterial proteins.[3][5] This mechanism is distinct from other classes of antibiotics, which contributes to its effectiveness against resistant bacterial strains.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 23S_rRNA 23S rRNA 30S_subunit 30S Subunit Initiation_Complex Initiation Complex (fMet-tRNA, mRNA, 30S) 23S_rRNA->Initiation_Complex Prevents Formation PNU_drug PNU-100480 or this compound PNU_drug->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis->Bacterial_Death Leads to

Mechanism of action for PNU-100480 and this compound.

Pharmacological Profile

Metabolism and Pharmacokinetics

Following oral administration, PNU-100480 is rapidly absorbed and extensively metabolized to its active sulfoxide metabolite, this compound, and to a lesser extent, a sulfone metabolite, PNU-101244.[6][7] The concentration of this compound in plasma is several-fold higher than that of the parent drug.[2][8]

PNU-100480 PNU-100480 (Sutezolid) This compound This compound (Sulfoxide Metabolite) PNU-100480->this compound Oxidation (Major Pathway) PNU-101244 PNU-101244 (Sulfone Metabolite) PNU-100480->PNU-101244 Oxidation (Minor Pathway) Excretion Renal Excretion This compound->Excretion PNU-101244->Excretion

Metabolic pathway of PNU-100480 (Sutezolid).
Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for PNU-100480 and this compound from studies in healthy volunteers and tuberculosis patients.

Table 1: Pharmacokinetic Parameters in Healthy Volunteers (Single 1000 mg Dose) [6][9]

ParameterPNU-100480This compoundPNU-101244
Cmax (ng/mL) 839355854

Table 2: Pharmacokinetic Parameters in Tuberculosis Patients (Day 14) [1][10]

Dosing RegimenAnalyteCmax (ng/mL)AUC0-24 (ng*h/mL)
600 mg BID PNU-10048010407970
This compound433066400
1200 mg QD PNU-10048020508300
This compound741068400

Antimycobacterial Activity

A key finding from multiple studies is the differential activity of PNU-100480 and this compound against intracellular and extracellular M. tuberculosis. The parent drug, PNU-100480, is primarily responsible for activity against intracellular mycobacteria, while the more abundant metabolite, this compound, contributes significantly to activity against extracellular bacteria.[1][8][10]

Table 3: In Vitro Activity against M. tuberculosis

CompoundMIC (µg/mL)
PNU-100480 ≤0.062 - 0.25[2][11]
This compound ≤0.125 - 0.25[2][12]
Linezolid 0.125 - 1[13]

Table 4: Bactericidal Activity in Whole Blood Culture [1][6]

Compound/DoseMaximal Bactericidal Activity (log/day)
PNU-100480 (≥600 mg) -0.37 ± 0.06
Linezolid (300 mg) -0.16 ± 0.05

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare sterile stock solutions of PNU-100480 and this compound in dimethyl sulfoxide (DMSO).[1]

  • Perform serial two-fold dilutions of the drug solutions in Mycobacteria Growth Indicator Tubes (MGIT) to achieve a range of concentrations (e.g., 4.0 to 0.062 µg/mL).[1][10]

  • Inoculate the MGITs with a standardized suspension of M. tuberculosis H37Rv.[10]

  • Include a positive growth control (inoculum diluted 1:100 in saline) and a negative control (no inoculum).[1]

  • Incubate all tubes at 37°C in a BACTEC MGIT 960 instrument.[10]

  • The MIC is defined as the lowest drug concentration in a tube with no detectable growth (Growth Units < 100) at the time the positive control shows growth.[1]

Start Start Prepare_Stock Prepare Drug Stock Solutions (PNU-100480, this compound) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in MGIT Tubes Prepare_Stock->Serial_Dilution Inoculate Inoculate Tubes with M. tuberculosis Serial_Dilution->Inoculate Incubate Incubate at 37°C in BACTEC MGIT 960 Inoculate->Incubate Monitor Monitor for Growth Incubate->Monitor Determine_MIC Determine MIC (Lowest Concentration with No Growth) Monitor->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Whole Blood Bactericidal Activity (WBA) Assay

Objective: To measure the bactericidal activity of a drug in whole blood, which provides an ex vivo model of its efficacy.

Methodology:

  • Collect whole blood samples from subjects at various time points after drug administration.[1]

  • Inoculate the blood samples with a standardized culture of M. tuberculosis H37Rv.[6]

  • Incubate the infected blood cultures.

  • At specified time points (e.g., 0 and 72 hours), lyse the red blood cells and plate the remaining cell suspension on selective agar (B569324) plates.

  • Incubate the plates and count the number of colony-forming units (CFU).

  • The change in log10 CFU over time is calculated to determine the bactericidal activity.[6]

Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of a drug in a living organism.

Methodology:

  • Infect mice (e.g., BALB/c) via aerosol with a standardized inoculum of M. tuberculosis H37Rv.[14]

  • After an incubation period (e.g., 13 days), begin treatment with the test compounds (e.g., PNU-100480, linezolid) administered orally at various doses.[5][14]

  • Include control groups (e.g., untreated, standard first-line therapy).[14]

  • At specified time points during and after treatment, euthanize cohorts of mice and homogenize their lungs and spleens.[5][14]

  • Plate serial dilutions of the organ homogenates on selective agar to determine the bacterial load (CFU counts).[14]

  • Assess efficacy by comparing the reduction in CFU counts between treated and control groups.[5] To determine the relapse rate, a cohort of mice is held for a period (e.g., 3 months) after treatment completion before assessing lung CFU.[14]

Safety and Tolerability

In clinical trials, Sutezolid has been generally well-tolerated.[6][15] Single doses up to 1500 mg and multiple-dose regimens (600 mg twice daily for 28 days) in healthy volunteers did not result in significant hematologic or neurologic adverse events.[1] In a 14-day study in tuberculosis patients, some transient, asymptomatic elevations in liver enzymes were observed, but these normalized after treatment.[1][15] No serious adverse events or treatment discontinuations due to adverse events were reported in these early studies.[15]

Conclusion

PNU-100480 (Sutezolid) and its active metabolite this compound represent a promising development in the search for new treatments for tuberculosis. Their potent antimycobacterial activity, including against drug-resistant strains, and favorable early-phase safety profile warrant further investigation. The distinct roles of the parent drug and its metabolite in targeting intracellular and extracellular bacteria, respectively, provide a unique pharmacological profile that may contribute to more effective and potentially shorter treatment regimens for tuberculosis. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to advance the clinical development of this important class of antibiotics.

References

An In-depth Technical Guide to the Biological Target of PNU-101603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of PNU-101603, an active metabolite of the oxazolidinone antimicrobial agent sutezolid (B1681842) (PNU-100480). This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is the active sulfoxide (B87167) metabolite of sutezolid, a thiomorpholinyl analog of linezolid (B1675486) being developed for the treatment of tuberculosis (TB).[1][2] Following oral administration, sutezolid is rapidly oxidized in vivo to form this compound, which typically reaches plasma concentrations several times higher than the parent compound.[1][2][3] Both sutezolid and this compound belong to the oxazolidinone class of antibiotics, which are crucial for treating drug-resistant tuberculosis due to their unique mechanism of action that circumvents cross-resistance with existing TB drugs.[2][4]

The Biological Target: The 23S Ribosomal RNA

The primary biological target of this compound, like other oxazolidinones, is the 23S ribosomal RNA (rRNA) of the 50S large subunit of the bacterial ribosome.[2][4] By binding to the 23S rRNA, this compound inhibits the initiation of protein synthesis, thereby halting bacterial growth. This mechanism is distinct from many other antibiotic classes that target different stages of protein synthesis or other cellular processes.

Signaling and Metabolic Pathways

The metabolic conversion of sutezolid to this compound and their subsequent action on the bacterial ribosome can be visualized as follows:

Metabolic Activation and Mechanism of Action of Sutezolid and this compound cluster_host Host Metabolism cluster_bacteria Bacterial Cell Sutezolid (PNU-100480) Sutezolid (PNU-100480) This compound (Sulfoxide Metabolite) This compound (Sulfoxide Metabolite) Sutezolid (PNU-100480)->this compound (Sulfoxide Metabolite) Oxidation Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Sutezolid (PNU-100480)->Bacterial Ribosome (50S subunit) Binds to 23S rRNA PNU-101244 (Sulfone Metabolite) PNU-101244 (Sulfone Metabolite) This compound (Sulfoxide Metabolite)->PNU-101244 (Sulfone Metabolite) Further Oxidation This compound (Sulfoxide Metabolite)->Bacterial Ribosome (50S subunit) Binds to 23S rRNA Protein Synthesis Protein Synthesis Bacterial Ribosome (50S subunit)->Protein Synthesis Blocked Initiation Inhibition of Protein Synthesis Inhibition of Protein Synthesis Bacterial Growth Bacterial Growth Oral Administration Oral Administration Oral Administration->Sutezolid (PNU-100480)

Metabolic pathway of sutezolid and its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, sutezolid.

Table 1: Pharmacokinetic Parameters of Sutezolid and this compound

CompoundDose (mg)Cmax (ng/mL)AUC (ng*h/mL)
Sutezolid (PNU-100480)1000839Not Specified
This compound1000 (from Sutezolid)3558Not Specified
LinezolidNot Specified6425Not Specified

Data from single ascending dose studies in healthy volunteers.[5][6]

Table 2: In Vitro Activity against Mycobacterium tuberculosis

CompoundMIC (µg/mL)IC50 (µg/mL) - Intracellular
Sutezolid (PNU-100480)0.25Not Specified
This compound0.25 - 0.517-fold higher than Sutezolid
Linezolid0.5Not Specified

MIC values can vary based on the testing method and bacterial strains.[2][7] The apparent IC50 for intracellular M. tuberculosis was found to be significantly higher for this compound compared to its parent compound.[2][3]

Table 3: Contribution to Bactericidal Activity

Dosing RegimenContribution of Sutezolid (PNU-100480)Contribution of this compound
600 mg BID84%16%
1200 mg QD78%22%

This data suggests that while this compound is present at higher concentrations, sutezolid is the primary driver of intracellular killing of M. tuberculosis.[1][3]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Testing

The MIC of this compound and sutezolid against M. tuberculosis is determined using the Mycobacterial Growth Indicator Tube (MGIT) system.[4]

Protocol:

  • Prepare sterile stock solutions of this compound and sutezolid (e.g., 10 mg/mL in DMSO).

  • Perform serial 2-fold dilutions of the compounds to achieve a range of concentrations (e.g., 4.0 to 0.062 µg/mL) in MGIT tubes.

  • Inoculate the drug-containing tubes and a drug-free growth control tube with a standardized suspension of M. tuberculosis H37Rv.

  • A 1:100 diluted inoculum in saline serves as a positive growth control.

  • Incubate the tubes in the MGIT instrument until the positive control shows growth.

  • The MIC is defined as the lowest drug concentration that inhibits bacterial growth.[4]

Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the bactericidal activity of a drug in a more physiologically relevant ex vivo environment.

Whole-Blood Bactericidal Activity (WBA) Assay Workflow Blood Collection Blood Collection Culture Preparation Culture Preparation Blood Collection->Culture Preparation Heparinized blood mixed with RPMI 1640 Incubation Incubation Culture Preparation->Incubation Inoculated with M. tuberculosis H37Rv Cell Lysis & Recovery Cell Lysis & Recovery Incubation->Cell Lysis & Recovery 72 hours with slow mixing MGIT Incubation MGIT Incubation Cell Lysis & Recovery->MGIT Incubation Hypotonic lysis to release bacilli Data Analysis Data Analysis MGIT Incubation->Data Analysis Inoculate into MGIT tubes Log change in viability calculated Log change in viability calculated Data Analysis->Log change in viability calculated

Workflow for the Whole-Blood Bactericidal Activity (WBA) assay.

Protocol:

  • Prepare a stock of M. tuberculosis H37Rv in MGIT tubes containing necessary supplements.[2]

  • Collect heparinized blood from subjects.

  • Prepare whole-blood cultures by mixing equal volumes of blood and RPMI 1640 tissue culture medium.[4]

  • Inoculate the cultures with a standardized volume of the M. tuberculosis H37Rv stock.

  • Incubate the cultures for 72 hours with slow, constant mixing.[4]

  • After incubation, sediment the cells, remove the liquid phase, and lyse the blood cells using hypotonic lysis to release the bacilli.[4]

  • Recover the bacilli and inoculate them into fresh MGIT tubes.

  • Incubate the MGIT tubes until they are flagged as positive. The time to positivity is recorded.

  • The change in bacterial viability is calculated based on the difference in time to positivity between the baseline and post-treatment samples.

Pharmacokinetic Analysis via LC-MS/MS

The concentrations of this compound and sutezolid in plasma are quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][7]

Protocol:

  • Collect blood samples from subjects at various time points post-dosing.

  • Separate the plasma and store it at -20°C.

  • For analysis, precipitate the plasma proteins from a 100-µl aliquot using acetonitrile.[7]

  • Perform chromatographic separation of the analytes using an appropriate HPLC column (e.g., Phenomenex Gemini C18).[7]

  • Use a suitable mobile phase for elution (e.g., methanol-10 mM ammonium (B1175870) acetate).[7]

  • Detect and quantify the parent drug and its metabolites using tandem mass spectrometry.

Discussion and Future Directions

This compound is a significant contributor to the overall antimycobacterial effect of sutezolid. However, research indicates a differential activity of sutezolid and this compound against different subpopulations of M. tuberculosis. Sutezolid appears to be more potent against intracellular mycobacteria, while this compound may play a more significant role against extracellular bacteria.[3][4][8] This differential activity has important implications for the design of effective drug regimens for tuberculosis.

Further research is warranted to fully elucidate the specific contributions of this compound to the sterilizing activity of sutezolid and to understand the mechanisms underlying its differential activity. A deeper understanding of the transport and accumulation of both compounds within different cellular compartments will be crucial for optimizing their therapeutic use. The continued application of advanced pharmacokinetic/pharmacodynamic models, such as the hollow-fiber model, will be instrumental in these efforts.[8]

References

Methodological & Application

PNU-101603: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of Sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent with potent activity against Mycobacterium tuberculosis. As a member of the oxazolidinone class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for the in vitro and ex vivo evaluation of this compound for research purposes.

Mechanism of Action

This compound, like its parent compound Sutezolid and other oxazolidinones such as Linezolid, targets the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action means there is generally no cross-resistance with other classes of antibiotics.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound, derived from studies in humans who were administered the parent drug, Sutezolid.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers After Single Doses of Sutezolid [1][2]

Sutezolid DoseThis compound Cmax (ng/mL)
1000 mg3558

Cmax: Maximum plasma concentration

Table 2: Pharmacokinetic Parameters of this compound in Tuberculosis Patients After 14 Days of Sutezolid Dosing [3][4]

Sutezolid Dosing RegimenThis compound AUC0-24 (μg·h/mL)This compound Cmax (μg/mL)
600 mg BID48.03.0
1200 mg QD46.84.8

AUC0-24: Area under the plasma concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; BID: Twice daily; QD: Once daily.

Table 3: In Vitro and Ex Vivo Activity of this compound

ParameterValueOrganismNotes
MIC0.25 µg/mLM. tuberculosisSome studies report similar MICs for this compound and its parent compound, Sutezolid.[5]
Apparent IC50 (Intracellular)17-fold higher than SutezolidM. tuberculosisIn ex vivo whole-blood cultures, suggesting Sutezolid is more potent against intracellular mycobacteria.[5][6][7]
Contribution to ActivitySignificant against extracellular mycobacteriaM. tuberculosisThe parent compound, Sutezolid, is the primary driver of activity against intracellular mycobacteria.[3][8]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against Mycobacterium tuberculosis using the BACTEC™ MGIT™ 960 system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • BACTEC™ MGIT™ tubes (Becton, Dickinson and Company)

  • OADC enrichment (oleic acid, albumin, dextrose, catalase)

  • Sterile saline

  • Sterile deionized water

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution to obtain final concentrations ranging from 4.0 to 0.062 µg/mL in the MGIT tubes.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv according to the manufacturer's guidelines for the BACTEC™ MGIT™ 960 system. A common starting point is a 1:100 dilution of a positive MGIT culture in sterile saline.

  • Inoculation: Inoculate each drug-containing MGIT tube and a drug-free growth control tube with the prepared mycobacterial suspension.

  • Incubation: Place the tubes in the BACTEC™ MGIT™ 960 instrument and incubate at 37°C. The instrument will automatically monitor for mycobacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that shows no growth at the time the growth control tube becomes positive.[3][4][8]

Whole Blood Bactericidal Activity (WBA) Assay

This ex vivo assay measures the bactericidal activity of a compound in whole blood.

Materials:

  • Freshly collected whole blood from healthy volunteers

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Phosphate-buffered saline (PBS)

  • Sterile culture tubes

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in PBS.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in PBS and adjust the concentration to achieve a final inoculum of approximately 10^5 colony-forming units (CFU)/mL in the whole blood.

  • Assay Setup:

    • Dispense whole blood into sterile culture tubes.

    • Add the diluted this compound to achieve the desired final concentrations. Include a vehicle control (DMSO) and a growth control (no compound).

    • Inoculate the tubes with the prepared M. tuberculosis suspension.

  • Incubation: Incubate the tubes at 37°C with slow rotation for a defined period (e.g., 72 hours).

  • CFU Enumeration: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots from each tube, perform serial dilutions in PBS, and plate on appropriate agar (B569324) medium (e.g., Middlebrook 7H11).

  • Data Analysis: Incubate the plates at 37°C until colonies are visible. Count the colonies to determine the CFU/mL for each time point and treatment condition. The change in log10 CFU/mL over time reflects the bactericidal activity.

Visualizations

G cluster_ribosome Bacterial 50S Ribosome A_site A Site P_site P Site Inhibition Inhibition P_site->Inhibition E_site E Site PNU_101603 This compound PNU_101603->P_site Binds to P-site on 50S subunit Initiation_Complex fMet-tRNA Initiation Complex Initiation_Complex->P_site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents formation of functional 70S ribosome No_Protein No Protein Synthesis

Caption: Mechanism of action of this compound on the bacterial ribosome.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Setup Combine Blood, this compound, and Inoculum in Tubes Stock->Setup Inoculum Prepare M. tuberculosis Inoculum Inoculum->Setup Blood Collect Whole Blood Blood->Setup Incubate Incubate at 37°C with Rotation Setup->Incubate Sample Sample at Time Points (0, 24, 48, 72h) Incubate->Sample Plate Serially Dilute and Plate for CFU Sample->Plate Count Incubate and Count Colonies Plate->Count Result Calculate Change in log10 CFU/mL Count->Result

Caption: Experimental workflow for the Whole Blood Bactericidal Activity (WBA) assay.

References

PNU-101603: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent under investigation for the treatment of tuberculosis (TB). As with other oxazolidinones, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[1] In laboratory settings, this compound is a crucial compound for studying the efficacy and mechanism of action of sutezolid, particularly against Mycobacterium tuberculosis. While sutezolid is considered more active against intracellular mycobacteria, this compound, which reaches higher plasma concentrations than its parent compound, is thought to play a significant role in activity against extracellular bacteria.[1][2][3]

These application notes provide detailed protocols for the use of this compound in key laboratory experiments, including the determination of Minimum Inhibitory Concentration (MIC), the Whole Blood Bactericidal Activity (WBA) assay, and the Hollow Fiber Infection Model (HFIM).

Data Presentation

Pharmacokinetic Parameters of Sutezolid and this compound

The following table summarizes key pharmacokinetic parameters of sutezolid and its primary metabolite, this compound, in healthy volunteers. Understanding these parameters is essential for designing and interpreting both in vitro and in vivo experiments.

ParameterSutezolid (PNU-100480)This compoundReference
Tmax (h) 1.75 - 2.501.50 - 2.50
Cmax (ng/mL) 408 - 1,550 (dose-dependent)1,620 - 5,850 (dose-dependent)
AUCinf (h*ng/mL) 1,880 - 14,100 (dose-dependent)9,320 - 64,100 (dose-dependent)
t1/2 (h) 4.54 - 11.9 (dose-dependent)4.54 - 11.9 (dose-dependent)

Data compiled from studies in healthy adult subjects. Cmax and AUCinf are presented as ranges corresponding to increasing doses of the parent drug, sutezolid.

Minimum Inhibitory Concentration (MIC) Data

The MIC is a fundamental measure of a compound's in vitro antimicrobial activity. The following table provides representative MIC values for this compound and its parent compound against Mycobacterium tuberculosis.

CompoundM. tuberculosis Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compoundH37Rv, Clinical Isolates0.25 - 0.55Not Reported[2]
Sutezolid (PNU-100480)H37Rv, Clinical Isolates≤0.062 - 0.25Not Reported[2]
Linezolid (comparator)MDR-TB Isolates0.250.25

MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using the BACTEC™ MGIT™ 960 System

This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis using the Mycobacteria Growth Indicator Tube (MGIT) system.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)[1][2]

  • M. tuberculosis culture (e.g., H37Rv)

  • BACTEC™ MGIT™ 960 instrument and consumables (MGIT tubes, Growth Supplement, PANTA™ antibiotic mixture)

  • Sterile saline

  • Sterile deionized water

  • McFarland standard (0.5)

  • Sterile pipettes and tubes

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a series of 2-fold dilutions of the this compound stock solution in sterile deionized water to achieve final test concentrations ranging from, for example, 0.062 to 4.0 µg/mL in the MGIT tubes.[1][2]

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension 1:5 in sterile saline.

  • MGIT Tube Preparation:

    • Label MGIT tubes for each this compound concentration and a growth control (GC).

    • Aseptically add 0.8 mL of MGIT Growth Supplement and 0.1 mL of the appropriate this compound dilution to each labeled tube. Add 0.1 mL of sterile deionized water to the GC tube.

  • Inoculation:

    • Inoculate each MGIT tube (including the GC) with 0.5 mL of the diluted bacterial suspension.

    • For the drug-free growth control, further dilute the inoculum 1:100 in sterile saline and then add 0.5 mL.[1][2]

  • Incubation and Analysis:

    • Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument and incubate at 37°C.

    • The instrument will automatically monitor for fluorescence, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that shows no significant increase in fluorescence (or a growth unit value of <100) at the time the growth control reaches its predetermined level of positivity.[1][2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis PNU_prep Prepare this compound Dilutions MGIT_prep Prepare and Label MGIT Tubes PNU_prep->MGIT_prep Inoculum_prep Prepare M. tb Inoculum (0.5 McFarland) Inoculate Inoculate Tubes with M. tb Inoculum_prep->Inoculate MGIT_prep->Inoculate Incubate Incubate in BACTEC MGIT 960 Inoculate->Incubate Readout Monitor Fluorescence Incubate->Readout MIC_det Determine MIC Readout->MIC_det

Workflow for MIC Determination using MGIT.
Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the combined effect of a drug and the host's immune components on the viability of M. tuberculosis. This ex vivo model provides a more physiologically relevant assessment of a drug's potential efficacy.

Materials:

  • Freshly drawn heparinized whole blood from healthy donors.

  • This compound stock solution.

  • M. tuberculosis culture (e.g., H37Rv).

  • RPMI 1640 medium.

  • Sterile tubes or 96-well plates.

  • Incubator (37°C).

  • Water bath or cell lysing solution.

  • Plating supplies for colony forming unit (CFU) enumeration (e.g., 7H11 agar (B569324) plates).

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis to mid-log phase and prepare a suspension in RPMI 1640 medium. The final concentration should be such that after addition to the whole blood, the starting inoculum is approximately 10^5 CFU/mL.

  • Assay Setup:

    • Dispense aliquots of fresh whole blood into sterile tubes or wells of a 96-well plate.

    • Add this compound to the blood samples at the desired final concentrations. Include a drug-free control.

    • Add the prepared M. tuberculosis inoculum to each tube/well.

  • Incubation:

    • Incubate the samples at 37°C for a specified period (e.g., 72 hours), with gentle mixing.

  • CFU Enumeration:

    • At designated time points (e.g., 0 and 72 hours), take an aliquot from each sample.

    • Lyse the red and white blood cells using sterile water or a suitable lysing agent to release the intracellular bacteria.

    • Prepare serial dilutions of the lysate in sterile saline with 0.05% Tween 80.

    • Plate the dilutions onto 7H11 agar plates and incubate at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Calculate the change in log10 CFU/mL over the incubation period for each concentration of this compound and the control. The bactericidal activity is expressed as the log10 reduction in CFU compared to the starting inoculum or the drug-free control.

WBA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout Blood Collect Heparinized Whole Blood Dosing Add this compound & M. tb to Blood Blood->Dosing Inoculum Prepare M. tb Inoculum Inoculum->Dosing Incubate Incubate at 37°C (e.g., 72h) Dosing->Incubate Lyse Lyse Blood Cells Incubate->Lyse Dilute Serially Dilute Lysate Lyse->Dilute Plate Plate on 7H11 Agar Dilute->Plate Count Count CFUs after Incubation Plate->Count

Workflow for the Whole Blood Bactericidal Activity Assay.
Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that can simulate human pharmacokinetics, allowing for the study of drug efficacy and the emergence of resistance over time. It is particularly useful for evaluating antitubercular agents like this compound.

Materials:

  • Hollow fiber cartridge system.

  • Peristaltic pump.

  • Central reservoir with culture medium.

  • Drug reservoir with this compound solution.

  • Waste reservoir.

  • M. tuberculosis culture.

Procedure:

  • System Setup:

    • Assemble the hollow fiber system according to the manufacturer's instructions. The system consists of a central reservoir connected to a hollow fiber cartridge. A peristaltic pump circulates the medium through the system.

  • Inoculation:

    • Inoculate the extracapillary space of the hollow fiber cartridge with a high-density culture of M. tuberculosis (e.g., 10^7 - 10^8 CFU/mL).

  • Pharmacokinetic Simulation:

    • Administer this compound into the central reservoir to mimic the Cmax observed in humans.

    • Use the peristaltic pump to continuously infuse fresh medium into the central reservoir and remove medium to the waste reservoir, simulating the drug's half-life.

  • Sampling:

    • At regular intervals over the course of the experiment (which can last for several weeks), collect samples from the extracapillary space.

  • Analysis:

    • Determine the concentration of this compound in the collected medium to verify the pharmacokinetic profile.

    • Enumerate the viable bacterial population (CFU/mL) in the samples by plating on selective and non-selective agar to assess the killing kinetics and the emergence of resistant subpopulations.

HFIM_Workflow cluster_setup Setup cluster_run Experiment Run cluster_analysis Analysis Assemble Assemble Hollow Fiber System Inoculate Inoculate Cartridge with M. tb Assemble->Inoculate Simulate Simulate this compound Pharmacokinetics Inoculate->Simulate Sample Collect Samples Periodically Simulate->Sample Continuous PK_analysis Analyze Drug Concentration Sample->PK_analysis PD_analysis Determine CFU/mL (Total & Resistant) Sample->PD_analysis

Workflow for the Hollow Fiber Infection Model.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as an oxazolidinone, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it binds to the peptidyl transferase center (PTC) at the A-site, preventing the correct positioning of aminoacyl-tRNA.[4] This steric hindrance blocks the formation of the initiation complex and subsequent peptide bond formation, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Signaling_Pathway cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit A_site A-Site (in PTC) P_site P-Site E_site E-Site 30S_subunit 30S Subunit Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond Prevents This compound This compound This compound->A_site Binds to 23S rRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Blocked by this compound Protein_Synthesis Protein Synthesis Inhibition Peptide_Bond->Protein_Synthesis

Mechanism of action of this compound.

References

Application Notes and Protocols for PNU-101603 MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of Sutezolid (PNU-100480), an oxazolidinone antibiotic.[1] Oxazolidinones represent a critical class of antibiotics that inhibit bacterial protein synthesis, making them effective against a range of pathogenic bacteria, most notably multidrug-resistant strains.[2] this compound, in conjunction with its parent compound, has demonstrated significant activity, particularly against Mycobacterium tuberculosis.[1][2] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, primarily focusing on M. tuberculosis, and offer insights into its mechanism of action.

Mechanism of Action

This compound is a member of the oxazolidinone class of antibiotics, which act by inhibiting the initiation of protein synthesis in bacteria. This is achieved through binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator tRNA (fMet-tRNA), preventing the formation of the initiation complex, which is a critical step in protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

30S_subunit 30S Subunit Initiation_Complex_Formation Formation of Initiation Complex 30S_subunit->Initiation_Complex_Formation 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex_Formation Inhibition Inhibition 50S_subunit->Inhibition mRNA mRNA mRNA->30S_subunit binds fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->30S_subunit binds PNU_101603 This compound PNU_101603->50S_subunit binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Start Start Prepare_Stock Prepare this compound Stock Solution (10 mg/mL in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare M. tuberculosis Inoculum (1:100 dilution of positive MGIT) Start->Prepare_Inoculum Serial_Dilutions Perform Serial Dilutions of this compound in 96-well plate (4.0 to 0.062 µg/mL) Prepare_Stock->Serial_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Add_Controls Prepare Growth and Sterility Controls Serial_Dilutions->Add_Controls Add_Controls->Inoculate_Plate Incubate Incubate Plate at 37°C Inoculate_Plate->Incubate Read_Results Read Results when Growth Control is Positive Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Application Notes and Protocols for In Vivo Studies of PNU-101603 in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of PNU-101603, the active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic sutezolid (B1681842) (PNU-100480), in animal models of tuberculosis (TB). The following sections detail the efficacy of sutezolid and, by extension, its active metabolite this compound, and provide standardized protocols for conducting such studies.

Introduction

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] Following administration, sutezolid is metabolized to its active sulfoxide metabolite, this compound. In vivo studies are therefore critical to understanding the therapeutic potential of this compound in a physiological setting. Mouse models are the most common preclinical tool for evaluating the efficacy of new anti-TB drugs.

Quantitative Data Summary

The efficacy of PNU-100480, and consequently its active metabolite this compound, has been demonstrated in multiple murine studies. The data consistently shows a significant reduction in bacterial load, often superior to other oxazolidinones like linezolid (B1675486).

Table 1: Efficacy of PNU-100480 Monotherapy in Murine TB Models

Animal ModelM. tuberculosis StrainInfection RouteTreatment Dose (mg/kg)Treatment DurationOrganMean Log10 CFU Reduction vs. ControlReference
CD-1 MiceATCC 35801Intravenous1004 weeksLungs>2.0[2]
CD-1 MiceATCC 35801Intravenous1004 weeksSpleen>2.0[2]
CD-1 MiceATCC 35801Intravenous504 weeksLungsSignificant (P < 0.01)[2]
CD-1 MiceATCC 35801Intravenous504 weeksSpleenSignificant (P < 0.01)[2]
CD-1 MiceATCC 35801Intravenous254 weeksLungsSignificant (P < 0.01)[2]
CD-1 MiceATCC 35801Intravenous254 weeksSpleenSignificant (P < 0.01)[2]

Table 2: Efficacy of PNU-100480 in Combination Therapy in Murine TB Models

Animal ModelM. tuberculosis StrainInfection RouteCombination RegimenTreatment DurationOrganMean Log10 CFU Reduction vs. Standard RegimenReference
BALB/c MiceH37RvAerosolRifampin + Isoniazid + Pyrazinamide + PNU-100480 (100 mg/kg)2 monthsLungsAdditional 2.0[3][4]
BALB/c MiceH37RvAerosolPNU-100480 + Moxifloxacin + PyrazinamideNot specifiedLungsMore active than standard regimen[3][4]

Table 3: Relapse Rates After PNU-100480 Combination Therapy in a Murine TB Model

Animal ModelM. tuberculosis StrainInfection RouteTreatment Regimen and DurationRelapse Rate (%)Reference
BALB/c MiceH37RvAerosolStandard Regimen for 4 months90[5]
BALB/c MiceH37RvAerosolStandard Regimen + PNU-100480 for first 2 months (Total 4 months treatment)35[5]
BALB/c MiceH37RvAerosolStandard Regimen + PNU-100480 for 4 months5[5]
BALB/c MiceH37RvAerosolStandard Regimen + PNU-100480 for 2 months (Total 3 months treatment)85[5]
BALB/c MiceH37RvAerosolStandard Regimen + PNU-100480 for 3 months35-45[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PNU-100480 in murine models of tuberculosis.

Protocol 1: Murine Model of Tuberculosis for Efficacy Testing

Objective: To evaluate the in vivo efficacy of PNU-100480 by assessing the reduction in bacterial load in the lungs and spleen of infected mice.

Materials:

  • Animals: 4-week-old female BALB/c or CD-1 mice.[2]

  • M. tuberculosis Strain: H37Rv or Erdman strains.[5][6]

  • Infection Apparatus: Aerosol infection chamber or materials for intravenous injection.

  • Drug Formulation: PNU-100480 dissolved in an appropriate vehicle (e.g., water).[6]

  • Equipment: Oral gavage needles, biosafety cabinet, incubator, homogenizer, 7H10 agar (B569324) plates.[6]

Procedure:

  • Infection:

    • Aerosol Infection: Expose mice to an aerosol suspension of M. tuberculosis to achieve a low-dose infection of approximately 100-200 colony-forming units (CFU) in the lungs.[5]

    • Intravenous Infection: Inject approximately 10^6 to 10^7 CFU of M. tuberculosis in suspension into the lateral tail vein.[2]

  • Treatment:

    • Begin treatment one day to one week post-infection.[2][6]

    • Administer PNU-100480 daily via oral gavage at the desired dose (e.g., 25, 50, or 100 mg/kg).[2][6]

    • Treat for a predetermined duration, typically 4 to 8 weeks.[2][5]

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline or phosphate-buffered saline (PBS).

    • Prepare serial dilutions of the homogenates and plate on 7H10 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of CFU per organ.

  • Data Analysis:

    • Convert CFU counts to log10 CFU.

    • Compare the mean log10 CFU of treated groups to the untreated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Protocol 2: Assessment of Relapse Rates

Objective: To determine the sterilizing activity of PNU-100480 by assessing the rate of disease relapse after cessation of treatment.

Procedure:

  • Follow the infection and treatment procedures as described in Protocol 1.

  • After the completion of the treatment course, house the mice for an additional period, typically 3 months, without treatment.[5]

  • At the end of this period, euthanize the mice and determine the bacterial load in the lungs and spleen as described in Protocol 1.

  • Relapse is defined as the presence of one or more CFU in the organs of a mouse after the treatment-free period.

  • Calculate the percentage of mice that relapsed in each treatment group.

Visualizations

Mechanism of Action of Oxazolidinones

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and the subsequent translocation of peptidyl-tRNA from the A site to the P site.[7][8]

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Initiation Complex Formation 50S_subunit->Initiation_Complex Prevents 30S_subunit 30S Subunit A_site A Site P_site P Site This compound This compound (Oxazolidinone) This compound->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the efficacy of a new anti-TB drug candidate in a murine model.

G Start Start: Animal Acclimatization Infection Infection of Mice (Aerosol or IV) Start->Infection Treatment Drug Administration (e.g., PNU-100480 via oral gavage) Infection->Treatment Monitoring Monitoring of Animal Health (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination: Sacrifice and Organ Harvest Monitoring->Endpoint CFU_Enumeration CFU Enumeration: Homogenization, Plating, Incubation Endpoint->CFU_Enumeration Data_Analysis Data Analysis: Log10 CFU Calculation and Statistics CFU_Enumeration->Data_Analysis

Caption: In vivo TB drug efficacy testing workflow.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of PNU-101603 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of PNU-101603, an active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic Sutezolid (B1681842), in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a significant metabolite of Sutezolid (PNU-100480), an investigational drug for the treatment of tuberculosis.[][2] Studies have shown that this compound reaches concentrations in plasma that are several times higher than the parent drug and contributes to the overall antibacterial activity.[][3] Therefore, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical and preclinical studies. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., this compound-d4) as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

Preparation of Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

Working Solutions: Prepare working solutions of this compound for calibration standards and quality control (QC) samples by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Diagram 1: Sample Preparation Workflow
LC-MS/MS Method

Chromatographic Conditions: A C18 column (e.g., Agilent EclipsePlus C18, 2.1 × 100 mm, 3.5 µm) is used for the separation of the analyte and internal standard.[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 15% B

    • 0.5-4.0 min: 15% to 50% B

    • 4.0-5.0 min: 50% B

    • 5.1-6.0 min: 15% B

Mass Spectrometric Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 4000 V

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 11 L/min

  • Nebulizer Pressure: 30 psi

MRM Transitions: The molecular weight of this compound is 369.41 g/mol .[] The precursor ion will be the protonated molecule [M+H]+. The product ion is predicted based on the fragmentation of similar oxazolidinone structures.

  • This compound: m/z 370.4 → [Product Ion] (Collision Energy to be optimized)

  • This compound-d4 (IS): m/z 374.4 → [Product Ion+4] (Collision Energy to be optimized)

Note: The specific product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

G cluster_lcms LC-MS/MS Analysis Workflow injection Inject Sample lc_separation Chromatographic Separation (C18 Column) injection->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization quad1 Quadrupole 1 (Precursor Ion Selection) esi_ionization->quad1 quad2 Quadrupole 2 (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_analysis Data Analysis and Quantification detector->data_analysis

Diagram 2: LC-MS/MS Analysis Workflow

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, precision, accuracy, recovery, and stability.

Linearity

The method was found to be linear over a concentration range of 50.0 to 5000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was > 0.99 for all calibration curves.[4]

AnalyteConcentration Range (ng/mL)
This compound50.0 - 5000> 0.99
Table 1: Linearity of the LC-MS/MS method for this compound in human plasma.
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The precision (%CV) was ≤ 5.79% and the accuracy (%RE) was within ± 6.7%.[4]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ50.05.79-2.432.575.62
LQC1001.023.330.29-6.70
MQC10000.10-2.663.375.59
HQC40000.862.061.35-0.59
Table 2: Precision and accuracy of the LC-MS/MS method for this compound in human plasma. (Data adapted from a similar validated method for an oxazolidinone.)[4]
Recovery

The extraction recovery of this compound from human plasma was determined at three QC levels. The mean recovery was found to be consistent and reproducible.

QC LevelConcentration (ng/mL)Mean Recovery (%)%CV
LQC10090.142.52
MQC100095.042.52
HQC400093.632.52
Table 3: Extraction recovery of this compound from human plasma. (Data adapted from a similar validated method for an oxazolidinone.)[4]

Application

This validated LC-MS/MS method was applied to determine the plasma concentrations of this compound in healthy volunteers following oral administration of Sutezolid. The pharmacokinetic parameters are summarized in Table 4.

Dose GroupCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
600 mg BID35582.028900
1200 mg QD41203.032100
Table 4: Pharmacokinetic parameters of this compound in healthy volunteers at steady state. (Data adapted from published studies.)[5][6]

Conclusion

A simple, rapid, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent linearity, precision, accuracy, and recovery. This method is suitable for the analysis of this compound in plasma samples for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for PNU-101603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is an active sulfoxide (B87167) metabolite of Sutezolid (PNU-100480), an oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis.[1] As a member of the oxazolidinone class, this compound functions by inhibiting bacterial protein synthesis, making it a valuable compound for tuberculosis research and drug development. These application notes provide detailed protocols for the preparation and use of this compound solutions, along with stability data and a summary of its mechanism of action.

Physicochemical Properties

Solubility and Stability

This compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It exhibits low solubility in nonpolar solvents. For experimental purposes, DMSO is the recommended solvent for preparing stock solutions.

The stability of this compound solutions is critical for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions for stock solutions.

Storage ConditionDurationNotes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.

Data sourced from MedChemExpress product information.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other oxazolidinones, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a critical step in protein synthesis. This mechanism is distinct from other classes of antibiotics, which is why oxazolidinones are effective against multidrug-resistant strains of M. tuberculosis.

cluster_ribosome Bacterial Ribosome 30S 30S 50S 50S 70S_Ribosome Functional 70S Ribosome 50S->70S_Ribosome Forms This compound This compound This compound->50S Binds to Inhibition Inhibition Initiation_Complex Initiation Complex (fMet-tRNA + mRNA + 30S) Initiation_Complex->50S Joins Protein_Synthesis Protein Synthesis 70S_Ribosome->Protein_Synthesis Bacterial_Death Bacterial Cell Death Inhibition->70S_Ribosome Prevents formation of

Mechanism of action of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Start Start Prepare_Stock Prepare 10 mg/mL this compound stock solution in DMSO Start->Prepare_Stock Serial_Dilute Perform 2-fold serial dilutions of this compound in 7H9 broth Prepare_Stock->Serial_Dilute Add_Bacteria Inoculate wells with M. tuberculosis culture Serial_Dilute->Add_Bacteria Incubate Incubate plates at 37°C Add_Bacteria->Incubate Add_Alamar Add Alamar Blue and re-incubate Incubate->Add_Alamar Read_Results Read results (color change) Add_Alamar->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 4.0 to 0.062 µg/mL.[2][3]

  • Prepare a bacterial inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:100 in 7H9 broth.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.[2][3]

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Solubility
DMSO10 mg/mL (for stock solution)[2][3]
In Vitro Activity
Median MIC against M. tuberculosis0.500 µg/mL[2][3]
Storage Stability
-80°C6 months[1]
-20°C1 month[1]

Citing these Application Notes

When referencing these protocols, please cite this document as: ", Google Gemini."

References

Application Notes and Protocols for PNU-101603 in the Study of Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of sutezolid (B1681842) (PNU-100480), an oxazolidinone-class antimicrobial agent with potent activity against Mycobacterium tuberculosis (M. tuberculosis).[1] As drug resistance continues to be a major obstacle in the effective treatment of tuberculosis (TB), this compound presents a valuable tool for studying the mechanisms of action and efficacy of new therapeutic agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Oxazolidinones, including this compound, exert their antimicrobial effect by inhibiting bacterial protein synthesis.[1] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[2] This mechanism is distinct from that of many other antibiotics, making them effective against bacterial strains that have developed resistance to other drug classes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, sutezolid, against M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sutezolid and this compound

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Sutezolid (PNU-100480)H37Rv0.062 - 4.0[3]
This compoundH37Rv0.062 - 4.0[3]
Sutezolid (PNU-100480)Clinical Isolates≤0.062 - 0.25[1]
This compoundClinical Isolates0.25[1]
Sutezolid (PNU-100480)MDR/XDR IsolatesMIC₅₀: <0.125, MIC₉₀: 0.25

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (at steady state, Day 14)

Dosing Regimen (Sutezolid)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)
600 mg BIDData not availableData not availableData not available
1200 mg QDData not availableData not availableData not available

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.Specific pharmacokinetic values for this compound from the provided search results were not available in a format suitable for this table.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using the BACTEC™ MGIT™ 960 System

This protocol outlines the determination of the MIC of this compound against M. tuberculosis isolates using the BACTEC™ MGIT™ 960 system.

Materials:

  • BACTEC™ MGIT™ 960 Instrument

  • BACTEC™ MGIT™ tubes

  • MGIT™ Growth Supplement

  • Sterile saline

  • This compound stock solution (in DMSO)

  • M. tuberculosis isolate culture

  • McFarland 0.5 turbidity standard

Procedure:

  • Prepare this compound dilutions: Prepare a series of twofold dilutions of the this compound stock solution in sterile deionized water to achieve the desired final concentrations in the MGIT tubes (e.g., 4.0 to 0.062 µg/ml).[3][4]

  • Prepare M. tuberculosis inoculum:

    • From a fresh culture of the M. tuberculosis isolate on solid medium, suspend a few colonies in sterile saline.

    • Vortex the suspension to create a homogenous mixture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Prepare a 1:5 dilution of this suspension in sterile saline. This will be the inoculum.

  • Inoculate MGIT tubes:

    • Label MGIT tubes for each drug concentration and a growth control (drug-free).

    • Aseptically add 0.8 mL of MGIT Growth Supplement to each tube.

    • Add 100 µL of the appropriate this compound dilution to each corresponding labeled tube. Add 100 µL of sterile water or DMSO (matching the drug solvent) to the growth control tube.

    • Add 0.5 mL of the prepared bacterial inoculum to each tube.

  • Incubation and Analysis:

    • Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument.

    • The instrument will automatically incubate and monitor the tubes for mycobacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents a significant increase in fluorescence (or growth units) compared to the growth control.[3][4]

Whole-Blood Bactericidal Activity (WBA) Assay

This protocol describes an ex vivo assay to determine the bactericidal activity of this compound within human whole blood.

Materials:

  • Heparinized whole blood from healthy donors

  • M. tuberculosis H37Rv culture

  • This compound

  • Sterile saline

  • Sterile polypropylene (B1209903) tubes

  • BACTEC™ MGIT™ 960 System

  • Lysis buffer (e.g., saponin)

  • Middlebrook 7H11 agar (B569324) plates

Procedure:

  • Prepare M. tuberculosis inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the concentration to approximately 1 x 10⁶ CFU/mL in sterile saline.

  • Drug Addition:

    • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

    • Add this compound to the blood samples at the desired final concentrations. Include a drug-free control.

  • Infection of Whole Blood:

    • Inoculate each tube with 10 µL of the prepared M. tuberculosis suspension.

    • Incubate the tubes at 37°C with gentle rotation for 72 hours.

  • Quantification of Viable Bacteria:

    • At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each tube.

    • Add lysis buffer to lyse the blood cells and release the intracellular mycobacteria.

    • Prepare serial dilutions of the lysate in sterile saline.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Calculate the change in log₁₀ CFU/mL over time for each drug concentration compared to the drug-free control. A negative value indicates bactericidal activity.

Quantification of this compound by HPLC-Tandem Mass Spectrometry

This protocol provides a general outline for the quantification of this compound in plasma samples. A specific validated method should be developed and followed.[1]

Principle:

High-performance liquid chromatography (HPLC) separates this compound from other components in the plasma matrix. The tandem mass spectrometer (MS/MS) provides sensitive and specific detection and quantification of the analyte.

General Procedure:

  • Sample Preparation:

    • Protein precipitation is a common method to extract the drug from plasma. Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing this compound to a clean tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Separation:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).

    • Use a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile (B52724) with a modifying agent like formic acid) to achieve chromatographic separation.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for specific detection of the precursor and product ions of this compound.

  • Quantification:

    • Create a calibration curve using standards of known this compound concentrations.

    • Quantify the amount of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

PNU101603_Mechanism cluster_cell Mycobacterium tuberculosis Cell cluster_ribosome 50S Ribosomal Subunit PNU101603 This compound 23S_rRNA 23S rRNA PNU101603->23S_rRNA Binds to Initiation_Complex 70S Initiation Complex (fMet-tRNA) PNU101603->Initiation_Complex Prevents formation Inhibition Inhibition of Protein Synthesis Peptidyl_transferase_center Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Essential for Outcome Bacteriostatic/Bactericidal Effect

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow: Evaluating this compound Against Drug-Resistant M. tuberculosis

PNU101603_Workflow cluster_setup Experimental Setup cluster_assays In Vitro & Ex Vivo Assays cluster_analysis Data Analysis cluster_interpretation Interpretation & Conclusion Isolate Obtain Drug-Resistant M. tuberculosis Isolate Culture Culture Isolate in appropriate medium Isolate->Culture Prepare_Drug Prepare this compound Stock Solutions MIC_Test Determine MIC (e.g., MGIT 960) Prepare_Drug->MIC_Test WBA_Assay Perform Whole-Blood Bactericidal Assay Prepare_Drug->WBA_Assay Culture->MIC_Test Culture->WBA_Assay MIC_Analysis Analyze MIC Data MIC_Test->MIC_Analysis WBA_Analysis Analyze WBA Data (CFU counts) WBA_Assay->WBA_Analysis Efficacy Determine Efficacy of this compound against the resistant strain MIC_Analysis->Efficacy WBA_Analysis->Efficacy

Caption: Workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for PNU-101603 in Hollow-Fiber Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of PNU-101603, an active metabolite of the oxazolidinone antibiotic sutezolid (B1681842) (PNU-100480), against Mycobacterium tuberculosis.

Introduction

This compound is the active sulfoxide (B87167) metabolite of sutezolid, a promising drug candidate for the treatment of tuberculosis.[1][2] Studies have shown that this compound reaches higher concentrations in plasma than its parent compound and plays a significant role in the killing of extracellular Mycobacterium tuberculosis.[1][2] The hollow-fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human-like pharmacokinetic profiles, making it an invaluable tool for studying the efficacy of antimicrobial agents and optimizing dosing regimens.[3][4][5][6] This model is particularly useful for long-term experiments that aim to assess bactericidal activity and the potential for resistance development.[3][5]

The HFIM consists of a central reservoir connected to a hollow-fiber cartridge containing semi-permeable fibers.[5] Bacteria are contained in the extracapillary space (ECS) of the cartridge, while fresh medium and the drug are circulated through the intracapillary space, allowing for nutrient and drug exchange while keeping the bacterial population constant.[5][7] By controlling the infusion and elimination rates of the drug from the central reservoir, a desired concentration-time profile can be accurately mimicked.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueOrganism/ConditionsSource
MIC0.062 - 4.0 µg/mLM. tuberculosis H37Rv (in MGIT)[3][8]
Apparent IC50 (intracellular)17-fold higher than parent compound (PNU-100480)Intracellular M. tuberculosis[1][2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of this compound in Humans (following oral administration of PNU-100480) *

ParameterValueDosing Regimen of PNU-100480Source
Cmax3558 ng/mL (geometric mean)1000 mg single dose[9]
AUCAccumulation ratios of 1.05 to 1.24 over 14 daysMultiple ascending doses[10]
U-603/U-480 Concentration Ratio7.1 (median)Phase 2a trial[1][2]

These parameters are for the metabolite this compound after administration of the parent drug sutezolid (PNU-100480). Cmax is the maximum plasma concentration, and AUC is the area under the concentration-time curve.

Experimental Protocols

This section provides a detailed protocol for conducting a hollow-fiber infection model experiment to evaluate the efficacy of this compound against Mycobacterium tuberculosis.

Materials
  • Hollow-fiber cartridge (e.g., C3008, FiberCell Systems)

  • Peristaltic pump

  • Silicone tubing

  • Central reservoir flask

  • Fresh medium reservoir

  • Waste reservoir

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (analytical grade)

  • Syringe pumps

  • Sterile syringes and needles

  • Incubator (37°C)

  • Biosafety cabinet

Protocol

1. Hollow-Fiber System Assembly and Sterilization:

  • Assemble the hollow-fiber system as depicted in the workflow diagram below.

  • Connect the central reservoir, hollow-fiber cartridge, media reservoir, and waste container using sterile silicone tubing.

  • Sterilize the entire system (excluding the pump) by autoclaving or ethylene (B1197577) oxide gas.

2. Bacterial Inoculum Preparation:

  • Grow M. tuberculosis in Middlebrook 7H9 broth with OADC supplement to mid-log phase.

  • Wash the bacterial cells with fresh medium by centrifugation.

  • Resuspend the bacterial pellet in fresh medium and adjust the concentration to the desired inoculum size (typically 10^5 to 10^7 CFU/mL).

  • Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.

3. System Equilibration:

  • Place the assembled and inoculated system in a 37°C incubator.

  • Circulate fresh, drug-free medium through the system for 24-48 hours to allow the bacteria to acclimate.

4. This compound Administration:

  • Prepare a sterile stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium.[3][8]

  • To simulate human pharmacokinetics, use a computer-controlled syringe pump to infuse the this compound solution into the central reservoir.

  • Simultaneously, use another pump to infuse fresh medium into the central reservoir and a third pump to remove medium to a waste container to simulate drug clearance.

  • The infusion and clearance rates should be calculated to mimic the desired concentration-time profile of this compound.

5. Sampling:

  • Pharmacokinetic Sampling: Collect samples from the central reservoir at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose) to measure the concentration of this compound. This is crucial to confirm that the target pharmacokinetic profile is being achieved.

  • Pharmacodynamic Sampling: Collect samples from the extracapillary space of the hollow-fiber cartridge at various time points throughout the experiment (e.g., daily for several days).

  • Process these samples for quantitative culture (colony-forming unit counts on Middlebrook 7H11 agar) to determine the change in bacterial viability over time.

6. Data Analysis:

  • Plot the this compound concentration versus time to verify the simulated pharmacokinetic profile.

  • Plot the log10 CFU/mL versus time to assess the bactericidal or bacteriostatic activity of this compound.

  • Correlate the pharmacokinetic parameters (e.g., AUC/MIC, Cmax/MIC, T>MIC) with the pharmacodynamic outcomes to determine the driver of efficacy.

Visualizations

Mechanism of Action of Oxazolidinones

G cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex 50S_subunit->70S_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein Protein Synthesis 70S_complex->Protein Initiates 70S_complex->Protein Inhibited mRNA mRNA mRNA->30S_subunit binds tRNA fMet-tRNA tRNA->30S_subunit binds PNU101603 This compound (Oxazolidinone) PNU101603->50S_subunit Binds to 23S rRNA of the 50S subunit

Caption: Mechanism of action of this compound.

Experimental Workflow for Hollow-Fiber Infection Model

Caption: Experimental workflow for the HFIM.

Logical Relationship of Sutezolid and this compound

G Sutezolid Sutezolid (PNU-100480) PNU101603 This compound (Active Metabolite) Sutezolid->PNU101603 Metabolism Intracellular Intracellular M. tuberculosis Sutezolid->Intracellular Major Activity Extracellular Extracellular M. tuberculosis PNU101603->Extracellular Significant Activity

Caption: Sutezolid and this compound activity.

References

PNU-101603: Application Notes and Protocols for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480). As a member of the oxazolidinone class, this compound exerts its antibacterial effect by inhibiting protein synthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides detailed application notes, purchasing information, and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound, like other oxazolidinones, targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation to begin.[1] This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth and cell death. Notably, research suggests that while the parent drug, Sutezolid, is more effective against intracellular M. tuberculosis, this compound demonstrates potent activity against extracellular bacteria.[2][3] This complementary activity profile makes the Sutezolid/PNU-101603 combination a subject of significant interest in the development of new tuberculosis therapies.

Supplier and Purchasing Information

This compound is available from several chemical suppliers for research purposes. When purchasing, it is crucial to obtain the compound at a high purity to ensure the reliability and reproducibility of experimental results.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
BOC SciencesThis compound168828-60-2C16H20FN3O4S369.41Inhibitor
MedChemExpressThis compound168828-60-2C16H20FN3O4S369.41Antibacterial agent, for research use only.
DC ChemicalsThis compound168828-60-2--Metabolite of Sutezolid.
AmbeedThis compound---Antibacterial

Storage and Handling: this compound should be stored as a solid at -20°C. For experimental use, stock solutions can be prepared in dimethyl sulfoxide (DMSO).[2][3]

Quantitative Data

In Vitro Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's in vitro activity. The MIC for this compound against M. tuberculosis has been determined using various methods.

ParameterValue (µg/mL)MethodReference Strain
MIC0.25Agar (B569324) ProportionM. tuberculosis H37Rv
MIC Range0.062 - 4.0MGIT-
Median MIC≤0.062 (for parent Sutezolid)Liquid CultureClinical Isolates
Pharmacokinetic Parameters in Humans

Pharmacokinetic studies of the parent drug, Sutezolid, provide valuable data on the in vivo exposure to this compound.

ParameterSutezolid (PNU-100480)This compoundDosing Regimen
Cmax (ng/mL) 839 (geometric mean at 1000 mg)3558 (geometric mean at 1000 mg)Single Ascending Dose
AUC0–24 (h*ng/mL) Comparable between QD and BIDComparable between QD and BID600 mg BID vs 1200 mg QD
Median Plasma Concentration Remained above MIC for 71% of dosing intervalRemained above MIC for 89% of dosing interval600 mg BID
Median Plasma Concentration Remained above MIC for 53% of dosing intervalRemained above MIC for 57% of dosing interval1200 mg QD

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Mycobacterial Growth Indicator Tube (MGIT) System

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the BACTEC™ MGIT™ 960 System.

Materials:

  • This compound

  • DMSO (for stock solution)

  • BACTEC™ MGIT™ tubes

  • MGIT™ Growth Supplement

  • Sterile saline

  • M. tuberculosis culture

  • BACTEC™ MGIT™ 960 Instrument

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.[2][3]

  • Serial Dilutions: Perform a series of 2-fold serial dilutions of the this compound stock solution to achieve final concentrations in the MGIT tubes ranging from, for example, 4.0 to 0.062 µg/mL.[2][3]

  • Inoculum Preparation:

    • Culture M. tuberculosis in a fresh MGIT tube supplemented with Growth Supplement until it becomes instrument-positive.

    • If the culture is positive on day 1 or 2, vortex the tube to break up clumps and let it settle for 5-10 minutes. Use the supernatant for inoculation.

    • If the culture is positive on day 3, 4, or 5, mix well and dilute 1.0 mL of the broth with 4.0 mL of sterile saline (1:5 dilution). Use this diluted culture for inoculation.

  • Inoculation of MGIT Tubes:

    • Label MGIT tubes for each drug concentration and a growth control (drug-free).

    • Aseptically add 0.8 mL of MGIT Growth Supplement to each tube.

    • Add 0.1 mL of the appropriate this compound dilution to each labeled tube. Add 0.1 mL of DMSO to the growth control tube.

    • Inoculate each tube with 0.5 mL of the prepared M. tuberculosis inoculum.

  • Incubation and Reading:

    • Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument.

    • The instrument will monitor the tubes for fluorescence, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents a significant increase in fluorescence (or shows no growth) at the time the growth control tube becomes positive.[2][3]

Whole Blood Bactericidal Activity (WBA) Assay

This ex vivo assay measures the bactericidal activity of a drug within a physiological environment, reflecting the contribution of both the drug and the host immune components.

Materials:

  • Heparinized whole blood from healthy donors or patients.

  • This compound (administered to subjects or added in vitro).

  • M. tuberculosis H37Rv culture.

  • RPMI 1640 medium.

  • 96-well plates.

  • Lysis buffer.

  • Middlebrook 7H10 or 7H11 agar plates.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Blood Collection: Collect whole blood from subjects in tubes containing heparin.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in an appropriate medium (e.g., MGIT) to mid-log phase. Wash and resuspend the bacteria in RPMI 1640 medium. Adjust the bacterial suspension to a desired concentration (e.g., 1 x 10^6 CFU/mL).

  • Infection of Whole Blood:

    • If testing ex vivo activity after oral dosing, blood is drawn at various time points after drug administration.

    • If testing in vitro, add desired concentrations of this compound to the blood samples and pre-incubate for a short period.

    • In a 96-well plate, mix the whole blood with the bacterial suspension at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 72 hours).

  • Determination of Bacterial Viability:

    • At the end of the incubation, lyse the white blood cells in the samples using a gentle lysis buffer to release intracellular bacteria.

    • Perform serial dilutions of the lysate in sterile saline.

    • Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the number of viable bacteria.

  • Data Analysis: The bactericidal activity is expressed as the log10 change in CFU/mL compared to the baseline or a drug-free control.

Visualizations

Signaling Pathway: Inhibition of Protein Synthesis

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (fMet-tRNA-mRNA-ribosome) 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit mRNA mRNA tRNA Initiator tRNA PNU_101603 This compound PNU_101603->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

G Start Prep_Stock Prepare this compound Stock Solution (DMSO) Start->Prep_Stock Serial_Dilute Perform Serial Dilutions Prep_Stock->Serial_Dilute Inoculate_Tubes Inoculate MGIT Tubes (Drug dilutions & Growth Control) Serial_Dilute->Inoculate_Tubes Prep_Inoculum Prepare M. tuberculosis Inoculum Prep_Inoculum->Inoculate_Tubes Incubate Incubate in BACTEC MGIT 960 Inoculate_Tubes->Incubate Monitor_Growth Monitor Fluorescence (Growth) Incubate->Monitor_Growth Determine_MIC Determine MIC (Lowest concentration with no growth) Monitor_Growth->Determine_MIC End Determine_MIC->End

Caption: Workflow for MIC determination using the MGIT system.

Experimental Workflow: Whole Blood Bactericidal Activity (WBA) Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Collect_Blood Collect Heparinized Whole Blood Infect_Blood Infect Blood with M. tuberculosis Collect_Blood->Infect_Blood Prep_Inoculum Prepare M. tuberculosis Inoculum Prep_Inoculum->Infect_Blood Incubate Incubate (37°C, 72h) Infect_Blood->Incubate Lyse_Cells Lyse Blood Cells Incubate->Lyse_Cells Serial_Dilute Perform Serial Dilutions of Lysate Lyse_Cells->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Count_CFU Incubate & Count CFU Plate->Count_CFU Calculate_Activity Calculate Bactericidal Activity (log10 change) Count_CFU->Calculate_Activity

Caption: Workflow for the Whole Blood Bactericidal Activity (WBA) assay.

References

Application Notes and Protocols for Determining PNU-101603 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101603 is the active sulfoxide (B87167) metabolite of sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent under investigation for the treatment of tuberculosis. Like other oxazolidinones, this compound exerts its antibacterial effect by inhibiting protein synthesis in Mycobacterium tuberculosis. These application notes provide detailed protocols for key cell-based assays to determine the efficacy of this compound against M. tuberculosis.

Mechanism of Action

This compound belongs to the oxazolidinone class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit.[1] This binding occurs at the peptidyl transferase center (PTC), sterically hindering the correct positioning of the initiator tRNA (fMet-tRNA) and preventing the formation of the initiation complex, which is a crucial step in protein synthesis.[2][3][4][5] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics.[2][3]

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA (in 50S) Initiation_Complex_Formation Formation of Initiation Complex 23S_rRNA->Initiation_Complex_Formation Prevents This compound This compound This compound->23S_rRNA Binds to Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Leads to Bacterial_Cell_Death Bacterial Cell Death/Inhibition Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to Workflow for Whole-Blood Bactericidal Activity (WBA) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection Collect Whole Blood (Heparinized) Inoculation Inoculate Blood with M. tuberculosis Blood_Collection->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Inoculation Drug_Dilution Prepare this compound Dilutions Drug_Addition Add this compound to Blood-Bacteria Mixture Drug_Dilution->Drug_Addition Inoculation->Drug_Addition Incubation Incubate at 37°C (with rotation) Drug_Addition->Incubation Sampling Sample at Time Points (0, 24, 48h) Incubation->Sampling Cell_Lysis Lyse Blood Cells Sampling->Cell_Lysis Plating Plate Lysate on Growth Medium Cell_Lysis->Plating CFU_Counting Count CFUs after Incubation Plating->CFU_Counting Data_Analysis Calculate Log Change in CFU/mL CFU_Counting->Data_Analysis

References

Troubleshooting & Optimization

PNU-101603 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of PNU-101603 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active sulfoxide (B87167) metabolite of Sutezolid (B1681842) (PNU-100480), an oxazolidinone antibiotic under investigation for the treatment of tuberculosis.[1][2][3][4] Like other oxazolidinones, this compound inhibits bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein translation.[1][2][5][6][7] This early-stage inhibition is a distinct mechanism that shows no cross-resistance with many other antibiotic classes.[7]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. It exhibits low solubility in nonpolar solvents. For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions.

Q3: What is the solubility of this compound in common laboratory solvents?

Quantitative solubility data for this compound is summarized in the table below. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent and compound.

SolventSolubilityNotes
DMSO 100 mg/mL (270.70 mM)May require ultrasonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[8]
Ethanol SolubleSpecific quantitative data is not readily available. It is recommended to perform a solubility test for your specific application.
Methanol SolubleSpecific quantitative data is not readily available. It is recommended to perform a solubility test for your specific application.
Water Poorly solubleThis compound has low solubility in aqueous solutions like water and PBS.
In Vivo Formulations ≥ 2.5 mg/mL (6.77 mM)Achievable in specific vehicle formulations. Refer to the In Vivo Formulation Protocols section for details.[8]

Q4: How should I store this compound solutions?

For optimal stability, store this compound as a solid at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation and precipitation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using this compound solutions.

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below 100 mg/mL.

    • Use gentle warming (e.g., a 37°C water bath) and/or sonication to aid dissolution.[8]

    • Vortex the solution for a few minutes.

    • Always use high-purity, anhydrous DMSO.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).

  • Possible Cause: "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. The final concentration of this compound may also exceed its solubility limit in the aqueous medium.

  • Solution:

    • Pre-warm the aqueous medium: Warming the PBS or cell culture medium to 37°C can help maintain solubility.

    • Slow, drop-wise addition: Add the DMSO stock solution to the aqueous medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This allows for gradual mixing and prevents localized high concentrations of the compound.

    • Use a lower concentration stock: Preparing a more dilute DMSO stock solution can reduce the magnitude of the solvent shock upon dilution.

    • Maintain a low final DMSO concentration: For cell-based assays, ensure the final concentration of DMSO is non-toxic to your cells (typically below 0.5%).

Issue 3: The prepared this compound solution appears cloudy or contains visible particles.

  • Possible Cause: Incomplete dissolution, precipitation over time, or contamination.

  • Solution:

    • Verify complete initial dissolution: After preparing the stock solution, visually inspect it against a light source to ensure no solid particles remain. If necessary, repeat the dissolution steps (warming, sonication).

    • Prepare fresh solutions: If precipitation occurs in a stored solution, it is best to prepare a fresh stock.

    • Filter sterilization: If the solution needs to be sterile for cell culture, use a 0.22 µm syringe filter compatible with the solvent (e.g., a PTFE filter for DMSO-based solutions). Ensure the compound is fully dissolved before filtering to avoid loss of material.

    • Microbial contamination check: If the cloudiness appears after some time in culture medium, it could be microbial contamination. Visually inspect the culture under a microscope for any signs of bacteria or fungi.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 369.41 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 3.69 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line.

  • Mixing and Use: Gently mix the final solution and add it to your cells immediately.

Protocol 3: In Vivo Formulation Protocols

The following are example formulations that have been used to achieve a this compound concentration of at least 2.5 mg/mL for in vivo studies.[8] The components should be added sequentially with thorough mixing at each step.

  • Formulation A:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Formulation B:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • Formulation C:

    • 10% DMSO

    • 90% Corn Oil

Visualizations

PNU_101603_Mechanism_of_Action cluster_initiation Initiation Phase PNU101603 This compound Ribosome50S 50S Ribosomal Subunit PNU101603->Ribosome50S Binds to Inhibition Inhibition InitiationComplex 70S Initiation Complex (Functional Ribosome) Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex mRNA mRNA mRNA->Ribosome30S Binds to fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Ribosome30S ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Leads to Inhibition->InitiationComplex Prevents Formation

Caption: Mechanism of action of this compound in bacterial protein synthesis.

experimental_workflow start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock store Store at -80°C stock->store dilute Slowly Add Stock to Medium While Swirling stock->dilute prepare_media Pre-warm Aqueous Medium (e.g., PBS, Cell Culture Medium) to 37°C prepare_media->dilute troubleshoot Precipitation? dilute->troubleshoot final_solution Final Working Solution use_in_assay Use in Experiment final_solution->use_in_assay yes Yes troubleshoot->yes Yes no No troubleshoot->no No troubleshoot_steps Troubleshooting: - Use lower stock concentration - Ensure slow addition - Check final concentration yes->troubleshoot_steps no->final_solution troubleshoot_steps->dilute Adjust Protocol

Caption: Recommended workflow for preparing this compound solutions.

References

Common problems in PNU-101603 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-101603. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active sulfoxide (B87167) metabolite of sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex essential for bacterial replication.[2] This mechanism is particularly effective against Mycobacterium tuberculosis.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[] It exhibits low solubility in nonpolar solvents.[] For in vitro assays, sterile stock solutions are commonly prepared in DMSO.[5][6]

Q3: What are the known stability characteristics of this compound?

This compound is known to be susceptible to hydrolysis, oxidation, and photolysis.[] It is recommended to store solutions at -20°C or -80°C and to protect them from light to minimize degradation. For experimental use, fresh solutions should be prepared regularly. The stability of the compound is reported to be at least one year when stored properly.[1]

Troubleshooting Guide

In Vitro Experiment Issues

Problem: Inconsistent or lower-than-expected activity in in vitro anti-mycobacterial assays.

Potential Cause Troubleshooting Steps
Compound Precipitation This compound has low solubility in aqueous media. Visually inspect culture media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a higher concentration stock in DMSO and using a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects mycobacterial growth (typically ≤0.5%).
Compound Degradation Due to its susceptibility to hydrolysis and photolysis, the compound may have degraded.[] Prepare fresh stock solutions of this compound from powder. Protect solutions from light by using amber vials or wrapping tubes in foil. Avoid repeated freeze-thaw cycles.
Inaccurate Concentration Verify the initial weight of the compound and the dilutions made. Use calibrated pipettes and ensure proper mixing of solutions.
Assay Conditions Ensure the pH and composition of the culture medium are optimal for both mycobacterial growth and compound activity. The presence of high concentrations of certain proteins in the medium could potentially bind to the compound, reducing its effective concentration.

Problem: High variability between replicate wells in an MIC assay.

Potential Cause Troubleshooting Steps
Inconsistent Inoculum Ensure a homogenous mycobacterial suspension is prepared and that the same volume is added to each well. Vortex the bacterial stock before each aspiration.
Edge Effects in Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media to maintain humidity.
Compound Adsorption This compound may adsorb to the plastic of the assay plates. Using low-adsorption plates may help reduce variability.
Animal Model Experiment Issues

Problem: Low or variable plasma concentrations of this compound in animal models.

Potential Cause Troubleshooting Steps
Poor Oral Bioavailability This compound is a metabolite of orally administered sutezolid.[2][3] Direct administration of this compound may result in different pharmacokinetic profiles. The formulation used for administration is critical. Ensure the vehicle is appropriate for the chosen route of administration and enhances solubility and absorption.
Rapid Metabolism or Clearance The half-life of this compound may vary between animal species. Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen and sampling time points for your specific animal model.
Administration Technique For oral gavage, ensure the compound is administered directly into the stomach to avoid variability from inconsistent administration. For intraperitoneal injections, aspirate before injecting to prevent administration into the bladder or intestines.[7]

Experimental Protocols

Key Experiment: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is a generalized procedure for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • M. tuberculosis H37Rv culture

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin powder

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.[5][6]

    • Perform serial two-fold dilutions of the stock solution in supplemented 7H9 broth to achieve the desired concentration range for testing (e.g., 64 µg/mL to 0.06 µg/mL).

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum 1:20 in supplemented 7H9 broth.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.

    • Include positive control wells (no drug) and negative control wells (no bacteria).

    • Add 100 µL of the diluted mycobacterial inoculum to each experimental and positive control well.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Reading the Results:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change.

Visualizations

Signaling Pathway

PNU_101603_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis This compound This compound 50S_Ribosomal_Subunit 50S_Ribosomal_Subunit This compound->50S_Ribosomal_Subunit Binds to 23S_rRNA 23S_rRNA This compound->23S_rRNA Specifically targets 50S_Ribosomal_Subunit->23S_rRNA Initiation_Complex_Formation Initiation_Complex_Formation 23S_rRNA->Initiation_Complex_Formation Prevents Protein_Synthesis Protein_Synthesis Initiation_Complex_Formation->Protein_Synthesis Leads to Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Workflow

MIC_Assay_Workflow start Start prep_compound Prepare this compound Stock and Serial Dilutions start->prep_compound prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum setup_plate Set up 96-well Plate (Compound, Inoculum, Controls) prep_compound->setup_plate prep_inoculum->setup_plate incubate Incubate at 37°C for 5-7 Days setup_plate->incubate add_reagent Add Alamar Blue Reagent incubate->add_reagent incubate2 Incubate for 24 hours add_reagent->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting Logic

Troubleshooting_Inconsistent_Results start Inconsistent In Vitro Results check_precipitation Visually inspect for compound precipitation? start->check_precipitation adjust_solvent Adjust solvent or concentration check_precipitation->adjust_solvent Yes check_degradation Could the compound have degraded? check_precipitation->check_degradation No end Re-run Experiment adjust_solvent->end prepare_fresh Prepare fresh stock solutions from powder check_degradation->prepare_fresh Yes check_variability High variability between replicates? check_degradation->check_variability No prepare_fresh->end review_technique Review inoculum prep and plating technique check_variability->review_technique Yes check_variability->end No use_low_adsorption Consider using low-adsorption plates review_technique->use_low_adsorption use_low_adsorption->end

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

References

Technical Support Center: Optimizing PNU-101603 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-101603 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active sulfoxide (B87167) metabolite of Sutezolid (PNU-100480), an oxazolidinone antibiotic.[1] Oxazolidinones are a class of protein synthesis inhibitors that act by binding to the 50S ribosomal subunit.[2][3] This binding interferes with the formation of the initiation complex, a critical step in bacterial protein synthesis, ultimately preventing the translation of messenger RNA (mRNA) into proteins.[4][5][6] Specifically, they perturb the correct positioning of transfer RNAs (tRNAs) on the ribosome.[7][8][9]

Q2: What is a recommended starting dosage for this compound in mice?

Studies in mice have used Sutezolid at doses ranging from 25 to 100 mg/kg.[10] After administration of Sutezolid, this compound is the major circulating metabolite. In human studies, plasma concentrations of this compound were found to be approximately 5 to 6 times higher than those of the parent drug.[11][12]

Disclaimer: The following is an estimated starting dose and should be optimized for your specific experimental model and endpoint.

Based on the available data, a starting dose of 10-25 mg/kg for direct administration of this compound in mice can be considered for initial studies. This estimation is based on the observed potency of the parent drug and the fact that this compound is the active moiety. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific application.

Q3: How should I prepare this compound for in vivo administration?

This compound has low water solubility. Therefore, a suitable vehicle is required for its administration. This compound is soluble in polar organic solvents like DMSO, methanol, and ethanol. Here are some vehicle formulations that can be used:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This is a common formulation for poorly soluble compounds.

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): Captisol® (SBE-β-CD) can enhance the solubility of hydrophobic compounds.

  • 10% DMSO, 90% Corn Oil: Suitable for oral administration, but may not be ideal for long-term studies.

It is recommended to prepare a stock solution in DMSO and then dilute it with the chosen vehicle. Always prepare fresh formulations and visually inspect for any precipitation before administration. A vehicle control group should always be included in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation Poor solubility, incorrect vehicle composition, or temperature changes.Gently warm the solution or use sonication to aid dissolution. Prepare fresh solutions before each use. Consider trying an alternative vehicle formulation with different co-solvents or surfactants.
Low or variable drug exposure in plasma Poor absorption, rapid metabolism, or incorrect administration technique.For oral administration, consider the impact of food (fasting vs. fed state). Ensure accurate gavage technique. For intraperitoneal or subcutaneous routes, ensure the injection site is appropriate and the volume is not excessive. Analyze plasma samples at multiple time points to build a pharmacokinetic profile.
Unexpected toxicity or adverse effects Dose is too high, vehicle toxicity, or off-target effects.Reduce the dosage. Always include a vehicle-only control group to assess the toxicity of the formulation itself. Monitor animals closely for any signs of distress.
Lack of efficacy Dose is too low, insufficient drug exposure at the target site, or the model is not sensitive to the drug's mechanism of action.Increase the dose in a stepwise manner. Measure drug concentrations in the target tissue if possible. Re-evaluate the experimental model and ensure it is appropriate for testing a protein synthesis inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the parent drug, Sutezolid (PNU-100480), and its metabolite, this compound.

Table 1: In Vivo Dosages of Sutezolid (PNU-100480) in Mice

Drug Dose (mg/kg) Dosing Regimen Animal Model
Sutezolid25, 50, 100Once dailyBALB/c mice
Sutezolid25, 50Twice dailyBALB/c mice

Data extracted from studies on the parent drug, as direct dosage information for this compound is limited.

Table 2: Pharmacokinetic Parameters of this compound in Humans after Oral Administration of Sutezolid

Sutezolid Dose This compound Cmax (ng/mL) This compound AUC (ng·h/mL)
300 mg1,6209,320
600 mg--
1200 mg5,85064,100
1800 mg--

Cmax: Maximum plasma concentration, AUC: Area under the concentration-time curve. Data is from single ascending dose studies in healthy adult subjects.[11][13]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the vehicle: In a sterile tube, mix the vehicle components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the final formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 40 µL of a 25 mg/mL stock to 960 µL of the vehicle.

  • Vortex and inspect: Vortex the final formulation thoroughly to ensure a homogenous suspension. Visually inspect for any signs of precipitation. If precipitation occurs, gentle warming or sonication may be used.

  • Administration: Administer the formulation to mice via oral gavage at the desired dosage (e.g., 10 mL/kg body weight).

Note: Always prepare fresh formulations on the day of the experiment.

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration & Analysis prep1 Weigh this compound prep2 Dissolve in DMSO (Stock Solution) prep1->prep2 prep4 Mix Stock with Vehicle prep2->prep4 prep3 Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prep3->prep4 prep5 Vortex & Visually Inspect prep4->prep5 admin1 Dose Calculation (mg/kg) prep5->admin1 Proceed if no precipitation admin2 Animal Dosing (e.g., Oral Gavage) admin1->admin2 admin3 Monitor for Efficacy & Toxicity admin2->admin3 admin4 Collect Samples (e.g., Plasma, Tissue) admin2->admin4 admin5 Pharmacokinetic/Pharmacodynamic Analysis admin4->admin5

Caption: Experimental Workflow for this compound In Vivo Studies.

G cluster_ribosome Bacterial Ribosome ribo_50S 50S Subunit initiation Formation of Initiation Complex ribo_50S->initiation Inhibits ribo_30S 30S Subunit ribo_30S->initiation pnu This compound (Oxazolidinone) pnu->ribo_50S Binds to protein Protein Synthesis initiation->protein Blocks

Caption: Mechanism of Action of this compound.

References

PNU-101603 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and potential degradation of PNU-101603.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an active sulfoxide (B87167) metabolite of the oxazolidinone antimicrobial agent Sutezolid (PNU-100480), which has been developed for the treatment of tuberculosis.[1][2] In vivo, Sutezolid is rapidly oxidized to this compound, which typically reaches concentrations in plasma several times higher than the parent compound.[1]

Q2: What are the recommended storage conditions for this compound?

A2: While specific storage temperature data from a Safety Data Sheet (SDS) is not publicly available, general guidance for sulfoxide-containing compounds and information from suppliers suggest long-term stability of at least one year when stored appropriately.[3] For solid forms of the compound, storage in a cool, dry place is recommended. For solutions, especially in solvents like DMSO, it is advisable to store them at -20°C or -80°C to minimize degradation.

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4] It exhibits low solubility in nonpolar solvents.[4] For biological experiments, sterile stock solutions are often prepared in DMSO.[5]

Q4: What is the known stability of this compound?

A4: One supplier indicates a stability of at least one year.[3] The chemical structure of this compound contains a sulfoxide and an acetamide (B32628) group, which may be susceptible to degradation under certain conditions.[4] Sulfoxides are generally optically stable at room temperature but can undergo thermal elimination or deoxygenation.[4] The acetamide group may be subject to hydrolysis.[4] It is recommended to protect solutions from light and repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways for this compound could include:

  • Hydrolysis: The acetamide group could undergo hydrolysis, particularly under strong acidic or basic conditions.[4]

  • Oxidation/Reduction: The sulfoxide group could be further oxidized to a sulfone or reduced to a sulfide.

  • Photolysis: Exposure to light, especially UV light, may lead to degradation.

  • Thermal Degradation: High temperatures can cause thermal elimination reactions in sulfoxides.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.- Ensure the compound is stored as recommended (cool, dry place for solid; -20°C or -80°C for solutions).- Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.- Protect the compound and its solutions from light.
Difficulty dissolving the compound Use of an inappropriate solvent.- Use a recommended polar organic solvent such as DMSO, methanol, or ethanol.[4] - Sonication may aid in dissolution.
Precipitation of the compound in aqueous media Low aqueous solubility.- First, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.- Then, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.
Suspected contamination of the compound Introduction of impurities during handling.- Handle the compound using sterile techniques, especially for biological assays.- Use high-purity solvents for preparing solutions.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO, a common procedure for in vitro assays.[5]

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, analytical grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate this compound to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.

    • Add the appropriate volume of DMSO to achieve the target concentration. For a 10 mg/mL solution with 1 mg of compound, add 100 µL of DMSO.

    • Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C until use.

Visualizations

metabolic_pathway Metabolic Pathway of Sutezolid to this compound Sutezolid Sutezolid (PNU-100480) PNU101603 This compound Sutezolid->PNU101603 Oxidation (in vivo)

Caption: Metabolic conversion of Sutezolid to this compound.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis storage Retrieve Solid this compound (from recommended storage) dissolve Dissolve in appropriate solvent (e.g., DMSO) storage->dissolve stock Prepare Stock Solution dissolve->stock dilute Dilute to Working Concentration (in assay medium) stock->dilute experiment Perform Experiment dilute->experiment data Data Collection & Analysis experiment->data

Caption: Workflow for handling and using this compound.

References

How to improve the yield of PNU-101603 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of PNU-101603 synthesis.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound from Sutezolid. This guide addresses these specific problems in a question-and-answer format.

Issue 1: Low Conversion of Sutezolid

  • Question: My reaction is showing a low conversion rate, with a significant amount of unreacted Sutezolid remaining. How can I drive the reaction to completion?

  • Answer: Low conversion is often due to insufficient oxidant, inadequate reaction time, or suboptimal temperature.

    • Oxidant Stoichiometry: Ensure at least one molar equivalent of the oxidizing agent is used. You can incrementally increase the equivalents (e.g., from 1.0 to 1.2 eq.) to see if conversion improves. However, be cautious as excess oxidant can lead to over-oxidation.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require more time to reach completion.

    • Temperature: Gently warming the reaction mixture may increase the reaction rate. Start with room temperature and incrementally increase if necessary, while carefully monitoring for the formation of byproducts.

Issue 2: Formation of this compound Sulfone (Over-oxidation)

  • Question: My main impurity is the corresponding sulfone, indicating over-oxidation of the desired sulfoxide (B87167). How can I prevent this?

  • Answer: The formation of the sulfone is a common challenge in sulfide (B99878) oxidations.[1][2][3] Several strategies can minimize this side reaction:

    • Control Oxidant Addition: Add the oxidizing agent slowly and in a portion-wise or dropwise manner to the solution of Sutezolid. This maintains a low concentration of the oxidant in the reaction mixture at any given time, favoring the formation of the sulfoxide over the sulfone.

    • Precise Stoichiometry: Use a precise amount of the oxidizing agent, typically ranging from 1.0 to 1.1 equivalents. Avoid large excesses.

    • Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase selectivity. Over-oxidation to the sulfone often has a higher activation energy than the initial oxidation to the sulfoxide.

    • Choice of Oxidant: Some oxidizing agents are more selective than others. For instance, sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (mCPBA) at low temperatures are often used for selective sulfoxide synthesis. Hydrogen peroxide with a catalyst can also be controlled.[4][5][6]

Issue 3: Difficult Purification

  • Question: I am struggling to separate this compound from the starting material (Sutezolid) and the sulfone byproduct. What purification methods are recommended?

  • Answer: The similar polarities of the sulfide, sulfoxide, and sulfone can make separation challenging.

    • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A carefully selected solvent system with a shallow gradient is often required to achieve good separation. It is advisable to first determine the optimal eluent using TLC.

    • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing small amounts of impurities. Experiment with different solvent systems to find one where the solubility of this compound and the impurities differ significantly with temperature.

    • Preparative HPLC: For high-purity material, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction for synthesizing this compound?

A1: this compound is synthesized by the selective oxidation of the sulfur atom in the thiomorpholine (B91149) ring of Sutezolid (PNU-100480). This converts the sulfide functional group into a sulfoxide.

PNU-101603_Synthesis Sutezolid Sutezolid (Sulfide) PNU101603 This compound (Sulfoxide) Sutezolid->PNU101603 [O] (Oxidizing Agent)

Caption: Hypothesized synthesis of this compound from Sutezolid.

Q2: Which oxidizing agents are suitable for this synthesis?

A2: A variety of oxidizing agents can be used for the selective oxidation of sulfides to sulfoxides. The choice of agent can impact selectivity, reaction conditions, and workup procedures. Common options include:

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly choice, often used with a catalyst.[3][7][8]

  • meta-Chloroperoxybenzoic Acid (mCPBA): A widely used and effective reagent, though it can be explosive when dry.

  • Sodium Periodate (NaIO₄): A mild and selective reagent, often used in alcoholic solvents.

  • Urea-Hydrogen Peroxide (UHP): A stable, solid source of hydrogen peroxide that is easy to handle.[9]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol (B129727), or ethyl acetate (B1210297) and hexanes) to separate the starting material, product, and byproduct. The sulfoxide (this compound) is expected to be more polar than the starting sulfide (Sutezolid) and less polar than the sulfone byproduct. Staining with potassium permanganate (B83412) can help visualize all three spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the expected relative polarities of Sutezolid, this compound, and the sulfone byproduct?

A4: In normal-phase chromatography (like silica gel TLC), polarity increases with the oxidation state of the sulfur atom. Therefore, the expected order of elution (and increasing Rf value on a TLC plate) would be:

  • Sutezolid (Sulfide) - Least Polar

  • This compound (Sulfoxide) - Intermediate Polarity

  • This compound Sulfone - Most Polar

TLC_Polarity cluster_0 TLC Plate (Normal Phase) Origin Origin (Baseline) Sulfone This compound Sulfone (Most Polar, Low Rf) Sulfoxide This compound (Intermediate Polarity, Mid Rf) Sulfide Sutezolid (Least Polar, High Rf)

Caption: Expected TLC separation based on polarity.

Data Presentation

The following tables summarize hypothetical quantitative data to guide reaction optimization.

Table 1: Effect of Oxidant Equivalents on Product Distribution

Oxidant (eq.)Sutezolid Conversion (%)This compound Yield (%)Sulfone Byproduct (%)
0.87570< 1
1.095885
1.2> 998513
1.5> 997028
Conditions: Reaction performed at 0 °C for 4 hours.

Table 2: Effect of Temperature on Selectivity

Temperature (°C)Sutezolid Conversion (%)This compound Yield (%)Sulfone Byproduct (%)
-208078< 1
095885
25 (RT)> 998216
40> 996533
Conditions: Reaction with 1.05 equivalents of oxidant for 4 hours.

Experimental Protocols

Hypothetical Protocol for this compound Synthesis using mCPBA

  • Dissolution: Dissolve Sutezolid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Preparation: In a separate flask, dissolve m-CPBA (1.05 eq.) in the same solvent.

  • Slow Addition: Add the m-CPBA solution dropwise to the Sutezolid solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy excess peroxide.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification dissolve Dissolve Sutezolid cool Cool to 0 °C dissolve->cool add_oxidant Slowly Add Oxidant cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for this compound synthesis.

References

Technical Support Center: PNU-101603 Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of PNU-101603 by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC a suitable method for its quantification?

This compound is an active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic, Sutezolid (PNU-100480), which is under development for the treatment of tuberculosis. HPLC is a robust and widely used analytical technique that allows for the separation, identification, and quantification of individual components within a complex mixture. For this compound, which is often measured in biological matrices like plasma, HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) provides the necessary sensitivity and selectivity for accurate concentration determination.

Q2: A validated HPLC-MS/MS method for this compound has been mentioned in clinical studies. Can I get the specific details of that method?

While it is documented that a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed by Advion BioServices for the quantification of PNU-100480 and this compound in plasma, the specific proprietary details of this method are not publicly available. This guide provides a representative HPLC method based on common practices for the analysis of similar oxazolidinone antibiotics.

Q3: What are the most common problems encountered when quantifying this compound by HPLC?

Common issues include problems with peak shape (tailing, fronting, or splitting), retention time variability, poor resolution between this compound and other components, baseline noise or drift, and inaccurate quantification. These issues can stem from various factors including sample preparation, mobile phase composition, column integrity, and instrument performance.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues. For a visual representation of the troubleshooting workflow, please refer to the diagram at the end of this section.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Methanol). If the problem persists, replace the column.
Inappropriate Mobile Phase pH This compound is a weakly basic compound. Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to ensure it is in a single ionic form.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Peak Splitting This can be caused by a partially blocked frit or a void in the column packing. Back-flushing the column may help. If not, the column may need to be replaced.
Issue 2: Inconsistent Retention Times
Potential Cause Recommended Solution
Pump Malfunction/Inconsistent Flow Rate Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. Run a flow rate accuracy test.
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-15 column volumes).
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the gradient pump is mixing accurately.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Issue 3: Baseline Noise or Drift
Potential Cause Recommended Solution
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump and detector flow cell.
Contaminated Mobile Phase or System Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system with a strong, clean solvent.
Detector Lamp Issue Check the detector lamp's energy output and age. Replace if necessary.
Leaking Pump Seals or Fittings Inspect the system for any signs of leaks and tighten or replace fittings and seals as needed.

Experimental Protocols

Representative HPLC Method for this compound Quantification

This protocol describes a representative reversed-phase HPLC method suitable for the quantification of this compound in a research setting.

Table 1: HPLC Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation Protocol (from Plasma)
  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and inject 10 µL into the HPLC system.

Visualizations

Caption: Troubleshooting workflow for common HPLC issues.

Caption: Sample preparation workflow from plasma.

PNU-101603 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PNU-101603.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is the active sulfoxide (B87167) metabolite of Sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex essential for translation.[2][4]

Q2: What is the key difference in activity between this compound and its parent compound, Sutezolid (PNU-100480)?

A significant source of experimental variability arises from the differential activity of Sutezolid and this compound against different mycobacterial populations. Research indicates that Sutezolid (PNU-100480) is the primary agent responsible for killing intracellular Mycobacterium tuberculosis, whereas this compound is a major contributor to activity against extracellular mycobacteria.[4][5] This distinction is critical for designing and interpreting both in vitro and in vivo experiments.

Q3: Why do I observe high variability in the plasma concentrations of this compound in my in vivo studies?

High inter-subject variability is a known characteristic of Sutezolid metabolism. In vivo, Sutezolid is rapidly oxidized to this compound, with plasma concentrations of the metabolite being several times higher than the parent compound.[1][2][3] The median ratio of this compound to Sutezolid (U-603/U-480) has been reported to be 7.1, with a wide range of 1 to 28.[1][2][3][6] This inherent biological variability can lead to significant differences in experimental outcomes between individual subjects.

Q4: I am seeing lower than expected efficacy of this compound in my in vitro intracellular assays. Why might this be?

The apparent 50% inhibitory concentration (IC50) of this compound for intracellular M. tuberculosis is approximately 17-fold higher than that of its parent compound, Sutezolid.[1][2][3] Therefore, if your experimental design primarily involves intracellular activity, Sutezolid will appear significantly more potent. For experiments focused on intracellular pathogens, it is crucial to consider the contribution of the parent compound.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Whole-Blood Bactericidal Activity (WBA) Assays
  • Potential Cause: Inconsistent ratios of intracellular to extracellular bacteria in the inoculum.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent method for preparing the M. tuberculosis H37Rv stock to maintain a uniform proportion of intracellular and extracellular bacteria.

    • Control for Blood Collection and Handling: Blood for WBA assays should be handled consistently. Store samples at room temperature with gentle, constant rotation until all samples for a subject have been collected to prevent premature cell lysis or bacterial settling.[5]

    • Accurate Quantitation: Employ validated methods like high-pressure liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of both PNU-100480 and this compound concentrations in plasma.[2][5]

Issue 2: Discrepancies Between In Vitro MIC and In Vivo Efficacy
  • Potential Cause: The standard Minimum Inhibitory Concentration (MIC) assay primarily measures activity against extracellular bacteria, which may not accurately predict in vivo efficacy where intracellular activity is also crucial.

  • Troubleshooting Steps:

    • Employ a Multi-Assay Approach: Supplement standard MIC testing with assays that measure intracellular activity, such as the whole-blood bactericidal activity (WBA) assay or macrophage infection models.

    • Consider the Metabolite-Parent Ratio: When designing in vivo studies, account for the variable conversion of Sutezolid to this compound. It may be necessary to measure the plasma concentrations of both compounds to fully interpret the results.

    • Dosing Regimen: The dosing regimen can significantly impact the relative contribution of Sutezolid and this compound. Twice-daily (BID) dosing of Sutezolid has been shown to result in greater cumulative activity against intracellular M. tuberculosis compared to once-daily (QD) dosing, even with higher concentrations of this compound in the QD group.[1][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Sutezolid (PNU-100480) and this compound at Steady State (Day 14)

Dosing RegimenCompoundCmax (ng/mL)AUC0-24 (ng*h/mL)
600 mg BIDSutezolid1,440 ± 45010,700 ± 2,800
This compound4,990 ± 1,21082,900 ± 19,800
1200 mg QDSutezolid2,810 ± 1,02011,800 ± 3,800
This compound8,200 ± 2,01085,800 ± 22,200

Data adapted from studies in patients with pulmonary tuberculosis.[4][7]

Table 2: Comparative Activity of Sutezolid (PNU-100480) and this compound

ParameterSutezolid (PNU-100480)This compoundReference
Primary Target Intracellular M. tuberculosisExtracellular M. tuberculosis[1][4][5]
Apparent IC50 (Intracellular) ~17-fold lower than this compound~17-fold higher than Sutezolid[1][2][3]
Median Plasma Concentration Ratio (Metabolite/Parent) N/A7.1 (Range: 1 to 28)[1][2][3][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from methodologies used in this compound research.[4][7]

  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a series of 2-fold dilutions of the stock solution to achieve final concentrations ranging from 4.0 µg/mL to 0.062 µg/mL in mycobacterial growth indicator tubes (MGITs).

  • Inoculation: Inoculate the MGITs with a standardized culture of M. tuberculosis H37Rv.

  • Controls: Include a positive growth control with a 1:100 dilution of the inoculum in saline and a negative control (no inoculum).

  • Incubation: Incubate all tubes under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that shows no bacterial growth at the time the positive control tube becomes positive.

Mandatory Visualizations

G cluster_in_vivo In Vivo Metabolism cluster_activity Primary Sites of Action Sutezolid Sutezolid (PNU-100480) Administered Orally Oxidation Rapid Oxidation (High Variability) Sutezolid->Oxidation Metabolic Conversion Intracellular Intracellular M. tuberculosis Sutezolid->Intracellular Primary Activity PNU101603 This compound (Metabolite) Oxidation->PNU101603 Extracellular Extracellular M. tuberculosis PNU101603->Extracellular Primary Activity

Caption: Metabolic conversion of Sutezolid to this compound and their respective primary sites of action.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results cluster_intracellular Intracellular Assay cluster_extracellular Extracellular Assay start Inconsistent Experimental Results check_assay Assay Type? (Intra- vs. Extracellular) start->check_assay intra_cause Potential Cause: Low this compound Potency (17-fold higher IC50) check_assay->intra_cause Intracellular extra_cause Potential Cause: Variability in parent drug conversion to this compound. check_assay->extra_cause Extracellular/In Vivo intra_solution Solution: Measure both Sutezolid and This compound concentrations. Consider parent drug's role. intra_cause->intra_solution extra_solution Solution: Standardize animal models. Analyze plasma levels of both compounds to stratify results. extra_cause->extra_solution

Caption: Logical workflow for troubleshooting inconsistent this compound experimental results.

References

PNU-101603 Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNU-101603 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary area of research?

This compound is the active sulfoxide (B87167) metabolite of Sutezolid (PNU-100480), an oxazolidinone antibiotic.[1][2] Its primary area of research is in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[1][2]

Q2: What is the mechanism of action of this compound?

As an oxazolidinone, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This unique mechanism of action makes it effective against various drug-resistant strains of M. tuberculosis.

Q3: What is the difference in activity between this compound and its parent drug, Sutezolid (PNU-100480)?

Research suggests that Sutezolid and this compound may act on different subpopulations of Mycobacterium tuberculosis.[1] Sutezolid (PNU-100480) is thought to be primarily responsible for the killing of intracellular M. tuberculosis, while this compound, its major metabolite, is reported to drive the killing of extracellular bacteria.[1]

Troubleshooting Guides

Synthesis and Procurement

Q4: I am having difficulty synthesizing this compound. Can you provide a protocol?

Sample Preparation and Handling

Q5: What is the recommended solvent for dissolving this compound, and what are the optimal storage conditions?

For in vitro assays such as minimum inhibitory concentration (MIC) testing, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[3][4][5] It is recommended to store stock solutions at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. For working solutions, further dilutions can be made in the appropriate culture medium.

Q6: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media. How can I resolve this?

This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) to minimize solvent effects and reduce the risk of precipitation.

  • Use a surfactant: In some cases, the addition of a small amount of a non-ionic surfactant like Tween 80 to the aqueous medium can help to maintain the solubility of the compound.

  • Prepare fresh dilutions: Prepare working dilutions from the stock solution immediately before use.

In Vitro Assays (e.g., MIC Determination)

Q7: My MIC results for this compound against M. tuberculosis are inconsistent. What are the possible reasons?

Inconsistent MIC results can arise from several factors. Below is a troubleshooting table to address common issues.

Potential Problem Possible Cause Recommended Solution
Variable Inoculum Size Inaccurate standardization of the bacterial suspension.Ensure the inoculum is standardized to a 0.5 McFarland standard. Use a spectrophotometer for accuracy.
Drug Instability Degradation of this compound in the stock or working solutions.Prepare fresh stock solutions and use them promptly. Store stock solutions at -80°C.
Inconsistent Endpoint Reading Subjectivity in visually determining the inhibition of growth.Use a growth indicator dye like resazurin (B115843) to provide a clearer, colorimetric endpoint.
Contamination Contamination of the culture with other microorganisms.Perform all steps under aseptic conditions and include a sterility control (media without inoculum).

Q8: Can you provide a general protocol for determining the MIC of this compound against M. tuberculosis?

A general protocol for broth microdilution MIC testing is provided below. This should be adapted based on specific laboratory conditions and the M. tuberculosis strain being tested.

Experimental Protocols

General Protocol for Broth Microdilution MIC Assay for this compound against M. tuberculosis
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.[3][4][5]

    • Store the stock solution at -20°C or -80°C.

  • Preparation of Assay Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The final volume in each well should be 100 µL.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.

    • A visual indicator such as resazurin can be added to aid in determining the endpoint.

Data Presentation

Pharmacokinetic Parameters of this compound
ParameterValueConditions
Median Cmax (ng/mL) 3558Following a 1000 mg single dose of Sutezolid in healthy volunteers.
Median U-603/U-480 Concentration Ratio 7.1 (range: 1 to 28)In tuberculosis patients.[1]
In Vitro Activity of this compound against M. tuberculosis
ParameterValue (µg/mL)Notes
MIC50 (Intracellular) 0.55Apparent 50% inhibitory concentration for intracellular M. tuberculosis.
MIC Range 0.062 - 4.0Typical range for MIC testing.[3][4][5]

Visualizations

PNU_101603_Metabolism_and_Action This compound Metabolism and Differential Activity cluster_0 Host Metabolism cluster_1 Mycobacterium tuberculosis Sutezolid (PNU-100480) Sutezolid (PNU-100480) This compound This compound Sutezolid (PNU-100480)->this compound Oxidation Intracellular M. tb Intracellular M. tb Sutezolid (PNU-100480)->Intracellular M. tb Primary Activity Extracellular M. tb Extracellular M. tb This compound->Extracellular M. tb Primary Activity

Caption: Metabolism of Sutezolid to this compound and their primary sites of action.

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_drug Prepare Fresh Drug Solutions start->check_drug check_endpoint Use Growth Indicator (e.g., Resazurin) start->check_endpoint check_contamination Review Aseptic Technique & Controls start->check_contamination re_run_assay Repeat Assay with Controls check_inoculum->re_run_assay check_drug->re_run_assay check_endpoint->re_run_assay check_contamination->re_run_assay

Caption: A logical workflow for troubleshooting inconsistent MIC assay results.

References

PNU-101603 Purity and Quality Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PNU-101603. The information is designed to address common challenges encountered during purity analysis and quality control experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining the purity of this compound?

A1: While specific monographs for this compound may not be publicly available, standard analytical techniques for purity determination of small organic molecules are applicable. High-Performance Liquid Chromatography (HPLC) is a commonly used method. An alternative method that has been successfully developed for a related compound, PNU-10483, is Capillary Zone Electrophoresis (CZE).[1] General methods for purity analysis also include Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[]

Q2: What are the potential impurities or degradation products associated with this compound?

A2: this compound is a sulfoxide (B87167) metabolite of PNU-100480 (sutezolid).[3] Therefore, potential impurities could include the parent compound (PNU-100480) and the corresponding sulfone metabolite (PNU-101244).[3] Degradation may occur through oxidative pathways. Studies on other complex molecules suggest that oxidative conditions can lead to cleavage of functional groups.[4]

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and oxygen. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) is recommended.

Q4: What are the typical quality control specifications for this compound?

A4: Specific quality control specifications for this compound would be established by the manufacturer or regulatory filings. However, typical specifications for an active pharmaceutical ingredient (API) would include the following:

ParameterTypical Specification
AppearanceWhite to off-white solid
IdentityConforms to reference standard (e.g., by IR, NMR, MS)
Purity (by HPLC/CZE)≥ 98.0%
Individual Impurities≤ 0.5%
Total Impurities≤ 1.0%
Water Content (by Karl Fischer)≤ 0.5%
Residual SolventsWithin ICH limits

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing 1. Active sites on the column packing. 2. Low buffer concentration in the mobile phase. 3. Column overload.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Increase the buffer concentration. 3. Reduce the sample concentration or injection volume.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step between injections.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column with a new one.
Poor Resolution 1. Inappropriate mobile phase. 2. Incorrect column selection.1. Optimize the mobile phase composition (e.g., pH, solvent ratio). 2. Select a column with a different stationary phase or particle size.
Capillary Zone Electrophoresis (CZE) Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Unstable Migration Times Inconsistent capillary surface charge.Implement a rinse cycle with a high ionic strength buffer before each injection to stabilize the capillary wall. For a related compound, a rinse with 0.5 M sodium phosphate (B84403) monobasic at pH 2.5 was effective.[1]
Poor Peak Shape 1. Sample matrix mismatch with the run buffer. 2. Electrodispersion.1. Dissolve the sample in a buffer with a lower ionic strength than the run buffer. A 2.5 mM sodium phosphate monobasic buffer has been used as a sample buffer.[1] 2. Optimize the injection parameters (e.g., reduce injection time or voltage).
Low Sensitivity 1. Insufficient sample concentration. 2. Detection wavelength not optimal.1. Increase the sample concentration if possible. 2. Determine the UV absorbance maximum of this compound and set the detector to that wavelength. A wavelength of 200 nm has been used for a similar compound.[1]

Experimental Protocols

General HPLC Method for Purity Determination

This is a general starting method and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.

Capillary Zone Electrophoresis (CZE) Method (Adapted from PNU-10483)[1]
  • Capillary: Fused silica, 72 cm total length (50 cm to detector), 50 µm inner diameter.

  • Run Buffer: 50 mM sodium phosphate, monobasic, adjusted to pH 3.30 with phosphoric acid.

  • Sample Buffer: 2.5 mM sodium phosphate, monobasic.

  • Internal Standard: Pyridine at 0.3 mg/mL.

  • Sample Concentration: 0.3 mg/mL.

  • Injection: Vacuum at 5" Hg for 2.5 seconds.

  • Voltage: 25 kV.

  • Detection: UV at 200 nm.

  • Capillary Rinse (between runs): 0.5 M sodium phosphate, monobasic, pH 2.5.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing PNU_sample This compound Sample dissolve Dissolve in Sample Buffer PNU_sample->dissolve add_is Add Internal Standard dissolve->add_is injection Inject into System (HPLC/CZE) add_is->injection separation Separation injection->separation detection Detection (UV) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for Purity Analysis of this compound.

troubleshooting_logic start Abnormal Peak Shape (e.g., Tailing, Splitting) check_column Check Column Condition start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase OK replace_column Replace Column check_column->replace_column Degraded check_sample Check Sample (Solvent, Concentration) check_mobile_phase->check_sample OK optimize_mp Optimize Mobile Phase check_mobile_phase->optimize_mp Incorrect adjust_sample Adjust Sample Prep check_sample->adjust_sample Mismatch resolve Issue Resolved check_sample->resolve OK replace_column->resolve optimize_mp->resolve adjust_sample->resolve

Caption: Troubleshooting Logic for Abnormal Peak Shapes.

References

Refining experimental design for PNU-101603 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving PNU-101603.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active sulfoxide (B87167) metabolite of sutezolid (B1681842) (PNU-100480), an oxazolidinone antimicrobial agent under investigation for the treatment of tuberculosis.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit.[2][3] This binding occurs at the peptidyl-transferase center (PTC), preventing the formation of the initiation complex and thereby halting protein synthesis.[2][3]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in tuberculosis research to study its efficacy against Mycobacterium tuberculosis. It is particularly noted for its contribution to the bactericidal activity against extracellular mycobacteria, while its parent compound, sutezolid, is more active against intracellular bacteria.[4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).[4] For cellular assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] If a solution stored at -20°C for over a month is to be used, its efficacy should be re-verified.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) Results 1. Incomplete dissolution of this compound in stock solution.2. Precipitation of the compound upon dilution in aqueous media.3. Inaccurate pipetting.4. Bacterial inoculum not standardized.5. Evaporation from microplate wells.1. Ensure complete dissolution of this compound in DMSO, using sonication if necessary.2. Perform serial dilutions carefully and inspect for any precipitation. Prepare fresh dilutions for each experiment.3. Calibrate pipettes regularly and use proper pipetting techniques.4. Adjust the bacterial suspension to a 0.5 McFarland standard.5. Use plate sealers or a humidified incubator to minimize evaporation.
Low or No Bactericidal Activity Observed 1. Degradation of this compound due to improper storage or handling.2. Use of a resistant bacterial strain.3. Issues with the Whole Blood Bactericidal Activity (WBA) assay, such as inactive complement in the blood sample.1. Prepare fresh stock solutions from powder stored under recommended conditions. Avoid multiple freeze-thaw cycles.2. Verify the susceptibility of the M. tuberculosis strain being used.3. Ensure fresh blood is used in the WBA assay. Include appropriate positive and negative controls.
Precipitation of Compound in Culture Medium 1. The final concentration of this compound exceeds its solubility in the aqueous medium.2. High concentration of DMSO in the final working solution.1. Ensure the final concentration of this compound is within its soluble range in the specific culture medium.2. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[5]
Potential Off-Target Effects 1. Oxazolidinones can have off-target effects on mitochondrial protein synthesis due to the similarity between bacterial and mitochondrial ribosomes.[2]1. When interpreting results, consider potential mitochondrial toxicity, especially in eukaryotic cell-based assays.2. If off-target effects are suspected, consider performing counter-screening assays or using molecular techniques to identify unintended targets.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sutezolid (PNU-100480) and this compound

ParameterSutezolid (PNU-100480)This compoundReference
Geometric Mean Cmax at 1000 mg (ng/mL)8393558[6]
Median U-603/U-480 Concentration Ratio-7.1 (range, 1 to 28)[7]
Apparent IC50 for intracellular M. tuberculosisLower17-fold higher than Sutezolid[7]

Table 2: MIC Values of Oxazolidinones against M. tuberculosis

CompoundMIC50 (mg/L)MIC90 (mg/L)Target PopulationReference
Linezolid0.250.25MDR M. tuberculosis[8]
Sutezolid (PNU-100480)≤0.062 - 0.25-Clinical Isolates[1]
This compound0.25-Reference Strains[1]
Delpazolid--Drug-Resistant Strains[9]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using MGIT

This protocol is adapted from established methods for testing sutezolid and its metabolites against Mycobacterium tuberculosis.[4]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Serial Dilutions:

    • Perform a series of 2-fold dilutions of the this compound stock solution in sterile liquid culture medium (e.g., Middlebrook 7H9 broth) to achieve final concentrations ranging from 4.0 to 0.062 µg/mL in the assay tubes.

  • Inoculum Preparation:

    • Prepare a suspension of the M. tuberculosis strain to be tested, adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum 1:100 in saline.

  • Assay Setup:

    • Inoculate the drug-containing tubes with the diluted bacterial suspension.

    • Include a drug-free growth control tube inoculated with a 1:100 dilution of the bacterial suspension.

    • Include a positive control tube with a known susceptible strain.

  • Incubation and Reading:

    • Incubate the tubes in an automated system such as the BACTEC MGIT 960 at 37°C.

    • The MIC is defined as the lowest concentration of this compound that shows no growth (or a growth unit value of <100) at the time the drug-free growth control reaches a predetermined level of growth.[4]

Protocol 2: Whole Blood Bactericidal Activity (WBA) Assay

This protocol provides a general framework for assessing the bactericidal activity of this compound in a whole blood model.[10][11][12]

  • Preparation of this compound Working Solutions:

    • From a DMSO stock solution, prepare working solutions of this compound at various concentrations in a suitable culture medium (e.g., RPMI).

  • Blood Collection:

    • Collect fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis and adjust the concentration to the desired inoculum size.

  • Assay Setup:

    • In a 96-well plate or similar format, combine the whole blood, the bacterial inoculum, and the this compound working solutions.

    • Include a drug-free control (vehicle only) and a no-bacteria control.

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 72 hours).

  • Determination of Bacterial Viability:

    • At the end of the incubation period, lyse the red blood cells to release the bacteria.

    • Plate serial dilutions of the lysate onto appropriate agar (B569324) plates (e.g., Middlebrook 7H11).

    • Incubate the plates until colonies are visible and then count the colony-forming units (CFU).

  • Data Analysis:

    • Calculate the log10 change in CFU/mL for each concentration of this compound compared to the drug-free control.

Visualizations

Signaling_Pathway Mechanism of Action of this compound This compound This compound 50S_Ribosomal_Subunit 50S Ribosomal Subunit This compound->50S_Ribosomal_Subunit Binds to 23S_rRNA 23S rRNA (Peptidyl-Transferase Center) This compound->23S_rRNA Directly targets 50S_Ribosomal_Subunit->23S_rRNA Contains Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 23S_rRNA->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for this compound In Vitro Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Bacterial_Culture Prepare M. tuberculosis Inoculum Incubation Incubate with Bacteria Bacterial_Culture->Incubation Serial_Dilution->Incubation Readout Measure Bacterial Growth (e.g., MGIT, CFU counting) Incubation->Readout Data_Analysis Determine MIC or Bactericidal Activity Readout->Data_Analysis

Caption: Workflow for this compound in vitro testing.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MIC Results Inconsistent_MIC Inconsistent MIC Results Check_Stock Check Stock Solution (Dissolution, Storage) Inconsistent_MIC->Check_Stock Potential Issue Check_Inoculum Verify Inoculum (McFarland Standard) Inconsistent_MIC->Check_Inoculum Potential Issue Check_Technique Review Pipetting Technique Inconsistent_MIC->Check_Technique Potential Issue Check_Evaporation Assess for Evaporation Inconsistent_MIC->Check_Evaporation Potential Issue Resolved Problem Resolved Check_Stock->Resolved Check_Inoculum->Resolved Check_Technique->Resolved Check_Evaporation->Resolved

Caption: Troubleshooting inconsistent MIC results.

References

Validation & Comparative

Sutezolid vs. PNU-101603: A Comparative Analysis of Intracellular Bacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular activity of the oxazolidinone antibiotic sutezolid (B1681842) (formerly PNU-100480) and its primary metabolite, PNU-101603. The focus is on their efficacy against intracellular bacteria, a critical aspect for treating persistent infections. This analysis is supported by experimental data from published studies to aid researchers in understanding the distinct roles these two compounds play in combating intracellular pathogens.

Executive Summary

Sutezolid is an investigational antibiotic that undergoes in vivo oxidation to form its major metabolite, this compound. While both compounds exhibit antibacterial properties, current research, primarily focused on Mycobacterium tuberculosis, reveals a significant divergence in their activity against intracellular and extracellular bacteria. The parent compound, sutezolid, is predominantly responsible for the bactericidal effects against intracellular mycobacteria. In contrast, the metabolite, this compound, which circulates at higher concentrations in plasma, is the primary driver of activity against extracellular bacteria.[1][2][3][4][5][6][7] This functional specialization has important implications for the clinical application of sutezolid in treating tuberculosis and potentially other infections caused by intracellular pathogens.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study comparing the intracellular activity of sutezolid and this compound against Mycobacterium tuberculosis.

ParameterSutezolid (PNU-100480)This compoundReference
Apparent IC50 (Intracellular M. tb) ~0.05 µg/mL~0.55 µg/mL (11-fold greater)[2]
Relative IC50 (this compound vs. Sutezolid) 1x17-fold greater (90% CI: 9.9 to 53-fold)[1][8]
Primary Driver of Intracellular Activity Yes No[1][3][4][8]
Primary Driver of Extracellular Activity NoYes [3][4]

IC50 (50% inhibitory concentration) refers to the concentration of the drug required to inhibit 50% of the bacterial growth within the host cells.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the ex vivo whole-blood bactericidal activity (WBA) assay . This methodology provides a clinically relevant model for assessing the activity of antimicrobial agents against intracellular pathogens in a near-physiological environment.

Whole-Blood Bactericidal Activity (WBA) Assay Protocol

This protocol is a generalized representation of the methodology used in the cited studies to determine the intracellular activity of sutezolid and this compound against Mycobacterium tuberculosis.

  • Blood Collection: Whole blood is collected from subjects (e.g., patients with pulmonary tuberculosis) in tubes containing an anticoagulant.

  • Bacterial Culture: A standardized inoculum of the target bacterium (e.g., M. tuberculosis H37Rv) is prepared.

  • Infection of Whole Blood: The bacterial suspension is added to the whole blood samples and incubated to allow for phagocytosis by host cells (e.g., monocytes and macrophages).

  • Drug Addition: Sutezolid, this compound, or control vehicle is added to the infected blood cultures at various concentrations.

  • Incubation: The cultures are incubated for a specified period (e.g., 72 hours) to allow for drug action.

  • Lysis of Host Cells: After incubation, the host cells are lysed to release the intracellular bacteria.

  • Quantification of Viable Bacteria: The number of viable bacteria is determined by plating the cell lysates on appropriate culture media and counting the resulting colony-forming units (CFUs).

  • Data Analysis: The change in bacterial viability (log10 CFU) is calculated relative to the initial inoculum and control cultures. The data is then used to determine parameters such as the IC50.

Visualizations

Logical Relationship of Sutezolid and this compound Activity

The following diagram illustrates the metabolic relationship between sutezolid and this compound and their distinct roles in targeting intracellular and extracellular bacteria.

G cluster_host Host Environment cluster_activity Site of Action Sutezolid Sutezolid (Oral Administration) Metabolism In vivo Oxidation Sutezolid->Metabolism Metabolized to Intracellular Intracellular Bacteria (e.g., within Macrophages) Sutezolid->Intracellular Primary Activity PNU101603 This compound (Metabolite) Metabolism->PNU101603 Extracellular Extracellular Bacteria PNU101603->Extracellular Primary Activity

Caption: Metabolic conversion of sutezolid and differential activity.

Experimental Workflow for Intracellular Activity Assay

This diagram outlines the key steps in a typical in vitro experiment to determine the intracellular activity of a compound.

A 1. Culture Host Cells (e.g., Macrophages) B 2. Infect Host Cells with Intracellular Bacteria A->B C 3. Remove Extracellular Bacteria B->C D 4. Add Test Compounds (Sutezolid, this compound) C->D E 5. Incubate for Defined Period D->E F 6. Lyse Host Cells to Release Intracellular Bacteria E->F G 7. Quantify Viable Bacteria (CFU Counting) F->G H 8. Analyze Data (e.g., Calculate IC50) G->H

Caption: General workflow for assessing intracellular antibacterial activity.

Mechanism of Action

As oxazolidinones, both sutezolid and this compound inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is distinct from many other antibiotic classes, making them valuable for treating drug-resistant bacterial strains. The differential activity against intracellular and extracellular bacteria is not due to a different molecular mechanism but is likely influenced by factors such as drug accumulation within host cells and the physiological state of the bacteria in the intracellular versus extracellular environment.

Broader Spectrum Activity

While the most detailed comparative data for intracellular activity is for M. tuberculosis, in vitro studies on non-tuberculous mycobacteria (NTM) have shown that sutezolid possesses potent inhibitory activity against species such as M. intracellulare and M. avium.[9][10][11][12][13] However, specific data on the intracellular efficacy of sutezolid and this compound against these and other intracellular pathogens is an area requiring further investigation.

Conclusion

The available evidence strongly indicates a division of labor between sutezolid and its metabolite, this compound. Sutezolid is the more potent agent against intracellular M. tuberculosis, while this compound, despite its higher plasma concentrations, is more active against extracellular bacteria. This understanding is critical for the design of effective treatment regimens and for the development of future oxazolidinone antibiotics targeting intracellular pathogens. Further research is warranted to explore this differential activity against a broader range of intracellular bacteria.

References

PNU-101603: A Comparative Analysis of Efficacy Against Other Tuberculosis Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of tuberculosis (TB) drug development, understanding the role and efficacy of drug metabolites is crucial for optimizing treatment regimens and overcoming drug resistance. This guide provides a comparative overview of PNU-101603, an active metabolite of the oxazolidinone sutezolid (B1681842) (PNU-100480), with metabolites of other first- and second-line anti-TB drugs. This analysis is based on available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance.

Executive Summary

This compound, the sulfoxide (B87167) metabolite of sutezolid, is a significant contributor to the parent drug's antimycobacterial activity.[1][2] Unlike many metabolites of first-line TB drugs, which are often inactive or byproducts of detoxification pathways, this compound exhibits potent activity against Mycobacterium tuberculosis. This guide will delve into the quantitative efficacy data, the experimental methodologies used to determine this efficacy, and the signaling pathways involved. While direct head-to-head comparative studies with metabolites of other TB drugs are limited, this guide synthesizes the available evidence to draw meaningful comparisons.

Quantitative Efficacy Data

The following tables summarize the key efficacy parameters for this compound and notable metabolites of other TB drugs.

Table 1: In Vitro Efficacy of this compound and Other TB Drug Metabolites

CompoundParent DrugTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Notes
This compound Sutezolid (PNU-100480)M. tuberculosis H37Rv0.25 - 0.5Possesses similar MIC values to the parent drug in some studies.[1][3]
Acetyl-isoniazidIsoniazid (B1672263)M. tuberculosisInactiveA major metabolite of isoniazid, part of the inactivation pathway.
Isonicotinic acidIsoniazidM. tuberculosisInactiveAnother inactive metabolite of isoniazid.[4]
Pyrazinoic acidPyrazinamideM. tuberculosisActiveThe active form of the prodrug pyrazinamide, requires an acidic environment for optimal activity.
2,2′-(ethylenediimino)-dibutyric acid (EDBA)EthambutolM. tuberculosisInactiveA primary metabolite of ethambutol.[4]

Table 2: Pharmacokinetic and Efficacy Parameters of Sutezolid and its Metabolite this compound

ParameterSutezolid (PNU-100480)This compoundLinezolidReference
Maximal Whole-Blood Bactericidal Activity (log10 CFU/day) -0.37 ± 0.06Contributes to overall activity-0.16 ± 0.05[5]
Apparent 50% Inhibitory Concentration (IC50) against intracellular M. tuberculosis Lower IC5017-fold greater than SutezolidNot directly compared[1][6]
Contribution to in vivo activity against intracellular M. tuberculosis 78-84%16-22%Not applicable[7]

Mechanism of Action: A Comparative Overview

This compound, as an oxazolidinone, exerts its effect by inhibiting bacterial protein synthesis.[8] This mechanism is distinct from many first-line TB drugs.

  • This compound (Oxazolidinone): Binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This is a well-established mechanism for this class of antibiotics.

  • Isoniazid Metabolites: The parent drug, isoniazid, is a prodrug activated by the mycobacterial enzyme KatG. Its active form inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Its metabolites, such as acetyl-isoniazid and isonicotinic acid, are inactive products of host metabolism.[4][9]

  • Pyrazinamide Metabolite: Pyrazinamide is also a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pncA. Pyrazinoic acid disrupts membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of phagosomes.

  • Ethambutol Metabolites: Ethambutol inhibits arabinosyl transferases, enzymes involved in the synthesis of the mycobacterial cell wall. Its primary metabolites are largely considered inactive.[4]

The following diagram illustrates the distinct mechanism of action of this compound in comparison to the activation pathway of a prodrug like Isoniazid.

G cluster_pnu This compound (Oxazolidinone) Pathway cluster_inh Isoniazid (Prodrug) Activation & Inactivation pnu_drug This compound pnu_target 50S Ribosomal Subunit pnu_drug->pnu_target Binds to pnu_effect Inhibition of Protein Synthesis pnu_target->pnu_effect Leads to inh_prodrug Isoniazid katg KatG (Mycobacterial Enzyme) inh_prodrug->katg Activated by host_enzyme Host NAT2 Enzyme inh_prodrug->host_enzyme Metabolized by active_inh Active Isoniazid Radical katg->active_inh mycolic_acid Mycolic Acid Synthesis active_inh->mycolic_acid Inhibits inactive_metabolite Inactive Metabolites (e.g., Acetyl-isoniazid) host_enzyme->inactive_metabolite

Figure 1: Mechanism of action of this compound versus Isoniazid activation.

Experimental Protocols

The efficacy of this compound has been primarily evaluated through in vitro susceptibility testing and ex vivo whole-blood bactericidal activity assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Drug Solutions: Sterile stock solutions of this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

  • Culture Medium: Mycobacterial Growth Indicator Tubes (MGIT) are commonly used for culturing M. tuberculosis.[8]

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared.

  • Assay Setup: Serial two-fold dilutions of the drug are made in the MGIT tubes.

  • Inoculation: The prepared mycobacterial suspension is added to each drug-containing tube and a drug-free growth control tube.

  • Incubation: Tubes are incubated at 37°C.

  • Reading Results: Growth in the tubes is monitored. The MIC is defined as the lowest drug concentration that shows no visible growth compared to the control.[8]

Whole-Blood Bactericidal Activity (WBA) Assay

Objective: To measure the bactericidal activity of a drug in a more physiologically relevant ex vivo model that includes host cells.

Protocol:

  • Blood Collection: Blood samples are collected from subjects who have been administered the drug (e.g., sutezolid).

  • Inoculation: An aliquot of whole blood is inoculated with a known quantity of M. tuberculosis H37Rv.

  • Culture: The inoculated blood is incubated, typically with gentle rotation.

  • Sampling: At various time points (e.g., 0, 24, 48, 72 hours), samples are taken.

  • Bacterial Viability Measurement: The number of viable bacteria in each sample is determined by plating on solid media and counting colony-forming units (CFU).

  • Data Analysis: The change in log10 CFU over time is calculated to determine the rate of bactericidal activity.

The following diagram illustrates the workflow for a typical Whole-Blood Bactericidal Activity (WBA) assay.

G start Start blood_collection Collect blood from drug-dosed subject start->blood_collection inoculation Inoculate blood with M. tuberculosis H37Rv blood_collection->inoculation incubation Incubate at 37°C with rotation inoculation->incubation sampling Sample at multiple time points incubation->sampling plating Plate samples on solid agar sampling->plating cfu_counting Incubate plates and count CFU plating->cfu_counting analysis Calculate log change in CFU/day cfu_counting->analysis end End analysis->end

Figure 2: Workflow for a Whole-Blood Bactericidal Activity (WBA) assay.

Concluding Remarks

This compound stands out as a therapeutically relevant metabolite with intrinsic antimycobacterial activity, a characteristic not shared by the primary metabolites of several key first-line TB drugs like isoniazid and ethambutol. While the parent drug, sutezolid, is responsible for the majority of the intracellular activity, this compound's contribution to the overall efficacy of sutezolid is significant.[6][7] Its distinct mechanism of action, targeting protein synthesis, also makes it a valuable component in the fight against drug-resistant TB.

Further research involving direct comparative studies of this compound with the active metabolites of other TB drugs, such as pyrazinoic acid, under various physiological conditions, would be beneficial for a more comprehensive understanding of their relative therapeutic potential. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

Establishing an In Vitro to In Vivo Correlation for PNU-101603 in Anti-Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of PNU-101603, an active metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480), with the established drug Linezolid (B1675486). The focus is on validating the relationship between in vitro activity and in vivo efficacy, a critical step in drug development. While a traditional in vitro to in vivo correlation (IVIVC) linking dissolution to absorption is not applicable for a metabolite, this guide examines the correlation between in vitro potency (Minimum Inhibitory Concentration) and ex vivo bactericidal activity in the context of in vivo plasma concentrations.

Comparative Data Overview

The following tables summarize the key in vitro and in vivo performance parameters of this compound and its parent compound, Sutezolid, in comparison to Linezolid.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

CompoundMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound0.062 - 4.0~0.25N/A
Sutezolid (PNU-100480)≤0.062 - 4.0~0.25N/A
Linezolid<0.125 - 8.0[1][2]0.5 - 4.0[1][2]0.25 - 8.0[1][2][3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Data for this compound and Sutezolid are derived from studies on reference and clinical isolates.[4][5][6] Linezolid data encompasses a broader range from multiple studies against both susceptible and drug-resistant strains.

Table 2: In Vivo Human Pharmacokinetics (Oral Administration)

CompoundDoseCₘₐₓ (μg/mL)AUC₀₋₂₄ (μg·h/mL)T½ (hours)
This compound (from Sutezolid)600 mg BID~3.6~50~6-8
Sutezolid (PNU-100480)600 mg BID~0.84~10~3-4
Linezolid600 mg BID15 - 27[7]~1843.4 - 7.4[7]

Pharmacokinetic parameters for this compound and Sutezolid are approximated from studies administering Sutezolid.[5][8][9] Linezolid values are from studies in healthy volunteers and patients.[7][10] Cₘₐₓ: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve over 24 hours; T½: Elimination half-life.

Table 3: Ex Vivo Whole Blood Bactericidal Activity (WBA) against M. tuberculosis

CompoundMaximal Bactericidal Activity (log₁₀ CFU/mL/day)
Sutezolid (and this compound)-0.37 to -0.42[5][9]
Linezolid~ -0.16[5]

WBA measures the combined effect of a drug and host immune factors in whole blood. A more negative value indicates greater bactericidal activity. The activity of Sutezolid is a composite of the parent drug and its metabolite, this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key assays.

Minimum Inhibitory Concentration (MIC) Testing

The MIC of this compound, Sutezolid, and Linezolid against M. tuberculosis is determined using broth microdilution or agar (B569324) proportion methods.[11][12]

  • Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and adjusted to a specific McFarland standard.[3]

  • Drug Dilution: Serial twofold dilutions of the test compounds are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Middlebrook 7H9).[3][5]

  • Inoculation and Incubation: The bacterial suspension is added to each well. The plates are incubated at 37°C for a defined period (typically 5-21 days).[11][13]

  • MIC Determination: The MIC is defined as the lowest drug concentration that inhibits visible bacterial growth.[5][11]

Pharmacokinetic Analysis

Plasma concentrations of the compounds are determined following oral administration to human subjects.

  • Sample Collection: Blood samples are collected at predetermined time points over a 24-hour period after drug administration.[4][5]

  • Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.[4][5]

  • Bioanalysis: The concentrations of the parent drug and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][14]

  • Parameter Calculation: Pharmacokinetic parameters such as Cₘₐₓ, AUC, and T½ are calculated from the plasma concentration-time data.

Whole Blood Bactericidal Activity (WBA) Assay

This ex vivo assay measures the bactericidal effect of a drug within a physiological matrix.[15][16][17]

  • Blood Collection: Whole blood is collected from subjects at various time points after receiving the drug.[5]

  • Infection: Aliquots of the fresh whole blood are inoculated with a standard strain of M. tuberculosis.

  • Incubation: The infected blood is incubated at 37°C, typically for 72 hours, to allow for drug action and bacterial growth.[16]

  • Quantification of Viable Bacteria: After incubation, the number of viable bacteria is determined by plating serial dilutions of the blood lysate on agar medium and counting the colony-forming units (CFU).

  • Activity Calculation: The change in log₁₀ CFU/mL over the incubation period is calculated relative to a pre-incubation baseline or a drug-free control.[18]

Visualizing the IVIVC Workflow and Mechanism of Action

The following diagrams illustrate the key processes involved in establishing the in vitro to in vivo relationship and the mechanism of action for this compound.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Ex Vivo Assessment cluster_correlation Correlation Analysis mic MIC Determination (M. tuberculosis) correlation PK/PD Modeling (Plasma Conc. vs. WBA) mic->correlation In Vitro Potency pk Pharmacokinetic Studies (Human Plasma) pk->correlation In Vivo Exposure wba Whole Blood Bactericidal Activity (WBA) wba->correlation Ex Vivo Efficacy prediction Predicted In Vivo Efficacy correlation->prediction Predictive Model

Caption: Workflow for correlating in vitro potency with in vivo efficacy.

MOA_Oxazolidinone cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit P_site P-site A_site A-site This compound This compound (Oxazolidinone) This compound->50S_subunit Binds to 23S rRNA at the P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacteriostasis Bacteriostasis/ Bactericidal Effect Protein_Synthesis->Bacteriostasis Inhibition->Initiation_Complex

Caption: Mechanism of action of oxazolidinones like this compound.

Conclusion

The data presented demonstrate a clear link between the in vitro anti-mycobacterial potency of oxazolidinones and their bactericidal effects in a physiologically relevant ex vivo model. This compound, as the primary active metabolite of Sutezolid, shows comparable in vitro potency to its parent compound and contributes significantly to the superior whole blood bactericidal activity observed with Sutezolid when compared to Linezolid.[5][19] This correlation between plasma concentration-driven ex vivo activity and in vitro MIC provides a strong basis for predicting the in vivo efficacy of this compound and supports the continued development of Sutezolid as a promising anti-tuberculosis agent. The experimental frameworks outlined here serve as a guide for future comparative studies in the development of new anti-infective therapies.

References

A Comparative Analysis of PNU-101603 and Linezolid for Antimicrobial Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of PNU-101603, the active metabolite of the investigational drug Sutezolid, and Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic. This document synthesizes key experimental data on their mechanism of action, in vitro activity, human pharmacokinetics, and safety profiles to support research and development in antimicrobial agents.

Introduction and Mechanism of Action

Linezolid, the inaugural member of the oxazolidinone class, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, a unique mechanism that limits cross-resistance with other protein synthesis inhibitors.[1][2][3] Sutezolid (PNU-100480) is a second-generation oxazolidinone, an analogue of linezolid, which is metabolized in vivo to its active sulfoxide (B87167) metabolite, this compound.[4] Both this compound and Linezolid share the same fundamental mechanism of action, targeting the bacterial ribosome to halt protein synthesis. A key distinction in their development and investigation is the focus of Sutezolid and this compound on the treatment of tuberculosis, including multidrug-resistant strains, where it has demonstrated superior preclinical activity compared to Linezolid.[4]

The shared mechanism of action of this compound and Linezolid is the inhibition of bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex. This action blocks the translation of bacterial RNA and halts the production of essential proteins.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex forms 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex forms mRNA mRNA mRNA->30S_subunit binds tRNA tRNA tRNA->Initiation_Complex binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to PNU_101603_Linezolid This compound / Linezolid PNU_101603_Linezolid->50S_subunit binds to 23S rRNA PNU_101603_Linezolid->Initiation_Complex inhibits formation

Mechanism of Action of Oxazolidinones

In Vitro Antimicrobial Activity

Sutezolid has demonstrated potent in vitro activity, particularly against Mycobacterium tuberculosis, with MIC values generally lower than those of Linezolid.[5] The comparative in vitro activities of Sutezolid (as a proxy for this compound's active family) and Linezolid against various mycobacterial species are summarized below.

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. intracellulare Sutezolid24
Linezolid>32>32
M. avium Sutezolid48
Linezolid32>32
M. kansasii Sutezolid0.1250.25
Linezolid12

Data sourced from a study on slowly growing mycobacteria.[5]

Human Pharmacokinetics

The pharmacokinetic profiles of this compound (as a metabolite of Sutezolid) and Linezolid have been characterized in human studies. A summary of key pharmacokinetic parameters is presented below.

ParameterThis compound (from Sutezolid 600 mg)Linezolid (600 mg)
Cmax (mg/L) ~3.515-27
Tmax (h) ~40.5-2
AUC (mg·h/L) ~53 (AUC₀-τ at steady state for 1200 mg QD)~138 (AUC₀-∞)
Half-life (h) ~105-7
Bioavailability (%) N/A (metabolite)~100
Protein Binding (%) Not specified~31

Pharmacokinetic data for this compound is derived from studies of its parent drug, Sutezolid.[6][7]Linezolid data is from comprehensive pharmacokinetic reviews.[1][8][9][10]

Safety and Tolerability Profile

A critical aspect of oxazolidinone development is managing potential toxicities, primarily myelosuppression and neuropathy, which are linked to the inhibition of mitochondrial protein synthesis.[11][12] Sutezolid has been investigated as a potentially safer alternative to Linezolid in long-term tuberculosis treatment.[6][9]

Recent clinical trials have indicated a superior safety profile for Sutezolid compared to Linezolid, with no reported cases of nerve damage or significant blood toxicity in Phase 2b trials for tuberculosis.[13] In contrast, prolonged use of Linezolid is associated with a higher incidence of adverse events, often necessitating dose reduction or discontinuation.[6][9] The differential toxicity may be related to the degree of inhibition of mitochondrial protein synthesis.

Experimental Protocols

Broth Microdilution MIC Assay (Based on CLSI M07 Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][2][3]

Start Start Prepare_Antimicrobial_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Antimicrobial_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Antimicrobial_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plate Preparation: Dispense the appropriate volume of CAMHB into each well of a 96-well microtiter plate. Perform serial twofold dilutions of the antimicrobial agent across the wells to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh culture (18-24 hours) on a non-selective agar (B569324) medium, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This compound, as the active metabolite of Sutezolid, presents a promising alternative to Linezolid, particularly for the treatment of tuberculosis. Its superior in vitro activity against Mycobacterium tuberculosis and potentially improved safety profile are significant advantages. However, Linezolid remains a crucial therapeutic option with a broader established spectrum against various Gram-positive pathogens. Further clinical investigation is necessary to fully elucidate the comparative efficacy and long-term safety of Sutezolid and this compound in a wider range of infectious diseases. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug development professionals in the field of antimicrobial agents.

References

Validating PNU-101603: A Comparative Guide for Researchers in Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PNU-101603, the active metabolite of the oxazolidinone antibiotic sutezolid (B1681842), against other alternatives for treating Mycobacterium tuberculosis (M. tuberculosis). This document summarizes key performance data, details experimental protocols, and visualizes essential pathways and workflows to support informed decisions in the development of new anti-tubercular agents.

This compound, the sulfoxide (B87167) metabolite of sutezolid (PNU-100480), is a critical component in the fight against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis, a distinct pathway compared to many existing first-line tuberculosis drugs.[3][4][5] This guide presents a comparative analysis of this compound and its parent compound, sutezolid, alongside the established oxazolidinone, linezolid (B1675486), and other next-generation candidates.

Comparative Efficacy: In Vitro Activity Against M. tuberculosis

The in vitro activity of this compound and its comparators is a key indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth. The following table summarizes MIC values for this compound, sutezolid, and linezolid against various M. tuberculosis strains, including the reference strain H37Rv, as well as MDR and XDR isolates.

CompoundM. tuberculosis StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound H37Rv0.25--[1]
Intracellular H37Rv (apparent MIC)0.55--[1]
Sutezolid (PNU-100480) H37Rv0.0625 - 1--[2]
Clinical Isolates≤0.062--[1]
MDR Isolates--0.5[6]
Pre-XDR Isolates--0.5[6]
Linezolid H37Rv0.5--[7]
Pan-susceptible Isolates0.062 - 0.5--[8]
Clinical Isolates<0.125 - 40.50.5[7]
MDR Isolates--1.0[9][10]
XDR Isolates--0.25[9][10]

Note: MIC values can vary based on the specific methodology and strains tested. Sutezolid generally demonstrates potent activity, with some studies reporting lower MIC values than linezolid against clinical isolates.[1][2] this compound, while being an active metabolite, exhibits a higher apparent intracellular MIC compared to its parent compound, sutezolid.[1]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug development. Below are detailed methodologies for two key assays used in the evaluation of anti-tubercular agents.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The EUCAST reference method for M. tuberculosis is a standardized protocol.[11][12]

  • Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is the recommended medium.[11][12]

  • Inoculum Preparation:

    • M. tuberculosis colonies are suspended in sterile water with glass beads and vortexed.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

    • This suspension is then diluted 1:100 to achieve a final inoculum density of approximately 10⁵ CFU/mL in the microplate wells.[12]

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well U-bottom microtiter plate.[11][13]

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is sealed and incubated at 36 ± 1°C.[11][12]

  • Reading Results: The MIC is read visually using an inverted mirror when the growth control well (containing a 1:100 dilution of the inoculum without the drug) shows visible growth.[11][12] The MIC is the lowest drug concentration that inhibits visible bacterial growth.[11][12]

Whole Blood Bactericidal Activity (WBA) Assay

This ex vivo assay measures the combined effect of a drug and the host's immune response on the survival of M. tuberculosis within whole blood.[14][15]

  • Bacterial Preparation: M. tuberculosis strains are grown in an appropriate medium (e.g., BACTEC 12B medium) to a specific growth index.[16][17]

  • Blood Collection: Fresh whole blood is collected from healthy donors in heparinized tubes.

  • Infection: A standardized inoculum of M. tuberculosis is added to aliquots of whole blood.

  • Drug Addition: The test compound is added to the infected blood at desired concentrations.

  • Incubation: The cultures are incubated at 37°C with gentle rotation.

  • Bacterial Viability Measurement: At various time points, aliquots are taken, and the number of viable bacteria is determined by plating on solid media and counting colony-forming units (CFU) or by using automated systems like the BACTEC MGIT.[15][16][17] The change in log₁₀ CFU over time indicates the bactericidal or bacteriostatic activity.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for anti-tuberculosis drug evaluation.

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Inhibition Inhibition of the 70S Initiation Complex Formation 50S->Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S tRNA fMet-tRNA tRNA->30S This compound This compound (Oxazolidinone) This compound->50S Binds to 23S rRNA at the peptidyl transferase center Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound in inhibiting M. tuberculosis protein synthesis.

G Start Compound Library In_Vitro In Vitro Screening (MIC against H37Rv) Start->In_Vitro MDR_XDR Activity against MDR/XDR Strains In_Vitro->MDR_XDR Hits WBA Whole Blood Bactericidal Activity (WBA) Assay MDR_XDR->WBA Potent Compounds In_Vivo In Vivo Efficacy (Animal Models) WBA->In_Vivo Promising Candidates Tox Pharmacokinetics & Toxicology Studies In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A generalized workflow for the preclinical evaluation of anti-tuberculosis drug candidates.

References

PNU-101603: A Comparative Analysis of a Promising Oxazolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of PNU-101603, an active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic sutezolid (B1681842) (PNU-100480), with other notable oxazolidinones. The following sections detail its performance based on available experimental data, outline the methodologies used in these key experiments, and visualize the underlying mechanisms and workflows.

Executive Summary

This compound, together with its parent compound sutezolid, demonstrates potent antibacterial activity, particularly against Mycobacterium tuberculosis. While direct comparative data against a wide range of Gram-positive bacteria are still emerging, studies on sutezolid and other second-generation oxazolidinones provide valuable insights into its potential efficacy. Oxazolidinones, as a class, are crucial in combating multidrug-resistant pathogens due to their unique mechanism of action: inhibiting bacterial protein synthesis at the initiation phase. This guide synthesizes the current knowledge on this compound and its counterparts to aid in research and development efforts.

Mechanism of Action: Oxazolidinones

Oxazolidinones exert their bacteriostatic or bactericidal effects by binding to the 50S ribosomal subunit of bacteria. This action prevents the formation of the 70S initiation complex, a critical step in the commencement of protein synthesis.[1] By targeting this early stage, oxazolidinones prevent the translation of messenger RNA (mRNA) into proteins, ultimately halting bacterial growth and replication. The unique binding site on the 23S rRNA of the 50S subunit means there is no cross-resistance with other antibiotic classes that also inhibit protein synthesis.[1]

Oxazolidinone_Mechanism_of_Action Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->Initiation_Complex joins 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex forms mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA (Initiator tRNA) fMet-tRNA->30S_subunit binds Oxazolidinones This compound & Other Oxazolidinones Oxazolidinones->50S_subunit Binds to 23S rRNA Oxazolidinones->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth leads to

Caption: Oxazolidinone action on bacterial protein synthesis.

Comparative In Vitro Activity

The antibacterial efficacy of oxazolidinones is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and other oxazolidinones against key pathogens.

Table 1: Comparative MICs (µg/mL) Against Mycobacterium tuberculosis

Compound/DrugMIC RangeMIC₅₀MIC₉₀
This compound 0.25 - 0.5--
Sutezolid (PNU-100480) ≤0.0625 - 0.50.06250.125
Linezolid (B1675486) 0.125 - 1.00.51.0
Tedizolid 0.125 - 0.50.250.5
Delpazolid -0.51.0

Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.[2][3][4]

Table 2: Comparative MICs (µg/mL) Against Gram-Positive Pathogens

Compound/DrugS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecalis (VRE)S. pneumoniae (PSP)S. pneumoniae (PRP)
Sutezolid 0.5 - 20.5 - 20.5 - 20.5 - 20.25 - 10.25 - 1
Linezolid 1 - 41 - 41 - 41 - 40.5 - 20.5 - 2
Eperezolid (B1671371) 1 - 41 - 41 - 41 - 40.5 - 20.5 - 2
Tedizolid 0.25 - 0.50.25 - 0.50.25 - 0.50.25 - 0.5≤0.25≤0.25

VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci; PSP: Penicillin-Susceptible Pneumococci; PRP: Penicillin-Resistant Pneumococci. Note: Direct MIC data for this compound against these specific strains is limited; data for its parent compound, sutezolid, is presented as a proxy. Data compiled from multiple sources.[2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate oxazolidinone activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (e.g., this compound) and control antibiotics

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be assessed visually or by using a microplate reader.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Oxazolidinones Start->Prep_Compounds Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Compounds->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration.
Whole-Blood Bactericidal Activity (WBA) Assay

This ex vivo assay measures the bactericidal activity of an antimicrobial agent in the presence of human whole blood, providing a more physiologically relevant assessment of drug efficacy that includes the contribution of the immune system.

Materials:

  • Heparinized whole blood from healthy donors

  • Bacterial culture (e.g., M. tuberculosis)

  • Test compounds and controls

  • Culture tubes or plates

  • Incubator

  • Plating media for colony forming unit (CFU) enumeration

Procedure:

  • Drug Administration: In clinical studies, blood is drawn from subjects at various time points after administration of the test drug. For in vitro assessments, the drug is added directly to the blood.

  • Inoculation: A standardized inoculum of the target bacteria is added to the whole blood samples.

  • Incubation: The inoculated blood is incubated, typically with gentle rotation, for a defined period (e.g., 24-72 hours) at 37°C.

  • Lysis and Plating: At specified time points, aliquots of the blood culture are taken, and the red and white blood cells are lysed to release the bacteria.

  • CFU Enumeration: The lysate is serially diluted and plated on appropriate agar (B569324) medium. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is calculated to determine the bactericidal or bacteriostatic activity of the drug.

WBA_Workflow Whole-Blood Bactericidal Assay Workflow Start Start Collect_Blood Collect Heparinized Whole Blood Start->Collect_Blood Add_Drug Add Oxazolidinone (or from dosed subject) Collect_Blood->Add_Drug Inoculate Inoculate with Bacterial Culture Add_Drug->Inoculate Incubate Incubate with Gentle Rotation Inoculate->Incubate Sample_Lyse Sample at Time Points and Lyse Blood Cells Incubate->Sample_Lyse Plate_Dilutions Plate Serial Dilutions on Agar Sample_Lyse->Plate_Dilutions Count_CFU Incubate and Count CFUs Plate_Dilutions->Count_CFU Analyze Calculate Change in log10 CFU/mL Count_CFU->Analyze End End Analyze->End

Caption: Workflow for the Whole-Blood Bactericidal Assay.

Conclusion

This compound, as a key metabolite of sutezolid, shows significant promise as an antibacterial agent, particularly in the context of drug-resistant tuberculosis. Its performance, inferred from data on sutezolid and other next-generation oxazolidinones, suggests potent activity against a range of clinically relevant pathogens. Further direct head-to-head comparative studies are warranted to fully elucidate its therapeutic potential against a broader spectrum of Gram-positive bacteria. The standardized methodologies outlined in this guide provide a framework for such future investigations, ensuring that data generated is both reproducible and comparable across different research settings. The continued exploration of novel oxazolidinones like this compound is vital in the ongoing effort to combat antimicrobial resistance.

References

Unveiling Synergistic Potential: PNU-101603 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial and anticancer therapy is increasingly reliant on combination strategies to enhance efficacy, overcome resistance, and minimize toxicity. PNU-101603, the active sulfoxide (B87167) metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480), has demonstrated significant bactericidal activity, particularly against Mycobacterium tuberculosis. This guide provides a comparative analysis of the synergistic and additive effects of this compound and its parent compound, Sutezolid, with other therapeutic agents, supported by available experimental data.

Quantitative Analysis of Drug Interactions

The following tables summarize the quantitative data from in vitro and in vivo studies assessing the combination effects of this compound and Sutezolid with other drugs. The primary method for quantifying synergy in these studies is the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically defined as synergy, > 0.5 to 4.0 as additive or indifferent, and > 4.0 as antagonism.

Drug CombinationOrganism/ModelKey FindingsSynergy Metric (ΣFIC)Reference
This compound + SQ109Mycobacterium tuberculosis (in vitro)Additive interaction1.0[1][2][3]
Sutezolid (PNU-100480) + SQ109Mycobacterium tuberculosis (in vitro)Additive interaction2.0[1][2][3]
Drug CombinationOrganism/ModelKey FindingsSynergy MetricReference
Sutezolid + RifampicinMycobacterium tuberculosis (hollow fiber model)Synergistic effect, prevented resistanceNot specified[4]
Sutezolid + BedaquilineMycobacterium tuberculosis (whole-blood culture)Superior activity, approaching that of isoniazid (B1672263) + rifampicinNot specified[4]
Sutezolid + Bedaquiline, Delamanid (B1670213), Moxifloxacin (B1663623)Murine tuberculosis modelIncreased sterilizing activity with the addition of SutezolidNot specified[5]
Sutezolid + PretomanidMycobacterium tuberculosis (whole-blood culture)Antagonism at low to medium concentrations of both drugsNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug interactions. The following are representative protocols for the checkerboard and time-kill assays, commonly employed to evaluate synergy against Mycobacterium tuberculosis.

Checkerboard Assay Protocol

This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index to quantify drug interactions.

  • Preparation of Reagents and Inoculum:

    • Prepare stock solutions of this compound and the test drug in an appropriate solvent (e.g., DMSO).

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to the final inoculum concentration.

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the x-axis and the second drug along the y-axis.

    • Each well should contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. A viability indicator such as resazurin (B115843) can be used for easier visualization.

    • Calculate the FIC for each drug in the combination: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Calculate the FIC index (ΣFIC) for each combination: ΣFIC = FIC of Drug A + FIC of Drug B.

    • Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4.0 indicates an additive or indifferent effect; ΣFIC > 4.0 indicates antagonism.

Time-Kill Curve Assay Protocol

This assay assesses the rate of bacterial killing over time when exposed to drugs alone and in combination.

  • Preparation:

    • Prepare bacterial cultures and drug solutions as described for the checkerboard assay.

  • Assay Setup:

    • In sterile tubes or flasks, add the bacterial inoculum to broth containing:

      • No drug (growth control).

      • Each drug alone at a specific concentration (e.g., at its MIC).

      • The combination of the drugs at the same concentrations.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with agitation.

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots and plate them on Middlebrook 7H10 agar (B569324) plates.

    • Incubate the plates at 37°C until colonies are visible (typically 3-4 weeks).

    • Count the number of colony-forming units (CFU) to determine the viable bacterial concentration at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • An additive effect is a < 2-log10 but > 1-log10 decrease, while indifference is a < 1-log10 change. Antagonism is a ≥ 2-log10 increase in CFU/mL compared to the least active single agent.

Visualizing Mechanisms and Workflows

To better understand the context of these synergistic interactions, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for synergy assessment.

Mechanism of Action of Oxazolidinones (this compound) cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Prevents formation with 30S subunit and fMet-tRNA mRNA mRNA This compound This compound This compound->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for Drug Synergy Assessment Start Start: Hypothesis of Synergy MIC Determine MIC of Individual Drugs Start->MIC Checkerboard Checkerboard Assay (FIC Index Calculation) MIC->Checkerboard TimeKill Time-Kill Curve Assay MIC->TimeKill Analysis Data Analysis and Interpretation (Synergy, Additivity, Antagonism) Checkerboard->Analysis TimeKill->Analysis Confirmation In Vivo Model Confirmation (e.g., Murine Model) Analysis->Confirmation If Synergy/Additivity Observed End Conclusion on Synergistic Effect Analysis->End If Antagonism/Indifference Observed Confirmation->End

Caption: Workflow for assessing the synergistic effects of drug combinations.

References

PNU-101603 vs. PNU-100480: A Comparative Guide for Targeting Non-Replicating Persistent Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PNU-101603 and its parent compound, PNU-100480 (sutezolid), focusing on their efficacy against non-replicating persistent bacteria, a critical target in the development of new anti-tuberculosis therapies. This document synthesizes available experimental data to offer a clear perspective on their respective roles in combating persistent mycobacterial infections.

Executive Summary

PNU-100480 (sutezolid) is an oxazolidinone antibiotic that undergoes in vivo oxidation to its active sulfoxide (B87167) metabolite, this compound. Both compounds exhibit potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including non-replicating persistent forms. However, experimental evidence reveals a significant divergence in their activity profiles based on the location of the bacteria. PNU-100480 demonstrates superior efficacy against intracellular mycobacteria, residing within macrophages, while this compound is the primary contributor to activity against extracellular bacteria. This complementary activity profile suggests that the combined action of both compounds is crucial for effectively targeting persistent M. tb populations, which exist in both intracellular and extracellular niches within the host.

Data Presentation: In Vitro and Ex Vivo Efficacy

The following tables summarize the key quantitative data comparing the activity of PNU-100480 and this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) against M. tuberculosis

CompoundMedian MIC (μg/mL)
PNU-100480 (Sutezolid)≤0.062 - 0.125
This compound0.500

Source: Data compiled from studies on clinical isolates of M. tuberculosis.[1]

Table 2: Comparative Efficacy against Intracellular M. tuberculosis

ParameterPNU-100480 (U-480)This compound (U-603)
Apparent 50% Inhibitory Concentration (IC50)~17-fold lower than this compound~17-fold higher than PNU-100480
Contribution to Cumulative Intracellular Activity (600 mg BID dosing)84%16%
Contribution to Cumulative Intracellular Activity (1200 mg QD dosing)78%22%

Source: Population pharmacokinetic/pharmacodynamic analysis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis.[2][3][4]

Mechanism of Action: Oxazolidinone Inhibition of Protein Synthesis

Both PNU-100480 and this compound belong to the oxazolidinone class of antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex and preventing the translocation of tRNA, thereby halting protein production.

G Mechanism of Action of Oxazolidinones cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 50S Subunit 30S_subunit 30S Subunit Oxazolidinones PNU-100480 This compound Oxazolidinones->50S_subunit targets Binding Binds to 50S Subunit at the PTC Inhibition Inhibition of Initiation Complex Formation Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked Bacterial_Death Bactericidal Effect on Non-Replicating Bacteria Protein_Synthesis_Blocked->Bacterial_Death

Caption: Mechanism of action of this compound and PNU-100480.

Experimental Protocols

Streptomycin-Starved M. tuberculosis 18b Model for Non-Replicating Persistence

This in vitro model utilizes a streptomycin (B1217042) (STR)-dependent mutant of M. tuberculosis (strain 18b) to simulate a non-replicating, persistent state.

Workflow:

G Streptomycin-Starved M. tb 18b Assay Workflow Culture_18b Culture M. tb 18b in presence of Streptomycin Remove_STR Wash and resuspend bacteria in Streptomycin-free medium Culture_18b->Remove_STR Induce_NRP Induce Non-Replicating Persistent State Remove_STR->Induce_NRP Expose_Drugs Expose bacteria to This compound and PNU-100480 Induce_NRP->Expose_Drugs Incubate Incubate under appropriate conditions Expose_Drugs->Incubate Assess_Viability Assess bacterial viability (e.g., CFU counting) Incubate->Assess_Viability

Caption: Workflow for the streptomycin-starved M. tb assay.

Detailed Methodology:

  • M. tuberculosis 18b Culture: The streptomycin-dependent 18b strain is cultured in a suitable liquid medium (e.g., Middlebrook 7H9) supplemented with oleic acid-albumin-dextrose-catalase (OADC) and streptomycin.

  • Induction of Non-Replicating State: The bacteria are harvested, washed to remove streptomycin, and resuspended in a streptomycin-free medium. This withdrawal of streptomycin induces a viable but non-replicating state.

  • Drug Exposure: The non-replicating bacteria are then exposed to serial dilutions of this compound and PNU-100480 in 96-well plates.

  • Incubation: The plates are incubated for a defined period (e.g., 7 days) at 37°C.

  • Viability Assessment: Bacterial viability is determined by plating serial dilutions of the cultures onto streptomycin-supplemented agar (B569324) plates and counting the colony-forming units (CFUs) after incubation. A reduction in CFU counts compared to the untreated control indicates bactericidal activity.

Whole-Blood Bactericidal Assay (WBA)

This ex vivo assay measures the bactericidal activity of drugs against intracellular M. tuberculosis within the context of the host's immune cells.[5][6][7][8][9]

Workflow:

G Whole-Blood Bactericidal Assay Workflow Collect_Blood Collect whole blood from healthy volunteers or patients Infect_Blood Infect blood with M. tuberculosis Collect_Blood->Infect_Blood Add_Drugs Add this compound or PNU-100480 at various concentrations Infect_Blood->Add_Drugs Incubate Incubate for a specified duration (e.g., 72 hours) with gentle rotation Add_Drugs->Incubate Lyse_Cells Lyse host cells to release intracellular bacteria Incubate->Lyse_Cells Determine_Viability Determine bacterial viability (CFU counting) Lyse_Cells->Determine_Viability

Caption: Workflow for the whole-blood bactericidal assay.

Detailed Methodology:

  • Blood Collection: Fresh whole blood is collected from healthy donors or tuberculosis patients in heparinized tubes.

  • Bacterial Inoculum: A standardized inoculum of M. tuberculosis is prepared.

  • Infection and Drug Addition: The whole blood is infected with M. tuberculosis and simultaneously treated with different concentrations of this compound or PNU-100480.

  • Incubation: The cultures are incubated at 37°C with slow rotation for a period of up to 96 hours to allow for phagocytosis and drug action.

  • Lysis and Plating: At various time points, aliquots are taken, and the host cells are lysed with sterile water to release the intracellular bacteria.

  • CFU Determination: The lysates are serially diluted and plated on appropriate agar medium to determine the number of viable bacteria (CFUs). The change in log10 CFU over time is calculated to determine the bactericidal activity.

Conclusion

The available data strongly indicate that PNU-100480 and its metabolite, this compound, have distinct and complementary roles in the eradication of M. tuberculosis. PNU-100480 is the more potent agent against intracellular, non-replicating bacteria, which are a key driver of treatment relapse. Conversely, this compound is more effective against extracellular bacteria. This understanding is critical for the rational design of clinical trials and combination therapies aimed at shortening the duration of tuberculosis treatment. Future research should continue to explore the synergistic potential of these two compounds in various models of persistent tuberculosis infection.

References

Unraveling the Clinical Significance of PNU-101603 Plasma Levels in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

PNU-101603, the primary and more abundant active metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480), plays a crucial role in the fight against Mycobacterium tuberculosis. Understanding the clinical relevance of this compound plasma concentrations is paramount for optimizing therapeutic strategies, particularly in the context of drug-resistant tuberculosis. This guide provides a comprehensive comparison of this compound's performance with its parent drug, Sutezolid, and the established oxazolidinone, Linezolid, supported by experimental data.

Comparative Pharmacokinetics of Oxazolidinones

The clinical efficacy of an antimicrobial agent is intrinsically linked to its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters for this compound, Sutezolid, and Linezolid, offering a clear comparison of their plasma concentrations following oral administration.

Table 1: Geometric Mean Maximal Plasma Concentrations (Cmax) in Healthy Volunteers

CompoundDoseCmax (ng/mL)
This compound 1000 mg (of Sutezolid)3558[1][2][3]
Sutezolid (PNU-100480)1000 mg839[1][2][3]
Linezolid300 mg (daily for 4 days)6425[1]

Table 2: Pharmacokinetic Parameters of Sutezolid and this compound in Tuberculosis Patients (Day 14)

ParameterSutezolid (600 mg BID)This compound (from 600 mg BID Sutezolid)Sutezolid (1200 mg QD)This compound (from 1200 mg QD Sutezolid)
Cmax (ng/mL)1300440026007500
AUC0-24 (ng*h/mL)10,00066,00010,00066,000

Data derived from graphical representations in cited literature and should be considered approximate.

These data highlight that this compound consistently reaches several-fold higher concentrations in plasma than its parent drug, Sutezolid.[4][5] The median ratio of this compound to Sutezolid plasma concentrations can be as high as 7.1.[4][5] This finding is critical as this compound is itself an active antimicrobial agent.

The Bactericidal Activity of this compound

The clinical relevance of this compound plasma concentrations is most evident in its contribution to the overall bactericidal activity against M. tuberculosis.

Table 3: Whole-Blood Bactericidal Activity (WBA) Against M. tuberculosis

Drug/MetaboliteKey Finding
This compound Contributes significantly to activity against extracellular mycobacteria.
Sutezolid (PNU-100480)Primarily responsible for activity against intracellular mycobacteria.[5]
Combined Sutezolid & MetabolitesMaximal bactericidal activity occurs at combined plasma levels ≥2 times the Minimum Inhibitory Concentration (MIC).[1]
LinezolidExhibits lower maximal whole-blood bactericidal activity compared to Sutezolid.[1]

Interestingly, studies suggest a division of labor between Sutezolid and its metabolite. While Sutezolid is more effective against intracellular mycobacteria, this compound appears to be a key player in eliminating extracellular bacteria.[5] This dual action is advantageous in treating tuberculosis, which involves both intracellular and extracellular bacterial populations.

Mechanism of Action: A Shared Pathway

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis. This mechanism is distinct from many other antibiotic classes, making it a valuable tool against drug-resistant strains.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Initiation Complex Formation 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis_Initiation Protein Synthesis Initiation 30S_subunit->Protein_Synthesis_Initiation This compound This compound (Oxazolidinone) This compound->50S_subunit Binds to 23S rRNA Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of this compound, Sutezolid, and other metabolites.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.

  • Plasma Separation: Plasma is immediately separated from whole blood by centrifugation and stored at -20°C until analysis.

  • Quantification: Total plasma concentrations of the compounds are determined using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4]

Whole-Blood Bactericidal Activity (WBA) Assay

Objective: To measure the bactericidal activity of the drugs and their metabolites in a physiologically relevant ex vivo model.

Methodology:

  • Blood Culture: Whole blood from subjects is inoculated with a standard strain of Mycobacterium tuberculosis (e.g., H37Rv).

  • Incubation: The inoculated blood is incubated, and samples are taken at various time points to determine the number of viable bacteria.

  • Bactericidal Activity Calculation: The rate of change in bacterial log10 colony-forming units (CFU) per day is calculated to determine the bactericidal activity.

G Start Start Drug_Admin Sutezolid Administration Start->Drug_Admin Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation WBA_Culture Whole-Blood Culture with M. tuberculosis Blood_Collection->WBA_Culture HPLC_MSMS HPLC-MS/MS Analysis Plasma_Separation->HPLC_MSMS PK_Data Pharmacokinetic Data (Plasma Conc.) HPLC_MSMS->PK_Data Analysis Correlate PK and WBA Data PK_Data->Analysis CFU_Counting CFU Counting WBA_Culture->CFU_Counting WBA_Data Bactericidal Activity Data CFU_Counting->WBA_Data WBA_Data->Analysis Conclusion Determine Clinical Relevance Analysis->Conclusion

Caption: Experimental workflow for pharmacokinetic and WBA analysis.

Conclusion

The plasma concentrations of this compound are of high clinical relevance in the treatment of tuberculosis. Its high plasma exposure following Sutezolid administration and its significant contribution to bactericidal activity, particularly against extracellular mycobacteria, underscore its importance. Compared to Linezolid, the Sutezolid/PNU-101603 combination demonstrates superior bactericidal activity in ex vivo models. Future research should continue to explore the synergistic effects of Sutezolid and this compound to optimize dosing regimens and improve patient outcomes in the face of growing antibiotic resistance.

References

Safety Operating Guide

Navigating Chemical Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of scientific research and drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are often outlined in a substance's Safety Data Sheet (SDS), there are instances where this information may not be readily available for novel or less common compounds like PNU-101603. In such cases, a systematic approach is essential to ensure safe handling and disposal.

General Principles of Chemical Waste Disposal

When a specific Safety Data Sheet (SDS) for a compound is not immediately accessible, researchers should adhere to a precautionary principle, treating the substance as potentially hazardous until more information can be obtained. The following steps provide a procedural framework for managing the disposal of an unknown or uncharacterized chemical substance within a laboratory setting.

The primary course of action is to consult with your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped with the expertise and resources to provide guidance on chemical waste management and can assist in identifying the appropriate disposal pathways in compliance with local and federal regulations.

It is crucial to properly segregate chemical waste. Do not mix different chemical wastes unless explicitly instructed to do so by EHS or a qualified chemist. Improper mixing can lead to dangerous chemical reactions. Waste should be collected in appropriate, clearly labeled, and sealed containers.

All personnel handling the chemical waste must wear appropriate Personal Protective Equipment (PPE), including but notlimited to safety goggles, lab coats, and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Information to Guide Disposal Decisions

In the absence of a specific SDS for this compound, the following table outlines the key information that researchers should attempt to gather to inform the disposal process. This information will be invaluable when consulting with your EHS department.

Information CategoryData Points to CollectRelevance to Disposal
Chemical Identification Chemical Name, CAS Number (if available), Molecular Formula, StructureEssential for searching databases (e.g., PubChem, SciFinder) for known hazards and regulatory information.
Physical Properties Physical State (solid, liquid, gas), Solubility (in water and common organic solvents), pH, Boiling Point, Melting Point, Vapor PressureHelps in determining the appropriate waste container and potential for environmental release. For example, highly volatile substances require tightly sealed containers.
Hazard Characterization Known or suspected toxicity (acute and chronic), Corrosivity, Reactivity (e.g., with air, water, or other chemicals), Flammability, ExplosivenessCritical for assessing the risks associated with handling and storage. This information dictates the hazard class of the waste and the required disposal route (e.g., incineration, chemical treatment, landfill).
Source and Synthesis The synthetic route used to produce the compound, including all reactants, solvents, and catalysts.Provides clues about potential hazardous byproducts or residual reactants in the waste stream. This is particularly important for novel compounds where the final product's hazards are not fully characterized.
Regulatory Information Any available information on similar compounds or functional groups from regulatory lists (e.g., EPA, OSHA).Can provide a basis for classifying the waste in the absence of specific data.

Logical Workflow for Chemical Disposal

cluster_0 A Start: New or Unknown Chemical Compound (e.g., this compound) for Disposal B Search for Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow Disposal Instructions on SDS C->D Yes F Gather Chemical Information (See Table) C->F No H Segregate and Label Waste Container D->H E Consult Environmental Health & Safety (EHS) Department G EHS Provides Disposal Protocol E->G F->E G->H I Wear Appropriate PPE H->I J Store Waste in Designated Area I->J K Arrange for Waste Pickup by EHS or Approved Vendor J->K L End: Proper Disposal Complete K->L

References

Navigating the Safe Handling of PNU-101603: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling PNU-101603, a comprehensive approach to personal protection and engineering controls is essential to minimize exposure. The following table summarizes the recommended PPE and laboratory setup.

Control TypeRecommendationPurpose
Engineering Controls
Fume HoodAll handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood.To prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
Eye ProtectionANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust.
Hand ProtectionNitrile or neoprene gloves.To prevent skin contact.
Body ProtectionA fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory ProtectionFor operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.To provide an additional layer of protection against inhalation.

Operational Plan for Handling this compound

A systematic workflow is critical for the safe handling of research compounds like this compound. The following diagram illustrates a standard operational procedure from receipt of the compound to its final disposal.

cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area receipt->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in a suitable solvent (e.g., DMSO) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate waste_collection Collect all waste in labeled containers decontaminate->waste_collection dispose Dispose of waste according to institutional and local regulations waste_collection->dispose

A logical workflow for the safe handling of this compound.

Experimental Protocols: Preparation of Stock Solutions

In published studies, sterile stock solutions of sutezolid (B1681842) and this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][2]

Methodology:

  • Preparation: All procedures should be conducted in a chemical fume hood while wearing appropriate PPE.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: In a sterile container, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock solution concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortexing: Gently vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action: Oxazolidinone Signaling Pathway

This compound, as an oxazolidinone, inhibits bacterial protein synthesis. This class of antibiotics has a unique mechanism of action, binding to the 23S ribosomal RNA of the 50S subunit.[1][3] This binding prevents the formation of the initiation complex, a crucial step in the synthesis of proteins, thereby halting bacterial growth.

cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Complex Formation 50S_subunit 50S Subunit Initiation_Complex Initiation Complex 50S_subunit->Initiation_Complex prevents formation 30S_subunit 30S Subunit Protein_Synthesis Protein_Synthesis Initiation_Complex->Protein_Synthesis inhibits This compound This compound This compound->50S_subunit binds to 23S rRNA Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Mechanism of action of this compound on bacterial protein synthesis.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste, such as gloves, pipette tips, and weighing paper, in a clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。